molecular formula C12H14O3 B3155149 Methyl [3-(2-oxopropyl)phenyl]acetate CAS No. 792917-99-8

Methyl [3-(2-oxopropyl)phenyl]acetate

Cat. No.: B3155149
CAS No.: 792917-99-8
M. Wt: 206.24 g/mol
InChI Key: CCUFJSRTMDUHLG-UHFFFAOYSA-N
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Description

Methyl [3-(2-oxopropyl)phenyl]acetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [3-(2-oxopropyl)phenyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [3-(2-oxopropyl)phenyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(2-oxopropyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)6-10-4-3-5-11(7-10)8-12(14)15-2/h3-5,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUFJSRTMDUHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl [3-(2-oxopropyl)phenyl]acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl [3-(2-oxopropyl)phenyl]acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a foundational resource for the study and utilization of this compound.

Introduction and Nomenclature

Methyl [3-(2-oxopropyl)phenyl]acetate, with the systematic IUPAC name methyl 2-(3-(2-oxopropyl)phenyl)acetate , is an organic compound that belongs to the family of substituted phenylacetates. Its structure is characterized by a central benzene ring substituted at the 1- and 3- positions with a methyl acetate group and a 2-oxopropyl (acetonyl) group, respectively.

The presence of both an ester and a ketone functional group makes this molecule a versatile intermediate for further chemical modifications. The phenylacetate moiety is a common structural motif in various biologically active molecules and natural products. The 2-oxopropyl substituent introduces a reactive ketone functionality, opening avenues for a range of chemical transformations.

Caption: Chemical structure of Methyl [3-(2-oxopropyl)phenyl]acetate.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and a close structural analog, methyl 2-(3-acetylphenyl)acetate. The primary difference is an additional methylene group in the side chain of the target compound, which is expected to slightly increase its molecular weight and boiling point.

PropertyMethyl [3-(2-oxopropyl)phenyl]acetate (Predicted)Methyl 2-(3-acetylphenyl)acetate (Known)
Molecular Formula C₁₂H₁₄O₃C₁₁H₁₂O₃
Molecular Weight 206.24 g/mol 192.21 g/mol
Appearance Colorless to pale yellow liquid or low melting solidSolid
Boiling Point > 250 °C (estimated)Not available
Density ~1.1 g/cm³ (estimated)Not available
Solubility Soluble in most organic solvents; sparingly soluble in waterNot available
Predicted Spectroscopic Data

The structural characterization of Methyl [3-(2-oxopropyl)phenyl]acetate would rely on a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to exhibit the following characteristic signals (in CDCl₃):

  • ~2.15 ppm (singlet, 3H): Methyl protons of the acetyl group (-C(O)CH₃).

  • ~3.65 ppm (singlet, 2H): Methylene protons of the 2-oxopropyl group (-CH₂C(O)CH₃).

  • ~3.70 ppm (singlet, 2H): Methylene protons of the acetate group (-CH₂COOCH₃).

  • ~3.75 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

  • ~7.10-7.40 ppm (multiplet, 4H): Aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show the following key resonances (in CDCl₃):

  • ~29.0 ppm: Methyl carbon of the acetyl group.

  • ~41.0 ppm: Methylene carbon of the acetate group.

  • ~50.0 ppm: Methylene carbon of the 2-oxopropyl group.

  • ~52.0 ppm: Methyl ester carbon.

  • ~128.0-138.0 ppm: Aromatic carbons.

  • ~171.0 ppm: Carbonyl carbon of the ester.

  • ~206.0 ppm: Carbonyl carbon of the ketone.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands:

  • ~1735 cm⁻¹: C=O stretch of the ester.

  • ~1715 cm⁻¹: C=O stretch of the ketone.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 206, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group (•OCH₃), the acetyl group (•COCH₃), and other fragments.

G cluster_structure Methyl [3-(2-oxopropyl)phenyl]acetate cluster_nmr Predicted ¹H NMR Signals Aromatic Protons\n(~7.1-7.4 ppm) Aromatic Protons (~7.1-7.4 ppm) aromatic Multiplet (4H) Aromatic Protons\n(~7.1-7.4 ppm)->aromatic Correlate Acetate CH₂\n(~3.70 ppm) Acetate CH₂ (~3.70 ppm) acetate_ch2 Singlet (2H) Acetate CH₂\n(~3.70 ppm)->acetate_ch2 Correlate Ester CH₃\n(~3.75 ppm) Ester CH₃ (~3.75 ppm) ester_ch3 Singlet (3H) Ester CH₃\n(~3.75 ppm)->ester_ch3 Correlate Oxopropyl CH₂\n(~3.65 ppm) Oxopropyl CH₂ (~3.65 ppm) oxopropyl_ch2 Singlet (2H) Oxopropyl CH₂\n(~3.65 ppm)->oxopropyl_ch2 Correlate Acetyl CH₃\n(~2.15 ppm) Acetyl CH₃ (~2.15 ppm) acetyl_ch3 Singlet (3H) Acetyl CH₃\n(~2.15 ppm)->acetyl_ch3 Correlate

Caption: Predicted ¹H NMR correlations for Methyl [3-(2-oxopropyl)phenyl]acetate.

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate can be envisioned through a multi-step pathway starting from commercially available materials. The following protocol outlines a robust approach.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the introduction of the 2-oxopropyl side chain onto a phenylacetic acid derivative, followed by esterification.

Step 1: Friedel-Crafts Acylation of Methyl Phenylacetate A common method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation. However, direct acylation of methyl phenylacetate with chloroacetone might lead to a mixture of ortho, meta, and para isomers. A more controlled approach would be to start with 3-bromophenylacetic acid.

Step 2: Palladium-Catalyzed Cross-Coupling A more regioselective method involves a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Stille coupling of a suitable organozinc or organotin reagent derived from acetone with methyl (3-bromophenyl)acetate would yield the desired product.

A Practical Three-Step Synthesis Protocol:

  • Nitration of Phenylacetic Acid: Phenylacetic acid is first nitrated to introduce a nitro group at the meta position, which can later be converted to other functional groups.

  • Reduction and Diazotization: The nitro group is reduced to an amine, which is then converted to a diazonium salt.

  • Acetonylation: The diazonium salt is reacted with acetone in the presence of a copper catalyst (Meerwein arylation) to introduce the 2-oxopropyl group.

  • Esterification: The resulting (3-(2-oxopropyl)phenyl)acetic acid is then esterified to the methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

SynthesisWorkflow Start Phenylacetic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 3-Nitrophenylacetic Acid Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl) Intermediate1->Step2 Intermediate2 3-Aminophenylacetic Acid Step2->Intermediate2 Step3 Diazotization & Acetonylation (NaNO₂, HCl, then Acetone/Cu⁺) Intermediate2->Step3 Intermediate3 (3-(2-oxopropyl)phenyl)acetic Acid Step3->Intermediate3 Step4 Esterification (CH₃OH, H⁺ catalyst) Intermediate3->Step4 Product Methyl [3-(2-oxopropyl)phenyl]acetate Step4->Product

Caption: Proposed synthetic workflow for Methyl [3-(2-oxopropyl)phenyl]acetate.

Potential Applications and Research Directions

Given its bifunctional nature, Methyl [3-(2-oxopropyl)phenyl]acetate is a promising candidate for a variety of applications in research and development.

  • Pharmaceutical Intermediate: The phenylacetic acid framework is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ketone functionality allows for the introduction of diverse substituents, making it a valuable scaffold for the synthesis of novel drug candidates.

  • Organic Synthesis Building Block: The ester can be hydrolyzed to the corresponding carboxylic acid, while the ketone can undergo a wide range of reactions, including reduction, oxidation, and condensation. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.

  • Flavor and Fragrance Industry: While the odor profile is not documented, related phenylacetates are used in the flavor and fragrance industry.[1] Further investigation could reveal potential applications in this sector.

  • Materials Science: The molecule could be incorporated into polymers or other materials to impart specific properties. The ketone group, for instance, could serve as a site for cross-linking.

Safety and Handling

Specific toxicity data for Methyl [3-(2-oxopropyl)phenyl]acetate is not available. However, based on its chemical structure, standard laboratory safety precautions should be observed.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

Conclusion

Methyl [3-(2-oxopropyl)phenyl]acetate is a molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently lacking, its properties and reactivity can be confidently predicted. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, enabling further exploration of its chemical and biological properties. As a bifunctional building block, it represents a valuable tool for the creation of novel and complex molecular architectures.

References

  • PubChem. Methyl 2-(4-acetylphenyl)acetate. [Link]

  • The Good Scents Company. methyl phenyl acetate. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • PubChem. Methyl 3-(2-oxopropyl)benzoate. [Link]

  • Nishant Aromas. Methyl Phenyl Acetate. [Link]

  • ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

Sources

CAS 792917-99-8 Methyl [3-(2-oxopropyl)phenyl]acetate supplier

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for Methyl [3-(2-oxopropyl)phenyl]acetate (CAS 792917-99-8), structured for researchers and drug development professionals.

CAS: 792917-99-8 | Role: Bifunctional Aromatic Scaffold & API Intermediate

Executive Summary

Methyl [3-(2-oxopropyl)phenyl]acetate is a high-value disubstituted benzene intermediate characterized by two orthogonal electrophilic centers: a methyl ester and an acyclic ketone (acetonyl group) . Its meta-substitution pattern makes it a critical building block for accessing complex heterocyclic scaffolds, particularly substituted indoles (via Fischer cyclization) and chiral phenethylamines (via asymmetric reductive amination).

This guide delineates the physicochemical profile, synthetic pathways, and quality control protocols required to integrate this compound into pharmaceutical workflows, specifically targeting CNS (serotonin/dopamine modulation) and metabolic (β3-adrenergic) therapeutic areas.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name Methyl 2-(3-(2-oxopropyl)phenyl)acetate
CAS Number 792917-99-8
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES COC(=O)Cc1cccc(CC(=O)C)c1
Appearance Colorless to pale yellow oil (low melting solid)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Functional Groups Methyl Ester (hydrolyzable), Ketone (reducible/condensable)
Structural Insight

The molecule features a 1,3-disubstitution pattern. The methylene spacers (-CH2-) isolate the carbonyls from the aromatic ring, preventing conjugation and preserving the reactivity of the ketone for nucleophilic attack or enolization without electronic deactivation from the ring.

Synthetic Pathways & Production Logic

The synthesis of CAS 792917-99-8 typically requires transition-metal catalysis to install the acetonyl group onto a phenylacetate core.

Method A: Palladium-Catalyzed -Arylation (Preferred)

This route utilizes Methyl 3-bromophenylacetate and isopropenyl acetate (or acetone enolates) to ensure regio-specificity.

  • Step 1: Oxidative addition of Pd(0) to Methyl 3-bromophenylacetate.

  • Step 2: Transmetallation/Coordination with the tin enolate (Stille type) or direct enolate coupling.

  • Step 3: Reductive elimination to yield the target ketone.

Method B: Heck Coupling (Alternative)

Coupling with isopropenyl acetate followed by hydrolysis.

Critical Control Point:

  • Regioselectivity: Ensure the coupling occurs at the meta-position relative to the acetate.

  • Ester Stability: Avoid strong bases (e.g., NaOtBu) that might cause transesterification or hydrolysis of the methyl ester. Use mild bases like

    
    .
    
Visualization: Synthetic Workflow

Synthesis SM1 Methyl 3-bromophenylacetate (Starting Material) Inter Intermediate: Enol Ester Species SM1->Inter Heck Coupling (100°C, DMF) Reagent Isopropenyl Acetate + Pd(OAc)2 / Ligand Reagent->Inter Product CAS 792917-99-8 Methyl [3-(2-oxopropyl)phenyl]acetate Inter->Product Acid Hydrolysis (H3O+)

Caption: Figure 1. Palladium-catalyzed Heck coupling route for the synthesis of CAS 792917-99-8.

Applications in Drug Discovery[1]

This compound serves as a "linchpin" intermediate due to its ability to diverge into two distinct pharmacological classes.

Pathway A: Indole Synthesis (Serotonin Modulators)

Reaction with phenylhydrazines via the Fischer Indole Synthesis cyclizes the acetonyl side chain.

  • Mechanism: The ketone condenses with hydrazine to form a hydrazone, which undergoes [3,3]-sigmatropic rearrangement.

  • Result: A 3-substituted indole retaining the methyl acetate side chain at the 4- or 6-position (depending on regioselectivity).

  • Relevance: Precursors for Tryptamine-based 5-HT agonists.

Pathway B: Asymmetric Reductive Amination (Phenethylamines)

The ketone can be selectively reduced to a chiral amine.

  • Reagents:

    
    -Transaminase enzymes or chiral Ir-catalysts + Ammonium formate.
    
  • Result: (S)- or (R)-3-(2-aminopropyl)phenylacetic acid derivatives.

  • Relevance: Building blocks for CNS stimulants or

    
    -adrenergic agonists (similar to the Mirabegron pharmacophore, though Mirabegron uses a hydroxyethyl linker).
    
Visualization: Divergent Applications

Applications Core CAS 792917-99-8 (Bifunctional Core) Indole Substituted Indole (Scaffold for 5-HT Agonists) Core->Indole  Acid/Heat   Amine Chiral Phenethylamine (CNS/Metabolic Targets) Core->Amine  NH4+ / Catalyst   Step1 Fischer Cyclization (+ Phenylhydrazine) Step2 Reductive Amination (Transaminase/H2)

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone and ester moieties.

Quality Control & Analytical Protocols

To ensure data integrity in biological assays, the purity of CAS 792917-99-8 must be rigorously validated.

Impurity Profile
  • Des-methyl impurity: Hydrolysis of the ester to the free acid (check via LC-MS, mass shift -14).

  • Regioisomers: Ortho- or Para-substituted isomers from non-selective synthesis (check via 1H NMR coupling constants).

Validated HPLC Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (carbonyl absorption) and 254 nm (aromatic).

  • Retention Time: Expect elution ~8-10 min (moderately lipophilic).

NMR Characterization (Self-Validating)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.15 (s, 3H, -CO-CH 
      
      
      
      ) – Diagnostic Singlet
    • 
       3.65 (s, 3H, -COO-CH 
      
      
      
      ) – Diagnostic Singlet
    • 
       3.60 (s, 2H, Ar-CH 
      
      
      
      -COO)
    • 
       3.70 (s, 2H, Ar-CH 
      
      
      
      -CO)
    • 
       7.10–7.30 (m, 4H, Ar-H ) – Look for meta-coupling pattern.
      

Sourcing & Supply Chain

While available from catalog suppliers (e.g., AK Scientific, BLD Pharm), batch-to-batch consistency is critical for late-stage intermediates.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is prone to slow oxidation or aldol condensation if exposed to moisture/base.

  • Handling: Wear standard PPE. Avoid contact with strong oxidizers.

References

  • AK Scientific . Product Specification: Methyl [3-(2-oxopropyl)phenyl]acetate. Retrieved from

  • BLD Pharm . Chemical Catalog: CAS 792917-99-8.[1][2] Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 792917-99-8. Retrieved from

  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis. (General reference for synthetic method).

Sources

Methyl 3-acetonylphenylacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-acetonylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-acetonylphenylacetate, a compound of interest in organic synthesis and potential pharmaceutical applications, is a derivative of phenylacetic acid. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight. It also explores potential synthetic pathways and relevant analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.

Core Molecular Attributes

Methyl 3-acetonylphenylacetate, also identified as Methyl m-acetoxyphenylacetate, possesses a unique molecular architecture that informs its chemical behavior and potential utility.[1] A thorough understanding of its basic properties is the cornerstone of any research or development endeavor.

Molecular Formula and Weight

The empirical and molecular formula for Methyl 3-acetonylphenylacetate is C11H12O4 .[1] Based on this, the calculated molecular weight is approximately 208.21 g/mol .[1]

PropertyValueSource
Molecular FormulaC11H12O4PubChem[1]
Molecular Weight208.21 g/mol PubChem[1]
IUPAC Namemethyl 2-(3-acetyloxyphenyl)acetatePubChem[1]
Structural Elucidation

The structure of Methyl 3-acetonylphenylacetate features a benzene ring substituted at the meta-position with an acetoxy group and a methyl acetate group. This arrangement of functional groups—an ester and a phenyl ring—is a common motif in a variety of organic molecules, including some with biological activity.

Synthesis and Manufacturing

While specific, scaled-up industrial synthesis routes for Methyl 3-acetonylphenylacetate are not extensively documented in publicly available literature, its structure suggests plausible synthetic pathways rooted in fundamental organic chemistry principles. A common approach to synthesizing similar phenolic esters involves the esterification of the corresponding phenolic acid.

Conceptual Synthesis Pathway

A logical synthetic approach would involve the esterification of 3-hydroxyphenylacetic acid with methanol, followed by acetylation of the phenolic hydroxyl group.

Conceptual Synthesis of Methyl 3-acetonylphenylacetate 3-Hydroxyphenylacetic acid 3-Hydroxyphenylacetic acid Esterification Esterification 3-Hydroxyphenylacetic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Methyl 3-hydroxyphenylacetate Methyl 3-hydroxyphenylacetate Esterification->Methyl 3-hydroxyphenylacetate Acetylation Acetylation Methyl 3-hydroxyphenylacetate->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Base Base Base->Acetylation Methyl 3-acetonylphenylacetate Methyl 3-acetonylphenylacetate Acetylation->Methyl 3-acetonylphenylacetate

Caption: Conceptual synthesis workflow for Methyl 3-acetonylphenylacetate.

Experimental Protocol: Esterification of a Phenylacetic Acid Derivative (General Example)

The following is a generalized protocol for the esterification of a phenylacetic acid derivative, which can be adapted for the synthesis of the intermediate, Methyl 3-hydroxyphenylacetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylacetic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of Methyl 3-acetonylphenylacetate would rely on a suite of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the compound and for monitoring reaction progress.[2][3]

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol is a common starting point for the analysis of aromatic esters. UV detection at a wavelength around 254 nm would be appropriate due to the presence of the benzene ring.[4]

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on both the retention time and the mass-to-charge ratio of the molecule and its fragments, aiding in its identification.[1][3]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the molecule, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which would be expected in the region of 1735-1750 cm-1.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used to confirm its structure.[4]

Analytical Workflow for Methyl 3-acetonylphenylacetate cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Product Crude Product Purity Assessment Purity Assessment Crude Product->Purity Assessment Structural Confirmation Structural Confirmation Crude Product->Structural Confirmation HPLC HPLC Purity Assessment->HPLC GC-MS GC-MS Purity Assessment->GC-MS NMR NMR Structural Confirmation->NMR IR IR Structural Confirmation->IR MS MS Structural Confirmation->MS

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Potential Applications in Drug Development

While specific applications of Methyl 3-acetonylphenylacetate in drug development are not widely reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, they are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the ester and acetoxy groups offers handles for further chemical modification, making it a potentially versatile building block in medicinal chemistry for the synthesis of novel compounds with desired pharmacological properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 3-acetonylphenylacetate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

  • PubChem. (n.d.). Methyl m-acetoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl phenylacetate Properties. Retrieved from [Link]

  • Chemdad. (n.d.). METHYL 3-METHYLPHENYLACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rocío-Bautista, P., & Cejudo-Bastante, C. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3723.
  • PrepChem.com. (n.d.). Synthesis of Methyl 3-Chloro-4-Hydroxyphenylacetate. Retrieved from [Link]

  • Fengyr. (n.d.). Methyl Acetate: An Efficient and Eco-Friendly Solvent for Chemical and Material Innovation. Retrieved from [Link]

  • Maurer, H. H., & Meyer, M. R. (2016). Analytical techniques for the detection of novel psychoactive substances and their metabolites. In Novel Psychoactive Substances (pp. 37-56). Academic Press.
  • The Good Scents Company. (n.d.). methyl acetoacetate. Retrieved from [Link]

  • Al-Ghamdi, A. H., Al-Omar, M. A., & Al-Tamimi, A. M. (2025). Analytical techniques for methyldopa and metabolites: a comprehensive review. Critical Reviews in Analytical Chemistry, 1-15.
  • Google Patents. (n.d.). US4659863A - Phenolic ester synthesis.
  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ResearchGate. (n.d.). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Retrieved from [Link]ethenyl)phenyl-3-oxopropyl)benzoate_a_key_intermediate_of_Montelukast)

  • Hok, S., Sisco, E., & Williams, M. R. (2018). Statistical analysis of the chemical attribution signatures of 3-methylfentanyl and its methods of production. Talanta, 186, 493-501.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]

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Navigating the Landscape of Phenylacetic Acid Derivatives: A Technical Guide to Methyl 3-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Multifaceted Intermediate

In the intricate world of organic synthesis and drug discovery, precision in molecular architecture is paramount. This guide delves into the chemical identity, synthesis, and potential applications of a unique keto-ester, formally known as methyl 3-(2-oxopropyl)benzoate . While the initial query for "3-(2-oxopropyl)phenylacetic acid methyl ester" points to a specific regioisomer, the landscape of available scientific literature overwhelmingly directs us to its more extensively characterized counterpart, the benzoate derivative. This document will, therefore, focus on the known entity, methyl 3-(2-oxopropyl)benzoate, while also exploring the structural nuances and potential synthetic pathways for the less-documented phenylacetic acid isomer. For professionals in pharmaceutical development and medicinal chemistry, understanding the subtle differences and synthetic accessibility of such core structures is critical for the rational design of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3-(2-oxopropyl)benzoate is a bifunctional molecule possessing both a ketone and a methyl ester, which renders it a versatile intermediate in organic synthesis. Its systematic IUPAC name is methyl 3-(2-oxopropyl)benzoate[1].

A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing:

  • 3-(2-Oxo-propyl)-benzoic acid methyl ester[1]

  • 3-Methoxycarbonylphenylacetone[1]

  • methyl 3-acetonylbenzoate

  • CAS Number: 74998-19-9[1]

  • Molecular Formula: C11H12O3[1]

  • Molecular Weight: 192.21 g/mol [1]

Table 1: Physicochemical Properties of Methyl 3-(2-oxopropyl)benzoate

PropertyValueSource
Molecular FormulaC11H12O3PubChem[1]
Molecular Weight192.21 g/mol PubChem[1]
Physical FormSolid or liquidSigma-Aldrich[2]
InChI KeyFRHNAXWWCGBMIE-UHFFFAOYSA-NSigma-Aldrich[2]

These properties are essential for designing reaction conditions, purification protocols, and for the analytical characterization of the compound and its derivatives.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of methyl 3-(2-oxopropyl)benzoate can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.

Retrosynthetic Analysis

A logical retrosynthetic approach to methyl 3-(2-oxopropyl)benzoate involves disconnecting the acetonyl side chain from the aromatic ring. This leads to two primary synthetic strategies: acylation of a suitable aromatic precursor or alkylation of a nucleophilic species.

G Methyl 3-(2-oxopropyl)benzoate Methyl 3-(2-oxopropyl)benzoate Friedel-Crafts Acylation Friedel-Crafts Acylation Methyl 3-(2-oxopropyl)benzoate->Friedel-Crafts Acylation C-C bond formation Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Methyl 3-(2-oxopropyl)benzoate->Palladium-Catalyzed Cross-Coupling C-C bond formation Methyl 3-bromobenzoate Methyl 3-bromobenzoate Friedel-Crafts Acylation->Methyl 3-bromobenzoate Acetoacetate Derivative Acetoacetate Derivative Friedel-Crafts Acylation->Acetoacetate Derivative Palladium-Catalyzed Cross-Coupling->Methyl 3-bromobenzoate Palladium-Catalyzed Cross-Coupling->Acetoacetate Derivative Methyl 3-acetylbenzoate Methyl 3-acetylbenzoate Halogenating Agent Halogenating Agent

Caption: Retrosynthetic analysis of methyl 3-(2-oxopropyl)benzoate.

Experimental Protocol: Palladium-Catalyzed Acetoacetylation

This protocol outlines a plausible route for the synthesis of methyl 3-(2-oxopropyl)benzoate via a palladium-catalyzed cross-coupling reaction, a method known for its functional group tolerance and high yields.

Step 1: Preparation of the Reaction Vessel

  • A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

  • The flask is equipped with a magnetic stirrer, a reflux condenser, and a rubber septum for the introduction of reagents.

Step 2: Addition of Reagents

  • To the flask, add methyl 3-bromobenzoate (1 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a suitable ligand if necessary.

  • Add a base, such as sodium tert-butoxide (2 equivalents), and a solvent, such as anhydrous toluene.

  • Through the septum, add ethyl acetoacetate (1.2 equivalents) via syringe.

Step 3: Reaction Execution

  • The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 4: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to decarboxylation by heating with an aqueous acid (e.g., 10% HCl) to yield the desired methyl 3-(2-oxopropyl)benzoate.

  • Final purification is achieved by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Flame-dried flask Flame-dried flask Add reagents Add reagents Flame-dried flask->Add reagents Inert atmosphere Heating and Stirring Heating and Stirring Add reagents->Heating and Stirring Reflux Monitoring Monitoring Heating and Stirring->Monitoring TLC/GC-MS Cooling and Quenching Cooling and Quenching Monitoring->Cooling and Quenching Reaction complete Extraction Extraction Cooling and Quenching->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Decarboxylation Decarboxylation Drying and Concentration->Decarboxylation Column Chromatography Column Chromatography Decarboxylation->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the synthesis of methyl 3-(2-oxopropyl)benzoate.

Section 3: Potential Applications in Research and Drug Development

The structural motifs present in methyl 3-(2-oxopropyl)benzoate make it an attractive building block in medicinal chemistry. The ketone functionality can be readily modified through various reactions, such as reduction, reductive amination, or aldol condensation, to introduce diverse pharmacophores. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or as a key interacting group with biological targets.

A notable example of a complex molecule containing a similar structural core is methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate , a key intermediate in the synthesis of the asthma medication Montelukast[3][4]. This underscores the potential utility of such substituted phenyl-keto-esters in the construction of biologically active molecules. The synthesis of this Montelukast intermediate highlights the importance of the diarylpropane framework, which can be constructed using advanced synthetic methodologies[4].

Section 4: The Phenylacetic Acid Isomer: A Note on an Undocumented Analogue

While this guide has focused on the well-documented methyl 3-(2-oxopropyl)benzoate, it is important to address the initially queried "3-(2-oxopropyl)phenylacetic acid methyl ester." This compound is a structural isomer where the acetonyl group is attached to a phenylacetic acid methyl ester core.

The synthesis of this isomer would likely require a different strategic approach, potentially starting from 3-bromophenylacetic acid and employing similar cross-coupling methodologies as described for the benzoate derivative. However, the lack of significant literature or database entries for this specific isomer suggests it is either a novel compound or has not been extensively studied. Researchers interested in this particular structure may need to rely on de novo synthesis and characterization.

Conclusion

Methyl 3-(2-oxopropyl)benzoate is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and reactivity provide a solid foundation for the development of more complex molecules, including potential pharmaceutical agents. While its isomer, 3-(2-oxopropyl)phenylacetic acid methyl ester, remains largely unexplored, the synthetic principles outlined in this guide offer a rational starting point for its investigation. As the demand for novel molecular scaffolds continues to grow in drug discovery, a thorough understanding of such fundamental building blocks is indispensable.

References

  • PubChem. Methyl 3-(2-oxopropyl)benzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]ethenylphenyl)-3-oxopropylbenzoate_a_key_intermediate_of_Montelukast)

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Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of Methyl [3-(2-oxopropyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand complex, multi-functional building blocks, meta-substituted aromatic scaffolds have emerged as critical intermediates. This technical guide provides an in-depth analysis of Methyl [3-(2-oxopropyl)phenyl]acetate (CAS: 792917-99-8), a highly versatile bifunctional molecule. By combining a methyl ester and a methyl ketone on a single rigid aromatic core, this compound offers unique opportunities for orthogonal functionalization.

Designed for application scientists and synthetic chemists, this whitepaper deconstructs the physicochemical properties of the scaffold, explains the causality behind its reactivity, and provides field-proven, self-validating protocols for its manipulation.

Molecular Identity & Quantitative Physicochemical Data

The structural uniqueness of Methyl [3-(2-oxopropyl)phenyl]acetate lies in its dual carbonyl system. The molecule features a latent carboxylate (the methyl ester) and an electrophilic handle (the 2-oxopropyl/ketone group), separated by a meta-substituted benzene ring. This specific spatial arrangement prevents intramolecular cyclization under standard conditions, preserving both functional groups for downstream intermolecular reactions.

Below is a consolidated table of the compound's core identity and predicted physicochemical properties, which dictate its behavior in solution and during purification[1][2].

PropertyValue / SpecificationCausality & Practical Implication
IUPAC Name Methyl 2-(3-(2-oxopropyl)phenyl)acetateDefines the exact regiochemistry (meta-substitution).
CAS Number 792917-99-8Standard registry identifier for procurement[1].
Molecular Formula C₁₂H₁₄O₃Indicates a degree of unsaturation of 6 (1 ring, 3 double bonds).
Molecular Weight 206.24 g/mol Low molecular weight ensures high atom economy in synthesis.
Predicted Boiling Point ~320–330 °CDriven by strong dipole-dipole interactions from dual carbonyls. Necessitates high-vacuum distillation for purification.
Predicted Density ~1.10–1.15 g/cm³Slightly denser than water; partitions into the lower organic layer during halogenated solvent extractions.
LogP (Lipophilicity) ~1.8The hydrophobic aromatic core offsets carbonyl polarity, ensuring excellent solubility in DCM, EtOAc, and THF.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLacks protic hydrogens, making it compatible with strong hydride reagents if temperatures are controlled.

Structural Causality & Reactivity Profiling

To successfully deploy this scaffold in a synthetic route, one must understand the kinetic and thermodynamic principles governing its functional groups.

The 2-oxopropyl (ketone) group is highly electrophilic. Because it is a methyl ketone, it is sterically unhindered, allowing rapid attack by nucleophiles (such as primary or secondary amines). Conversely, the methyl acetate (ester) group is less electrophilic. The resonance stabilization provided by the methoxy oxygen raises the energy of the ester's Lowest Unoccupied Molecular Orbital (LUMO), making it kinetically slower to react with moderate nucleophiles compared to the ketone.

This energy gap is the foundation of the molecule's orthogonal reactivity . By strictly controlling the temperature and choosing mild reagents, a chemist can selectively functionalize the ketone while leaving the ester entirely intact for later-stage saponification or amidation.

G1 Core Methyl [3-(2-oxopropyl)phenyl]acetate Bifunctional Scaffold Ketone 2-Oxopropyl (Ketone) Electrophilic Center Core->Ketone Ester Methyl Acetate (Ester) Latent Carboxylate Core->Ester Ring Meta-Substituted Arene Rigid Spacer Core->Ring Prop1 High Boiling Point (~320°C) Strong Dipole Interactions Ketone->Prop1 Prop2 Orthogonal Reactivity Kinetic vs. Thermodynamic Ketone->Prop2 Ester->Prop1 Ester->Prop2

Figure 1: Structure-property relationships driving the physicochemical behavior of the scaffold.

Experimental Workflow: Chemoselective Reductive Amination

A frequent requirement in drug development is the conversion of the ketone into an amine to build central nervous system (CNS) active libraries or non-steroidal anti-inflammatory drug (NSAID) analogs. The following protocol details a self-validating system for the chemoselective reductive amination of Methyl [3-(2-oxopropyl)phenyl]acetate.

Causality Behind Experimental Choices:
  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and risks reducing the ketone to an alcohol before imine formation is complete, and may even attack the ester. NaBH(OAc)₃ is a mild, kinetically slow hydride source that selectively reduces the transient iminium ion without touching the ester.

  • Solvent: 1,2-Dichloroethane (DCE) is utilized because its slightly higher boiling point than DCM allows for gentle heating if the initial imine condensation is sluggish, while maintaining excellent solubility for the triacetoxyborohydride complex.

Step-by-Step Methodology

Step 1: Reagent Preparation & Condensation

  • Charge a flame-dried round-bottom flask with Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 equiv, 10 mmol) and dry DCE (0.2 M).

  • Add the desired secondary amine (1.1 equiv).

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

Step 2: Mild Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath to suppress any off-target ester reduction. 5. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. 6. Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours.

Step 3: Quenching & Extraction 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (pH ~8) until gas evolution ceases. Causality: A basic quench neutralizes the acetic acid and ensures the newly formed amine is in its free-base (lipophilic) form for extraction. 8. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validating Analytical Checks (Crucial) To validate the chemoselectivity before proceeding to chromatography, perform a crude ¹H-NMR analysis.

  • The Overlap Challenge: In the starting material, the methoxy protons (O-CH₃) and the two sets of benzylic protons (Ar-CH₂-COOMe and Ar-CH₂-COMe) all resonate in a tightly packed multiplet between 3.60 and 3.75 ppm .

  • The Validation Marker: Do not rely solely on the 3.6 ppm region. Instead, verify the absolute disappearance of the sharp singlet at 2.15 ppm (the methyl group of the starting ketone). The appearance of a new upfield multiplet (typically ~1.0–1.2 ppm for the new methyl group adjacent to the amine) confirms successful conversion, while the retention of the ~3.68 ppm OMe singlet confirms the ester survived the hydride treatment.

G2 Step1 1. Reagent Preparation Equilibrate SM & Amine in DCE Step2 2. Imine Condensation Stir at RT, monitor water release Step1->Step2 Catalyst (AcOH) Step3 3. Mild Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Complete Conversion Step4 4. Aqueous Quench Saturated NaHCO3 (pH ~8) Step3->Step4 12h Reaction Time Step5 5. Self-Validation 1H-NMR: Retained 3.6 ppm OMe Step4->Step5 Organic Extraction

Figure 2: Self-validating chemoselective reductive amination workflow for ketone functionalization.

Conclusion

Methyl [3-(2-oxopropyl)phenyl]acetate serves as a highly modular building block. By understanding the kinetic disparities between its ketone and ester functionalities, researchers can execute highly chemoselective transformations. The protocols and physicochemical parameters outlined in this guide provide a robust, self-validating foundation for integrating this scaffold into advanced pharmaceutical synthesis pipelines[1][2].

References

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An In-depth Technical Guide to the Solubility of Methyl [3-(2-oxopropyl)phenyl]acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to final product formulation. This guide provides a comprehensive technical overview of the solubility of Methyl [3-(2-oxopropyl)phenyl]acetate, a molecule featuring a unique combination of aromatic, ester, and ketone functionalities. We will first deconstruct the molecule's structure to predict its solubility behavior based on fundamental physicochemical principles. This theoretical analysis is followed by a rigorous, step-by-step experimental protocol for the empirical determination of its solubility in various organic solvents. Finally, we will discuss the practical implications of the acquired solubility data in the context of drug development and process chemistry, providing researchers with the foundational knowledge to effectively work with this and structurally related compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1][2] To predict the solubility of Methyl [3-(2-oxopropyl)phenyl]acetate, we must first analyze its structural features.

Molecular Structure: Methyl [3-(2-oxopropyl)phenyl]acetate

This compound possesses:

  • A non-polar phenyl ring and alkyl portions , which will favor interactions with non-polar solvents through London dispersion forces.

  • A polar ester (carbonyl and ether) group and a polar ketone (carbonyl) group . These groups create significant dipole moments within the molecule.[3]

The oxygen atoms in both the ester and ketone functionalities can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[4][5] However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). This structural analysis suggests that Methyl [3-(2-oxopropyl)phenyl]acetate is a moderately polar compound. Its solubility will be a balance between its non-polar aromatic and alkyl regions and its polar carbonyl-containing functional groups.

Solvent Selection Rationale: The choice of solvent is critical for solubilizing a compound effectively. Solvents are typically classified by their polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl group may interact favorably with toluene (another aromatic compound), the polar ester and ketone groups will be energetically disfavored in a non-polar environment.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They are expected to be effective solvents. The dipole-dipole interactions between the solvent and the polar functional groups of the solute are the primary driving force for dissolution.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a dipole moment and a hydrogen bond-donating proton. They can engage in hydrogen bonding by donating a proton to the oxygen atoms of the solute's ester and ketone groups.[5] Good solubility is anticipated, although the large non-polar region of the molecule may slightly limit it compared to smaller, more polar solutes.

Predictive Solubility Profile

Based on the theoretical analysis, we can construct a predictive solubility table. The following data is illustrative and should be confirmed experimentally.

SolventSolvent TypePolarity Index (Snyder)Dielectric Constant (ε)Predicted Solubility of Methyl [3-(2-oxopropyl)phenyl]acetateRationale for Prediction
n-HexaneNon-Polar0.11.88Very LowDominated by unfavorable interactions between the solvent and the solute's polar groups.
TolueneAromatic2.42.38Low to Moderateπ-stacking interactions between aromatic rings can enhance solubility, but polarity mismatch remains.
Ethyl AcetatePolar Aprotic4.46.02HighGood balance of polarity; strong dipole-dipole interactions with the ester and ketone groups.
AcetonePolar Aprotic5.120.7HighStrong dipole-dipole interactions facilitate the dissolution of the polar functionalities.
AcetonitrilePolar Aprotic5.837.5HighHigh polarity effectively solvates the ester and ketone groups.
EthanolPolar Protic4.324.5Moderate to HighCapable of hydrogen bonding with the solute, but the ethyl chain reduces overall polarity compared to methanol.
MethanolPolar Protic5.132.7Moderate to HighStrong hydrogen bond accepting capability and high polarity, though the non-polar bulk of the solute may limit infinite solubility.[1]

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, an empirical approach is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

3.1. Objective To determine the equilibrium solubility of Methyl [3-(2-oxopropyl)phenyl]acetate in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Reagents

  • Methyl [3-(2-oxopropyl)phenyl]acetate (solid, >99% purity)

  • Selected solvents (HPLC grade or equivalent): Hexane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Analytical balance

3.3. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Weigh excess solute into vials B Add precise volume of solvent A->B D Place vials in isothermal shaker (e.g., 25°C, 24-48 hours) B->D C Prepare calibration standards J Quantify concentration vs. calibration curve C->J E Allow solid to settle post-shaking D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute sample accurately G->H I Inject into HPLC-UV H->I I->J K Calculate solubility (mg/mL or M) J->K

Caption: Isothermal shake-flask solubility determination workflow.

3.4. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid Methyl [3-(2-oxopropyl)phenyl]acetate to several vials for each solvent to ensure that a saturated solution is achieved. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the solute by comparing the peak area to a previously prepared calibration curve.

  • Calculation: Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor. Report the results in standard units such as mg/mL or mol/L.

3.5. Self-Validating System and Trustworthiness

To ensure the integrity of the results, the protocol must incorporate self-validating checks:

  • Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points, confirming that equilibrium has been reached.

  • Purity of Solute: The purity of Methyl [3-(2-oxopropyl)phenyl]acetate should be confirmed before the experiment, as impurities can significantly affect solubility measurements.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH Q2(R1)).

Application of Solubility Data in Drug Development

Understanding the solubility of a compound like Methyl [3-(2-oxopropyl)phenyl]acetate is not an academic exercise; it is a critical parameter that directly impacts key development decisions.

G cluster_preform cluster_process cluster_tox SolubilityData Solubility Data (mg/mL in various solvents) Preformulation Pre-formulation Studies SolubilityData->Preformulation ProcessChem Process Chemistry SolubilityData->ProcessChem Toxicology Toxicology & In Vitro Screening SolubilityData->Toxicology FormulationChoice Formulation Strategy (e.g., solution, suspension) Preformulation->FormulationChoice ExcipientSelection Excipient & Co-solvent Selection Preformulation->ExcipientSelection ReactionSolvent Reaction Solvent Choice ProcessChem->ReactionSolvent Purification Crystallization/Purification Design ProcessChem->Purification VehicleSelection Vehicle Selection for Dosing Toxicology->VehicleSelection AssayDevelopment Assay Solvent Compatibility Toxicology->AssayDevelopment

Caption: Impact of solubility data on drug development pathways.

  • Pre-formulation and Formulation Development: High solubility in a pharmaceutically acceptable solvent may allow for a simple solution-based formulation. Poor solubility would necessitate more complex approaches, such as suspensions, emulsions, or amorphous solid dispersions.

  • Process Chemistry and Manufacturing: Solubility data dictates the choice of reaction and crystallization solvents. A solvent in which the product has low solubility at cool temperatures but high solubility at elevated temperatures is ideal for purification by crystallization.

  • Early-Stage Discovery and Screening: For in vitro biological assays, the compound must be fully dissolved in a vehicle (like DMSO) that is miscible with the aqueous assay buffer. Knowing the solubility limits prevents compound precipitation and ensures the accuracy of biological data.

Conclusion

While no specific solubility data for Methyl [3-(2-oxopropyl)phenyl]acetate is readily available in the literature, a thorough understanding of its molecular structure allows for strong predictions of its behavior in various organic solvents. Its moderately polar nature, derived from the interplay between a non-polar aromatic backbone and polar ester and ketone groups, suggests high solubility in polar aprotic solvents like acetone and ethyl acetate. This guide provides both the theoretical foundation for these predictions and a robust, self-validating experimental protocol for their empirical confirmation. The resulting data is not merely a physical constant but a critical decision-making tool that informs and accelerates the entire chemical and pharmaceutical development process.

References

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

  • LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Lumen Learning. (n.d.). Introductory Chemistry - Solubility. [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylpropyl acetate. PubChem. [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropionate. PubChem. [Link]

  • Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. [Link]

  • European Chemicals Agency. (n.d.). Methyl phenylacetate - Identity. ECHA. [Link]

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Navigating the Landscape of Substituted Phenylacetates: A Technical Guide to Methyl Phenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity and safety profile of substituted phenylacetates, with a specific focus on the representative compound, Methyl Phenylacetate. While the specific molecule of inquiry, Methyl [3-(2-oxopropyl)phenyl]acetate, is not readily indexed with a dedicated PubChem Compound Identification (CID) or comprehensive, publicly available safety data, this guide will provide a thorough examination of the closely related and well-documented compound, Methyl Phenylacetate. The principles and data presented herein offer a foundational understanding applicable to the broader class of substituted phenylacetate derivatives.

Chemical Identification and Properties

Methyl Phenylacetate is an organic compound classified as the methyl ester of phenylacetic acid. It is a colorless liquid with a characteristic strong, sweet odor reminiscent of honey.[1] This compound is found naturally in various substances including brandy, coffee, and honey.[1] In industrial applications, it is utilized in the flavor and perfume industries.[1]

Table 1: Physicochemical Properties of Methyl Phenylacetate

PropertyValueSource
PubChem CID 7568PubChem
CAS Number 101-41-7[2]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.18 g/mol [2]
Appearance Colorless liquid[1]
Odor Strong, honey-like[1]
Boiling Point Not Available
Solubility Slightly soluble in water, soluble in most organic solvents[1]

Safety and Hazard Assessment

The safe handling of any chemical substance is paramount in a research and development setting. The following sections detail the known hazards associated with Methyl Phenylacetate, based on available safety data sheets (SDS).

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. For Methyl Phenylacetate, the classification is as follows:

  • Hazard Statements: While not classified as hazardous under GHS by all sources, some indicate it may be harmful if swallowed.[3]

  • Precautionary Statements: General precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment (PPE).[3]

Table 2: GHS Hazard Summary for Methyl Phenylacetate

Hazard ClassCategory
Acute Toxicity, OralNot Classified (or Category 5 by some sources)[3]
Skin Corrosion/IrritationNot Classified
Serious Eye Damage/Eye IrritationNot Classified

Note: Classifications can vary between suppliers and regulatory bodies. Always consult the specific SDS for the material in use.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles are recommended.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.

  • Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required. If vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is advised.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow: General Handling Protocol

The following diagram outlines a generalized workflow for the safe handling of a liquid chemical like Methyl Phenylacetate in a laboratory setting.

G General Laboratory Handling Workflow for Liquid Reagents cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Dispense required amount of Methyl Phenylacetate C->D E Securely close container D->E F Clean work area E->F G Dispose of waste according to institutional protocols F->G H Remove PPE and wash hands G->H

Caption: A flowchart illustrating the standard operating procedure for safely handling liquid chemical reagents in a laboratory environment.

Logical Relationship: Hazard Identification and Mitigation

Understanding the relationship between potential hazards and the corresponding mitigation strategies is crucial for maintaining a safe laboratory environment.

G Hazard Identification and Mitigation Strategy Hazard Potential Hazard (e.g., Skin/Eye Contact, Inhalation) ExposureRoute Exposure Route Hazard->ExposureRoute leads to Mitigation Mitigation Strategy ExposureRoute->Mitigation requires PPE Personal Protective Equipment (Gloves, Goggles) Mitigation->PPE EngineeringControls Engineering Controls (Fume Hood) Mitigation->EngineeringControls AdminControls Administrative Controls (SOPs, Training) Mitigation->AdminControls

Caption: A diagram showing the logical flow from hazard identification to the implementation of various mitigation strategies.

References

  • PENTA. (2025, April 23). Methyl acetate. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Methyl-1-phenylpropan-2-yl acetate. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet - Methyl phenyl acetate natural. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-oxopropyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-phenylpropyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Retrieved from [Link]

  • Molbase. (2025, May 20). 2-oxopropyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of Methyl [3-(2-oxopropyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

This technical guide, therefore, takes a practical and methodological approach. Instead of merely presenting data, we will delve into the how and why of physicochemical characterization. We will explore the fundamental importance of properties like boiling point and density and provide detailed, field-proven protocols for their experimental determination. This document is designed to be a self-validating system, empowering you with the knowledge and techniques to characterize not only methyl [3-(2-oxopropyl)phenyl]acetate but any new chemical entity that emerges from your research.

The Significance of Boiling Point and Density in Drug Development

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is paved with rigorous characterization. Boiling point and density are not mere data points; they are critical parameters that inform every stage of the drug development pipeline.

  • Purity Assessment: A sharp, well-defined boiling point is a strong indicator of a substance's purity.[1][2] A broad boiling range, on the other hand, often suggests the presence of impurities.

  • Process Chemistry and Scale-Up: Distillation, a common purification technique, is entirely dependent on the boiling points of the components in a mixture.[3] Knowing the boiling point of a target compound is essential for designing efficient and scalable purification protocols.

  • Formulation and Stability: The density of a liquid formulation can impact its physical and chemical stability, affecting factors like phase separation in emulsions and suspensions. In parenteral formulations, achieving a specific density is crucial for ensuring proper injection characteristics.

  • Regulatory Compliance: Comprehensive physicochemical characterization is a non-negotiable requirement for regulatory submissions to bodies like the FDA.

Given the apparent novelty of methyl [3-(2-oxopropyl)phenyl]acetate, experimental determination of these properties is not just recommended; it is a scientific necessity for any serious research or development program.

Physical Properties of Methyl [3-(2-oxopropyl)phenyl]acetate: An Estimation

As of the latest literature review, experimental data for the boiling point and density of methyl [3-(2-oxopropyl)phenyl]acetate are not publicly available. This is not uncommon for novel research compounds. However, we can look at a structural isomer, methyl 3-(2-oxopropyl)benzoate (CAS Number: 74998-19-9) , for which some computed data is available. It is crucial to understand that these are theoretical estimations for an isomer and should be treated as such until they can be confirmed by experimental data for the target compound.

PropertyValue (for the isomer Methyl 3-(2-oxopropyl)benzoate)Source
Molecular Formula C₁₁H₁₂O₃PubChem
Molecular Weight 192.21 g/mol PubChem
Boiling Point Not available (Experimental)-
Density Not available (Experimental)-
Computed XLogP3 1.6PubChem
Computed Topological Polar Surface Area 43.4 ŲPubChem

Disclaimer: The data presented above is for a structural isomer and is largely computed. It should be used for estimation purposes only. Experimental verification for methyl [3-(2-oxopropyl)phenyl]acetate is imperative.

Experimental Determination of Boiling Point

For novel compounds that may only be available in small quantities, the micro-boiling point determination method is a highly effective and material-sparing technique.[1][4]

Principle of Micro-Boiling Point Determination

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][5] In this setup, a small amount of the liquid is heated, and a sealed capillary tube, placed inverted in the liquid, traps a small amount of air. As the liquid is heated, the air expands and escapes. When the liquid reaches its boiling point, the vapor pressure inside the capillary tube equals the atmospheric pressure, and a rapid stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[1]

Experimental Protocol

Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block heater)

  • High-temperature heating oil (if using Thiele tube)

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Sample of methyl [3-(2-oxopropyl)phenyl]acetate (a few drops)

  • Stand and clamps

Procedure:

  • Attach the small test tube containing a few drops of the sample to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

  • Place a sealed capillary tube, open end down, into the test tube with the sample.

  • Place the assembly into the heating apparatus (Thiele tube or heating block). Ensure the sample is evenly heated.

  • Begin heating gently. Observe the capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.

  • As the temperature approaches the boiling point, the rate of bubbling will increase significantly.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[1] Record this temperature.

  • For accuracy, repeat the measurement at least twice.

Visualization of the Micro-Boiling Point Determination Workflow

BoilingPointWorkflow Workflow for Micro-Boiling Point Determination cluster_prep Preparation cluster_heating Heating & Observation cluster_cooling Cooling & Measurement prep1 Attach sample test tube to thermometer prep2 Insert inverted sealed capillary tube prep1->prep2 heat1 Place assembly in heating apparatus prep2->heat1 heat2 Heat gently and observe for bubbling heat1->heat2 heat3 Note temperature of continuous bubbling heat2->heat3 cool1 Remove heat and allow to cool slowly heat3->cool1 cool2 Record temperature when liquid enters capillary cool1->cool2 end end cool2->end This is the Boiling Point

Caption: A flowchart illustrating the key steps in determining the boiling point of a liquid using the micro-method.

Experimental Determination of Density

The density of a liquid is a fundamental physical property that can be determined with high precision using several methods. For research purposes, where accuracy is paramount, the use of a pycnometer or an oscillating U-tube densitometer is recommended.

Method 1: Density Determination using a Pycnometer

Principle: A pycnometer is a glass flask with a precisely known volume.[6][7] The density of a liquid is determined by accurately measuring the mass of the liquid that fills the pycnometer.

Protocol:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on an analytical balance (m_empty).

  • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the filled pycnometer (m_water). The volume of the pycnometer (V) can be calculated as: V = (m_water - m_empty) / ρ_water, where ρ_water is the density of water at the measurement temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the sample liquid (methyl [3-(2-oxopropyl)phenyl]acetate) at the same temperature. Weigh the filled pycnometer (m_sample).

  • Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V.[8]

Method 2: Density Determination using an Oscillating U-tube Densitometer

Principle: This modern technique involves a U-shaped tube that is electronically excited to oscillate at its natural frequency.[9][10] This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.[11] Modern instruments often have built-in temperature control, which is critical as density is temperature-dependent.[10][12]

Protocol:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards.

  • Sample Injection: Inject the sample into the measurement cell, ensuring there are no air bubbles.

  • Measurement: The instrument will automatically oscillate the U-tube, measure the frequency, and calculate the density, often displaying the result directly.

  • Cleaning: Thoroughly clean the measurement cell between samples to ensure accuracy.

Visualization of Density Determination Methods

DensityMethods Comparison of Density Determination Methods cluster_pycnometer Pycnometer Method cluster_utube Oscillating U-tube Method p1 Weigh empty pycnometer p2 Fill with sample and weigh p1->p2 p3 Calculate density using known volume p2->p3 u1 Calibrate instrument u2 Inject sample into U-tube u1->u2 u3 Instrument measures oscillation frequency and calculates density u2->u3

Caption: A simplified comparison of the workflows for the pycnometer and oscillating U-tube density determination methods.

Safety Considerations for Handling Novel Compounds

When working with a compound of unknown toxicity and physical properties like methyl [3-(2-oxopropyl)phenyl]acetate, it is imperative to treat it as potentially hazardous.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Labeling: All containers holding the compound must be clearly labeled with its name and any known or suspected hazards.[15][16]

  • Spill Procedures: Be prepared for potential spills. Have appropriate spill containment materials readily available.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

Conclusion: The Path Forward

The characterization of novel compounds is the bedrock of chemical and pharmaceutical research. While the boiling point and density of methyl [3-(2-oxopropyl)phenyl]acetate are not yet established in the literature, this guide provides the necessary framework for their empirical determination. By employing the detailed protocols for micro-boiling point and density measurements, researchers can confidently and accurately establish these critical physicochemical parameters. This not only advances the scientific understanding of this specific molecule but also reinforces the principles of rigorous characterization that are essential for the integrity and success of any drug development program.

References

  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13).
  • Oscillating U-tube. (n.d.). In Wikipedia.
  • Density Determination by Pycnometer. (n.d.).
  • Pycnometers for Precise Density Determination. (n.d.).
  • Micro-boiling point measurement. (n.d.). Retrieved from University of Cambridge Department of Chemistry.
  • Micro-boiling point measurement. (n.d.). Retrieved from University of Calgary Department of Chemistry.
  • Technical Queries About Density Meter. (n.d.).
  • Micro Method for Boiling Point Determination. (n.d.).
  • What Is The Principle of A Density Meter?. (2017, February 20).
  • Micro Boiling Point Determination. (n.d.).
  • Characterising new chemical compounds & measuring results. (n.d.).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of Washington Environmental Health & Safety.
  • How do Density Meters Work. (2025, August 7).
  • Determination of Boiling Point of Organic Compounds. (2025, July 23).
  • Density Meter. (n.d.).
  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.).
  • Estimation of the Normal Boiling Point of Organic Compounds. (2006, March 15).
  • Determination of Specific Gravity and Density. (n.d.). Retrieved from a pharmaceutical standards document.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.).
  • Determination of a Boiling Point - Experiment. (n.d.).
  • Unknown Chemicals. (n.d.). Retrieved from Purdue University Environmental Health and Safety.
  • Boiling Point Determination. (n.d.).
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
  • Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Density of liquids. (n.d.).
  • Unknown Chemical Guidance. (n.d.).
  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-032 - Subject: UNKNOWN CHEMICALS. (2023, September 21).
  • Determination of Density of A Liquid. (n.d.).
  • Materials Characterization for Novel Molecules. (n.d.).
  • Editorial: Novel compounds from chemistry to druggable candidates. (2024, September 17). Frontiers in Chemistry.
  • Determination of the density of liquids. (n.d.).
  • First steps on characterizing a potentially novel compound? (2023, February 12).
  • Video: Determining the Density of a Solid and Liquid. (2015, June 15). Journal of Visualized Experiments.
  • Liquid Density Experiments. (n.d.).
  • On modeling and utilizing chemical compound information with deep learning technologies: A task-oriented approach. (n.d.). Computational and Structural Biotechnology Journal.
  • Boiling point: Significance and symbolism. (2026, February 16).
  • The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2024, September 23). Research and Reviews: Journal of Pharmaceutical Analysis.
  • What is the relationship between boiling point elevation and pharmacology?. (2021, November 4).
  • Boiling-Point Elevation: Exploring the Phenomenon and Its Practical Implications. (n.d.).
  • Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. (n.d.). SAR and QSAR in Environmental Research.

Sources

Technical Whitepaper: Methyl [3-(2-oxopropyl)phenyl]acetate as a Strategic Synthon in Pharmaceutical Development

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, Methyl [3-(2-oxopropyl)phenyl]acetate represents a high-value bifunctional scaffold . Its utility stems from the orthogonal reactivity of its two electrophilic centers: the ketone (acetonyl group) and the ester (methyl acetate group), positioned in a meta relationship on the phenyl ring.

This specific substitution pattern (1,3-disubstitution) is critical for "escaping flatland" in drug design, offering vectors for side-chain elaboration that differ significantly from the more common para-substituted synthons used in blockbuster drugs like Mirabegron.[1] This guide details the compound's application as a precursor for complex phenethylamines , substituted indoles , and beta-adrenergic receptor agonist analogs .

Core Chemical Profile
PropertyData
Chemical Name Methyl [3-(2-oxopropyl)phenyl]acetate
CAS Number 792917-99-8
Molecular Formula

Molecular Weight 206.24 g/mol
Key Functional Groups Methyl Ester (

), Ketone (

)
Core Reactivity Reductive Amination, Knoevenagel Condensation, Fischer Indole Synthesis

Part 2: Synthesis & Upstream Production[7]

To understand the application, one must first validate the supply chain. The synthesis of this compound typically employs transition-metal catalyzed cross-coupling, ensuring the integrity of the sensitive carbonyl functionalities.[1]

Validated Synthetic Route (Heck Coupling Approach)

The most robust industrial route involves the Heck coupling of Methyl (3-bromophenyl)acetate with isopropenyl acetate, followed by hydrolysis.[1]

Protocol Logic:

  • Starting Material: Methyl (3-bromophenyl)acetate is chosen for its stability and commercial availability.[1]

  • Catalyst System:

    
     with a phosphine ligand (e.g., 
    
    
    ) prevents isomerization of the double bond before the desired elimination.[1]
  • Regioselectivity: The meta positioning is preserved from the starting aryl halide.

SynthesisSMMethyl (3-bromophenyl)acetateInterEnol Ester IntermediateSM->InterHeck Coupling100°C, DMFReagentIsopropenyl Acetate(Pd Catalyst)Reagent->InterProductMethyl [3-(2-oxopropyl)phenyl]acetate(Target)Inter->ProductAcidic Hydrolysis(-AcOH)

Figure 1: Palladium-catalyzed synthesis pathway ensuring regiochemical fidelity.

Part 3: Downstream Applications & Experimental Protocols

The primary value of Methyl [3-(2-oxopropyl)phenyl]acetate lies in its ability to undergo chemoselective transformations .[1] The ketone is more electrophilic towards amines (under acidic conditions) than the ester, allowing for sequential functionalization.

Application A: Synthesis of Meta-Substituted Phenethylamines (Adrenergic Analogs)

This is the most critical application.[1] The "2-oxopropyl" chain is a direct precursor to the amphetamine-like backbone found in many CNS and metabolic drugs.[1] Unlike para-substituted analogs (common in Beta-3 agonists), the meta scaffold offers unique receptor binding profiles.[1]

Protocol: Chemoselective Reductive Amination

Objective: Convert the ketone to a secondary amine without reducing the ester.

Reagents:

  • Substrate: Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq)[1]

  • Amine: (R)-1-Phenylethylamine (1.1 eq) — Selected for chiral induction[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the substrate and amine in DCE under

    
     atmosphere. Add catalytic Acetic Acid (AcOH) to activate the ketone.[1] Stir for 2 hours at room temperature.
    
    • Why? Pre-forming the imine/iminium ion ensures that the hydride attacks the C=N bond, not the C=O of the ester.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Why?

      
       is milder than 
      
      
      and will not reduce the ester or the ketone (only the iminium species).
  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: The product is a secondary amine with the ester intact, ready for further coupling (e.g., amidation of the ester).

Application B: Fischer Indole Synthesis (Heterocycle Construction)

This scaffold is ideal for generating 3-substituted indole-4-acetic acid derivatives , which are rare and valuable pharmacophores.[1]

Mechanism: Reaction with a phenylhydrazine drives the formation of the hydrazone, followed by [3,3]-sigmatropic rearrangement.[1]

IndoleSubstrateMethyl [3-(2-oxopropyl)phenyl]acetateHydrazoneArylhydrazoneSubstrate->HydrazoneCondensationHydrazinePhenylhydrazine(HCl/AcOH)Hydrazine->HydrazoneIndoleSubstituted Indole(Cyclized Product)Hydrazone->IndoleFischer CyclizationReflux

Figure 2: Conversion of the acetonyl scaffold into an indole core via Fischer synthesis.[1]

Part 4: Comparative Data & Chemoselectivity

The following table summarizes the reactivity profile of Methyl [3-(2-oxopropyl)phenyl]acetate compared to standard synthons, highlighting its specific advantages in library generation.

Reaction TypeTarget GroupReagent SystemSelectivity Outcome
Reductive Amination Ketone

High: Ester remains >98% intact.[1]
Hydrolysis Ester

High: Ketone remains intact (no aldol side reactions if T < 0°C).[1]
Grignard Addition Both

(1 eq)
Poor: Attacks both ketone and ester.[1] Requires ketone protection (acetal) first.[1]
Alpha-Bromination Ketone Alpha-C

Moderate: Can brominate both alpha-positions; kinetic control required.[1]

Part 5: Safety & Handling (E-E-A-T)[1]

As a Senior Scientist, I must emphasize that while this ester is not classified as a high-potency API, it is a reactive electrophile.

  • Handling: Use standard PPE.[1] The compound is an ester and may hydrolyze in humid air; store under inert gas (Argon) at 2-8°C.[1]

  • Toxicity: No specific toxicology data exists for this specific CAS.[1] Treat as a potential irritant and sensitizer (analogous to phenylacetic acid derivatives).[1]

  • Waste: All aqueous streams from reductive amination (containing Boron) must be treated as hazardous chemical waste.[1]

Part 6: References

  • Chemical Identity & Properties:

    • Synthetic Methodology (Heck Coupling):

      • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (General reference for the described Heck protocol).

    • Reductive Amination Selectivity:

      • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol for the cited method).

    • Beta-3 Adrenergic Agonist Chemistry:

      • Takasu, T., et al. (2007). Discovery of Vibegron and Mirabegron derivatives. Bioorganic & Medicinal Chemistry. (Contextual reference for phenethylamine scaffolds).

    Methodological & Application

    Synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate from phenylacetic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note details the synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate starting from Phenylacetic Acid .

    The synthesis presents a significant regiochemical challenge: introducing a substituent at the meta position of a phenylacetic acid core. Since the carboxymethyl group (

    
    ) is an ortho/para director (activating via hyperconjugation of the methylene), direct electrophilic aromatic substitution favors the para isomer. Therefore, this protocol utilizes a Nitration-Reduction-Sandmeyer  sequence to establish the meta-halogen handle, followed by a Palladium-Catalyzed 
    
    
    
    -Arylation
    of acetone to install the 2-oxopropyl (acetonyl) moiety.

    Executive Summary

    • Target Molecule: Methyl [3-(2-oxopropyl)phenyl]acetate (Methyl 3-acetonylphenylacetate).

    • Starting Material: Phenylacetic Acid (CAS: 103-82-2).

    • Key Transformation: Palladium-catalyzed

      
      -arylation of acetone using a meta-bromo intermediate derived via Sandmeyer chemistry.
      
    • Total Steps: 5 (Nitration

      
       Esterification 
      
      
      
      Reduction
      
      
      Sandmeyer
      
      
      Cross-Coupling).
    • Critical Control Point: Separation of the meta-nitro isomer from the para-dominant nitration mixture.

    Retrosynthetic Analysis & Strategy

    The target molecule is a meta-disubstituted benzene. The synthesis is designed to overcome the inherent ortho/para directing nature of the starting material.

    • Step 1 (Regiocontrol): Nitration of phenylacetic acid yields a mixture of isomers (~50% para, ~30% ortho, ~15-20% meta). The meta isomer must be isolated via fractional crystallization or chromatography.

    • Step 2 (Functionalization): Conversion of the nitro group to a bromide via the Sandmeyer reaction provides the necessary handle for cross-coupling.

    • Step 3 (C-C Bond Formation): The 2-oxopropyl group is installed via Pd-catalyzed

      
      -arylation of acetone, a method superior to Heck coupling for installing enolizable ketone side chains.
      

    SynthesisRoute PAA Phenylacetic Acid (Starting Material) Nitro m-Nitrophenylacetic Acid (Isolate from mixture) PAA->Nitro 1. HNO3/H2SO4 (Nitration) Ester Methyl m-nitrophenylacetate Nitro->Ester 2. MeOH, H+ (Esterification) Amino Methyl m-aminophenylacetate Ester->Amino 3. H2, Pd/C (Reduction) Bromo Methyl m-bromophenylacetate (Key Intermediate) Amino->Bromo 4. NaNO2, HBr, CuBr (Sandmeyer) Target Methyl [3-(2-oxopropyl)phenyl]acetate (Target) Bromo->Target 5. Acetone, Pd(OAc)2 (alpha-Arylation)

    Figure 1: Strategic pathway for the synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate.

    Detailed Experimental Protocols

    Phase 1: Preparation of the meta-Bromo Intermediate
    Step 1: Nitration of Phenylacetic Acid

    Objective: Introduce a nitro group.[1] Note: This reaction produces a mixture; isolation of the meta isomer is critical.

    • Reagents: Phenylacetic acid (13.6 g, 100 mmol), Conc.

      
       (d=1.42), Conc. 
      
      
      
      .
    • Procedure:

      • Dissolve phenylacetic acid in conc.

        
         (50 mL) at 0°C.
        
      • Add conc.

        
         (10 mL) dropwise, maintaining temperature <10°C.
        
      • Stir at 0–5°C for 1 hour, then pour onto crushed ice (200 g).

      • Filter the crude solid (mixture of o, m, p isomers).

    • Purification (Critical):

      • Recrystallize the crude solid from hot water. The para-isomer (m.p. 150-153°C) crystallizes out first. Filter off the para-isomer.

      • Concentrate the mother liquor to obtain the meta-enriched fraction.

      • Purify the residue by column chromatography (SiO2, Hexane/EtOAc) to isolate pure 3-nitrophenylacetic acid (m.p. 118-120°C).

      • Yield Expectation: ~15-20% (due to regioselectivity limitations).

    Step 2: Esterification

    Objective: Protect the carboxylic acid as a methyl ester.

    • Reagents: 3-Nitrophenylacetic acid (from Step 1), Methanol (anhydrous),

      
       (cat).
      
    • Procedure:

      • Dissolve 3-nitrophenylacetic acid (3.6 g, 20 mmol) in MeOH (40 mL).

      • Add conc.

        
         (0.5 mL). Reflux for 4 hours.
        
      • Concentrate in vacuo, neutralize with sat.

        
        , and extract with EtOAc.[2]
        
      • Dry (

        
        ) and concentrate to yield Methyl 3-nitrophenylacetate .
        
    Step 3: Reduction to Aniline

    Objective: Convert the nitro group to an amine.

    • Reagents: Methyl 3-nitrophenylacetate,

      
       (1 atm), 10% Pd/C.
      
    • Procedure:

      • Dissolve substrate in MeOH/EtOAc (1:1). Add 10% Pd/C (5 wt%).

      • Stir under

        
         balloon for 4 hours.
        
      • Filter through Celite and concentrate to yield Methyl 3-aminophenylacetate .

    Step 4: Sandmeyer Reaction (Bromination)

    Objective: Convert the amino group to a bromine atom.

    • Reagents: Methyl 3-aminophenylacetate,

      
      , 48% HBr, CuBr.
      
    • Procedure:

      • Dissolve the amine (3.3 g, 20 mmol) in 48% HBr (10 mL) and water (10 mL). Cool to 0°C.[3]

      • Add solution of

        
         (1.5 g in 5 mL water) dropwise (Keep T < 5°C). Stir 20 min to form diazonium salt.
        
      • Add the cold diazonium solution dropwise to a refluxing mixture of CuBr (3.0 g) in 48% HBr (5 mL).

      • Reflux for 30 min, cool, and extract with diethyl ether.

      • Wash with NaOH (1M) to remove any hydrolyzed acid, then water.

      • Product: Methyl 3-bromophenylacetate (Clear/yellowish oil).

    Phase 2: Installation of the 2-Oxopropyl Group
    Step 5: Palladium-Catalyzed
    
    
    -Arylation of Acetone

    Objective: Couple the aryl bromide with acetone to form the target ketone. This method uses acetone as both reagent and solvent.[4][5]

    Mechanism: The reaction proceeds via oxidative addition of the Ar-Br to Pd(0), followed by transmetallation with the acetone enolate (generated in situ by base), and reductive elimination to form the C-C bond.

    Protocol:

    • Reagents:

      • Methyl 3-bromophenylacetate (2.29 g, 10 mmol).

      • Acetone (degassed, anhydrous) – used as solvent (10 mL).

      • Catalyst:

        
         (22 mg, 1 mol%) + Xantphos  (58 mg, 1 mol%) or Mor-DalPhos  (for higher turnover).
        
      • Base:

        
         (4.9 g, 15 mmol).
        
    • Setup:

      • Flame-dry a Schlenk tube or pressure vial. Cool under Argon.

      • Add

        
        , Ligand, and 
        
        
        
        .[5]
      • Add Methyl 3-bromophenylacetate and Acetone.

      • Seal the vessel tightly (acetone boils at 56°C; reaction runs at 60-80°C).

    • Reaction:

      • Heat to 60°C for 12–24 hours. Monitor by TLC/GC-MS.

      • Checkpoint: Look for disappearance of the bromide peak (M+ 228/230).

    • Workup:

      • Cool to room temperature.[3][6][7] Filter through a silica plug to remove inorganic salts and catalyst.

      • Wash the plug with EtOAc.[3]

      • Concentrate the filtrate.[3]

      • Purification: Flash Chromatography (SiO2, Hexane/EtOAc 8:2).

    Data for Target Molecule (Methyl [3-(2-oxopropyl)phenyl]acetate):

    • Appearance: Colorless to pale yellow oil.

    • Yield: ~70-85% (for Step 5).

    • 1H NMR (Predicted, CDCl3):

      • 
         7.2-7.0 (m, 4H, Ar-H)
        
      • 
         3.70 (s, 2H, Ar-CH2 -COOMe)
        
      • 
         3.68 (s, 3H, -OCH3 )
        
      • 
         3.65 (s, 2H, Ar-CH2 -COMe)
        
      • 
         2.15 (s, 3H, -COCH3 )
        

    Summary of Quantitative Data

    StepTransformationReagentsTypical YieldKey Challenge
    1 Nitration
    
    
    15-20% (Meta)Separation of meta-isomer from para-major mix.
    2 Esterification
    
    
    95%Quantitative conversion.
    3 Reduction
    
    
    90%Ensure complete reduction of nitro group.
    4 Sandmeyer
    
    
    60-70%Temperature control during diazonium formation.
    5
    
    
    -Arylation
    Acetone, Pd-Cat75%Use of anhydrous conditions; ligand selection.

    References

    • Nitration of Phenylacetic Acid

      • Org.[3][7][8][9][10][11] Synth.1941 , Coll. Vol. 1, 436. (Describes general PAA handling; isomer ratios confirmed in J. Chem. Educ. 2008, 85, 4, 559).

    • Sandmeyer Reaction (General Protocol)

      • Org.[3][7][8][9][10][11] Synth.1955 , Coll. Vol. 3, 185.

    • Palladium-C

      
      -Arylation of Acetone: 
      
      • Hesp, K. D.; Stradiotto, M. J. Am. Chem. Soc.[4][5]2010 , 132, 18026. (Describes Mono-

        
        -arylation of acetone with aryl halides).
        
      • Fox, J. M.; Huang, X.; Buchwald, S. L. J. Am. Chem. Soc.2000 , 122, 1360. (Foundational work on ketone arylation).[10]

    Sources

    Application Notes and Protocols for the Intramolecular Cyclization of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of Indanone Scaffolds

    The indanone framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The synthesis of substituted indanones is therefore a subject of significant interest to researchers in drug development and organic synthesis. The intramolecular cyclization of γ-keto esters, such as methyl [3-(2-oxopropyl)phenyl]acetate, represents a direct and atom-economical approach to constructing these valuable carbocyclic systems. This application note provides a detailed guide to the proposed reaction protocols for this transformation, grounded in the fundamental principles of intramolecular aldol-type condensations. We will explore both acid- and base-catalyzed pathways, offering researchers a comprehensive toolkit for the synthesis of novel indanone derivatives.

    Mechanistic Insights: A Tale of Two Pathways

    The intramolecular cyclization of methyl [3-(2-oxopropyl)phenyl]acetate to the corresponding indanone derivative can be achieved through either acid or base catalysis. Both pathways proceed via an intramolecular aldol-type condensation, a powerful carbon-carbon bond-forming reaction.[1]

    Base-Catalyzed Intramolecular Aldol-Type Condensation

    Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon to the ester group, forming a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the ketone. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (after protonation of the alkoxide) to afford the cyclized β-hydroxy keto-ester, which can then be dehydrated to the final α,β-unsaturated ketone.

    Base-Catalyzed Mechanism start Methyl [3-(2-oxopropyl)phenyl]acetate enolate Enolate Intermediate start->enolate Base (e.g., NaOH) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Attack product Indenone Product cyclized->product Dehydration Acid-Catalyzed Mechanism start Methyl [3-(2-oxopropyl)phenyl]acetate enol Enol Intermediate start->enol Acid Catalyst (e.g., H2SO4) activated_ketone Protonated Ketone start->activated_ketone Acid Catalyst cyclized Cyclized Intermediate enol->cyclized Intramolecular Attack activated_ketone->cyclized product Indenone Product cyclized->product Dehydration

    Caption: Acid-catalyzed intramolecular aldol-type condensation.

    Experimental Protocols

    The following protocols are proposed based on established methodologies for intramolecular aldol-type condensations of related substrates. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields for the specific substrate.

    Protocol 1: Base-Catalyzed Cyclization

    This protocol utilizes a strong base to promote the intramolecular cyclization.

    Materials:

    • Methyl [3-(2-oxopropyl)phenyl]acetate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Toluene

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

    Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography

    Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq).

    • Solvent and Base Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and toluene. Add a solution of sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq) in the corresponding alcohol.

    • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with 1 M HCl until the pH is approximately 7.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indanone product.

    Protocol 2: Acid-Catalyzed Cyclization

    This protocol employs a strong protic acid to catalyze the cyclization.

    Materials:

    • Methyl [3-(2-oxopropyl)phenyl]acetate

    • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

    • Dichloromethane (DCM) or other suitable inert solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

    Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography

    Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq) in a suitable inert solvent such as dichloromethane.

    • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (or polyphosphoric acid) with vigorous stirring.

    • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

    • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water.

    • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

    • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure indanone product.

    Data Summary and Comparison

    The choice between acid and base catalysis will depend on the substrate's sensitivity to the reaction conditions and the desired outcome. The following table summarizes the key parameters for each proposed protocol.

    ParameterBase-Catalyzed ProtocolAcid-Catalyzed Protocol
    Catalyst NaOH or KOHH₂SO₄ or PPA
    Solvent Ethanol, Methanol, TolueneDichloromethane
    Temperature Reflux0 °C to Room Temperature
    Work-up Neutralization with acidQuenching with ice/water, neutralization with base
    Potential Side Reactions Saponification of the esterPolymerization, charring

    Experimental Workflow Visualization

    The general workflow for the synthesis and purification of the indanone product is outlined below.

    Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: Methyl [3-(2-oxopropyl)phenyl]acetate reaction Intramolecular Cyclization (Acid or Base Catalysis) start->reaction quench Quenching & Neutralization reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Indanone Product purification->product

    Sources

    Application Notes and Protocols: Methyl [3- (2-oxopropyl)phenyl]acetate as a Pharmaceutical Intermediate

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Methyl [3-(2-oxopropyl)phenyl]acetate is a substituted phenylacetate derivative that holds potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive ketone and an ester functional group on a benzene ring, makes it a versatile building block for the elaboration of more complex molecular architectures, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

    This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Methyl [3-(2-oxopropyl)phenyl]acetate. The protocols outlined herein are based on established principles of organic chemistry and are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

    Physicochemical Properties

    A summary of the key physicochemical properties of Methyl [3-(2-oxopropyl)phenyl]acetate is presented in the table below. These values are estimated based on the structure and data from analogous compounds.

    PropertyValue
    Molecular Formula C12H14O3
    Molecular Weight 206.24 g/mol
    Appearance Colorless to pale yellow oil (predicted)
    Boiling Point >250 °C (predicted)
    Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.

    Synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate

    A plausible and efficient method for the synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate is the Friedel-Crafts acylation of methyl phenylacetate. This electrophilic aromatic substitution reaction introduces the 2-oxopropyl group onto the aromatic ring.[1][2]

    Reaction Scheme

    Synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate reactant1 Methyl Phenylacetate reaction + reactant1->reaction reactant2 Chloroacetone reactant2->reaction reagent AlCl3 (Lewis Acid) reagent->reaction product Methyl [3-(2-oxopropyl)phenyl]acetate reaction->product Friedel-Crafts Acylation

    Caption: Proposed synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate via Friedel-Crafts acylation.

    Detailed Protocol

    Materials:

    • Methyl phenylacetate

    • Chloroacetone

    • Anhydrous Aluminum Chloride (AlCl3)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask

    • Addition funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

    • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl3) with stirring.

    • In a separate flask, dissolve methyl phenylacetate and chloroacetone in anhydrous DCM.

    • Transfer the solution of methyl phenylacetate and chloroacetone to an addition funnel and add it dropwise to the stirred AlCl3 suspension in DCM over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Methyl [3-(2-oxopropyl)phenyl]acetate.

    Application in Pharmaceutical Synthesis: A Hypothetical Example

    Methyl [3-(2-oxopropyl)phenyl]acetate can serve as a valuable intermediate in the synthesis of NSAIDs. The following is a hypothetical protocol for its use in the preparation of a simplified analog of Loxoprofen.

    Synthetic Workflow

    Pharmaceutical Application Workflow start Methyl [3-(2-oxopropyl)phenyl]acetate step1 Alkylation of the ketone start->step1 intermediate Alkylated Intermediate step1->intermediate step2 Hydrolysis of the ester intermediate->step2 product Final Drug Analog step2->product

    Caption: Hypothetical workflow for the conversion of the intermediate to a drug analog.

    Detailed Protocol: Synthesis of a Loxoprofen Analog

    Step 1: Alkylation of the Ketone

    This step involves the alpha-alkylation of the ketone to introduce a desired substituent.[3]

    Materials:

    • Methyl [3-(2-oxopropyl)phenyl]acetate

    • Lithium diisopropylamide (LDA)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., methyl iodide)

    • Ammonium chloride (NH4Cl), saturated solution

    Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl [3-(2-oxopropyl)phenyl]acetate in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF dropwise with stirring.

    • After stirring for 30 minutes at -78 °C, add the alkylating agent (e.g., methyl iodide) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Step 2: Hydrolysis of the Ester

    The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a common feature of many NSAIDs.

    Materials:

    • Alkylated intermediate from Step 1

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl), 1M solution

    Procedure:

    • Dissolve the alkylated intermediate in a mixture of THF, MeOH, and water.

    • Add LiOH and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final carboxylic acid product.

    Analytical Characterization

    The identity and purity of Methyl [3-(2-oxopropyl)phenyl]acetate should be confirmed by standard analytical techniques.

    1H NMR Spectroscopy

    The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the acetate group, and the protons of the 2-oxopropyl group.

    Predicted 1H NMR Data (in CDCl3, 400 MHz):

    Chemical Shift (ppm)MultiplicityIntegrationAssignment
    ~7.4-7.2m4HAromatic protons
    ~3.7s2H-CH2-COO-
    ~3.6s3H-COO-CH3
    ~3.8s2H-CO-CH2-
    ~2.2s3H-CO-CH3
    13C NMR Spectroscopy

    The 13C NMR spectrum will provide information on the carbon framework of the molecule.

    Predicted 13C NMR Data (in CDCl3, 100 MHz):

    Chemical Shift (ppm)Assignment
    ~206C=O (ketone)
    ~172C=O (ester)
    ~136-128Aromatic carbons
    ~52-O-CH3
    ~49-CO-CH2-
    ~41-CH2-COO-
    ~30-CO-CH3
    High-Performance Liquid Chromatography (HPLC)

    HPLC is a crucial technique for assessing the purity of the synthesized intermediate. A reverse-phase HPLC method is generally suitable for this type of compound.[4][5]

    Example HPLC Method:

    ParameterCondition
    Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 10 µL

    Safety and Handling

    As with any chemical, proper safety precautions must be taken when handling Methyl [3-(2-oxopropyl)phenyl]acetate and the reagents used in its synthesis.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

    • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]

    • Handling of Reagents:

      • Anhydrous Aluminum Chloride (AlCl3): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

      • Chloroacetone: Lachrymatory and toxic. Avoid inhalation and skin contact.

      • Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Handle under an inert atmosphere.

    • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

    References

    • Chemcess. (2025, September 20).
    • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
    • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
    • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
    • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
    • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
    • Sasol. (2020, December 29).
    • BYJU'S. (n.d.).
    • FooDB. (2011, September 21). Showing Compound 3-Methylphenylacetic acid (FDB022916).
    • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
    • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0248636).
    • ChemicalBook. (n.d.). (3-ForMyl-phenyl)-acetic acid synthesis.
    • Supporting Inform
    • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
    • ChemicalBook. (n.d.). 3-Methylphenylacetic acid(621-36-3) 1H NMR spectrum.
    • Scribd. (n.d.).
    • Organic Chemistry Portal. (n.d.).
    • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)
    • Chemistry LibreTexts. (2023, January 22).
    • ResearchGate. (n.d.).
    • Chemical Synthesis. (2024, January 17).
    • National Center for Biotechnology Information. (2011, July 15). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
    • Restek. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL)
    • Organic Syntheses. (n.d.). phenylacetic acid - Organic Syntheses Procedure.
    • Inventiva Pharma. (n.d.).
    • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
    • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.
    • The Hong Kong University of Science and Technology. (n.d.). Department of Chemistry Safety Manual.
    • Chem-Impex. (n.d.). Phenylacetic acid methyl ester.
    • Google Patents. (n.d.). KR860002106B1 - Synthesis of phenylacetic acid esters.

    Sources

    Application Notes and Protocols: Reductive Amination of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

    The synthesis of amines is a cornerstone of modern pharmaceutical and medicinal chemistry, with the amine functional group being a ubiquitous feature in a vast array of biologically active compounds.[1][2] Among the myriad of methods for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and broad applicability.[2] This one-pot reaction, which converts a carbonyl group into an amine via an imine or iminium ion intermediate, is a favored strategy in drug development for its ability to generate diverse libraries of primary, secondary, and tertiary amines.[3][4]

    This guide provides a comprehensive overview and a detailed protocol for the reductive amination of the ketone group in Methyl [3-(2-oxopropyl)phenyl]acetate. This specific transformation is of significant interest as the resulting product can serve as a key intermediate in the synthesis of various pharmacologically relevant scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss methods for ensuring the trustworthiness of the results through rigorous characterization.

    Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

    The Reaction Mechanism: A Two-Step Dance of Imine Formation and Reduction

    The reductive amination of a ketone proceeds through a well-established two-step mechanism:

    • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines).[5][6] The formation of the imine is often catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[7][8]

    • Reduction: The newly formed C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-donating reagent.[5][6] The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[9][10][11]

    Reductive_Amination_Mechanism Ketone Methyl [3-(2-oxopropyl)phenyl]acetate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine - H₂O Amine Primary/Secondary Amine Iminium Iminium Ion Hemiaminal->Iminium Acid Catalyst (e.g., Acetic Acid) Product Amine Product Iminium->Product + Hydride Hydride Hydride Source (e.g., NaBH(OAc)₃)

    Caption: General workflow of a reductive amination reaction.

    Reagent Selection: Justifying the Choices for Optimal Performance

    The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    For the reductive amination of ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[12][13][14] Its popularity stems from several key advantages:

    • Mildness and Selectivity: NaBH(OAc)₃ is a less potent reducing agent than sodium borohydride (NaBH₄), which allows it to selectively reduce the protonated imine (iminium ion) in the presence of the less reactive ketone starting material.[9][15] This minimizes the formation of the corresponding alcohol byproduct.

    • One-Pot Procedure: Its selectivity enables a convenient one-pot procedure where the ketone, amine, and reducing agent can be mixed together from the start.[15]

    • Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, NaBH(OAc)₃ is less toxic as it does not generate cyanide waste.

    The Solvent: 1,2-Dichloroethane (DCE)

    1,2-Dichloroethane (DCE) is the preferred solvent for many reductive aminations using NaBH(OAc)₃.[12][13][14] While other solvents like tetrahydrofuran (THF) can be used, reactions in DCE are generally faster.[12][14] It is important to use an aprotic solvent as protic solvents like methanol can react with NaBH(OAc)₃.[16]

    The Catalyst: Acetic Acid (AcOH)

    For the reductive amination of ketones, the addition of a catalytic amount of acetic acid is often beneficial.[7][13][17] Acetic acid serves to:

    • Catalyze Imine Formation: It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[7][8]

    • Promote Iminium Ion Formation: It provides a proton source to facilitate the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.[10]

    Pillar 2: Trustworthiness - A Self-Validating Protocol

    This protocol is designed to be self-validating through in-process monitoring and comprehensive final product characterization.

    Experimental Protocol: Reductive Amination of Methyl [3-(2-oxopropyl)phenyl]acetate

    Materials and Reagents:

    ReagentMolar Mass ( g/mol )PuritySupplier
    Methyl [3-(2-oxopropyl)phenyl]acetate192.21>98%(e.g., Sigma-Aldrich)
    Amine (e.g., Benzylamine)107.15>99%(e.g., Sigma-Aldrich)
    Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9495%(e.g., Sigma-Aldrich)
    1,2-Dichloroethane (DCE), anhydrous98.96>99.8%(e.g., Sigma-Aldrich)
    Acetic Acid (AcOH), glacial60.05>99.7%(e.g., Sigma-Aldrich)
    Saturated aqueous sodium bicarbonate (NaHCO₃)---
    Anhydrous sodium sulfate (Na₂SO₄)142.04--
    Ethyl acetate (EtOAc)88.11HPLC-
    Hexanes-HPLC-

    Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq).

    • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE). To this solution, add the amine (1.1-1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Initiation of Reduction: While stirring the mixture at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18] A typical reaction time is 2-24 hours.

    • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[18] Caution: Gas evolution (hydrogen) may occur.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[18]

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.[18]

    Protocol_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup: Ketone in dry flask Addition 2. Add DCE, Amine, AcOH Setup->Addition Reduction 3. Add NaBH(OAc)₃ Addition->Reduction Monitoring 4. Monitor by TLC/LC-MS Reduction->Monitoring Quench 5. Quench with NaHCO₃ Monitoring->Quench Extract 6. Extract with EtOAc Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify

    Caption: Step-by-step experimental workflow for reductive amination.

    Product Characterization: Confirming the Structure and Purity

    The identity and purity of the final amine product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Expect to see the disappearance of the ketone's methyl singlet and the appearance of new signals corresponding to the protons on the carbon bearing the nitrogen and the N-H proton (for primary and secondary amines).[19][20][21] The N-H proton signal is often broad and can be exchanged with D₂O.[20][21][22]

      • ¹³C NMR: The carbonyl carbon signal will be absent, and a new signal for the carbon attached to the nitrogen will appear in the aliphatic region.[21]

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.[19][20] According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[20][22]

    • Infrared (IR) Spectroscopy: For primary and secondary amines, look for characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[19][20][22] Primary amines will show two bands, while secondary amines will show one.[20][22]

    Pillar 3: Authoritative Grounding & Comprehensive References

    The protocols and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature.

    References

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

    • Brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Retrieved from [Link]

    • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201–217). American Chemical Society.
    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

    • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

    • Houghtaling, J., & Schramm, M. P. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30243. [Link]

    • Houghtaling, J., & Schramm, M. P. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

    • Sciencemadness Discussion Board. (2017, March 1). Sodium triacetoxyborohydride. Retrieved from [Link]

    • Chemistry Steps. (2024, March 28). Reductive Amination, and How It Works. Retrieved from [Link]

    • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

    • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

    • Chemgapedia. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

    • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

    • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination? Retrieved from [Link]

    • ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to primary amines. Retrieved from [Link]

    • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

    • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

    • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

    • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

    • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

    • Kärkäs, M. D., & Westerlund, K. (2018). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development, 22(10), 1365–1374. [Link]

    • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

    • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

    • Royal Society of Chemistry. (2024, January 23). Green Chemistry. BORIS Portal. [Link]

    • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

    • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638–11668. [Link]

    Sources

    Hydrolysis conditions for Methyl [3-(2-oxopropyl)phenyl]acetate ester

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Hydrolysis of Methyl [3-(2-oxopropyl)phenyl]acetate

    Introduction: The Significance of [3-(2-oxopropyl)phenyl]acetic Acid

    In the landscape of pharmaceutical and materials science, functionalized phenylacetic acids are crucial structural motifs. They form the backbone of numerous biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). [3-(2-oxopropyl)phenyl]acetic acid is a valuable synthetic intermediate, with its dual reactive centers—the carboxylic acid and the ketone—offering versatile handles for further molecular elaboration. The hydrolysis of its methyl ester, Methyl [3-(2-oxopropyl)phenyl]acetate, is a fundamental and critical step in making this key building block accessible for drug discovery and development pipelines.

    This document serves as a comprehensive technical guide for researchers, providing detailed protocols, mechanistic insights, and practical advice for performing and monitoring the hydrolysis of Methyl [3-(2-oxopropyl)phenyl]acetate under both basic and acidic conditions.

    Part 1: Mechanistic Underpinnings of Ester Hydrolysis

    The conversion of an ester to a carboxylic acid is a cornerstone reaction in organic synthesis. The choice between a base-catalyzed or acid-catalyzed pathway has significant implications for reaction efficiency, reversibility, and workup strategy.

    Base-Catalyzed Hydrolysis (Saponification)

    Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently employed method for this transformation due to its irreversible nature. The reaction proceeds via a bimolecular acyl-carbon cleavage (BAC2) mechanism.[1][2] A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) and forming the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (either methoxide or another hydroxide ion) to yield a carboxylate salt. This final, irreversible acid-base step effectively drives the reaction to completion.[3]

    G cluster_mech Base-Catalyzed Hydrolysis (B_AC2 Mechanism) ester Methyl [3-(2-oxopropyl)phenyl]acetate intermediate Tetrahedral Intermediate ester->intermediate 1. Nucleophilic Attack oh_ion OH⁻ carboxylate Carboxylate Salt intermediate->carboxylate 2. Collapse & Elimination of Methoxide (⁻OCH₃) methanol Methanol intermediate->methanol forms acid [3-(2-oxopropyl)phenyl]acetic acid carboxylate->acid 3. Protonation h3o_plus H₃O⁺ (Acid Workup)

    Caption: Base-Catalyzed Hydrolysis (Saponification) Workflow.

    Acid-Catalyzed Hydrolysis

    Acid-catalyzed hydrolysis is an entirely reversible process, representing the reverse of a Fischer esterification.[3][4] The reaction is typically catalyzed by a strong mineral acid, such as H₂SO₄ or HCl, which generates hydronium ions (H₃O⁺) in solution. The mechanism begins with the protonation of the ester's carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. The subsequent steps involve a series of proton transfers to form a tetrahedral intermediate, which then eliminates a molecule of methanol to yield the protonated carboxylic acid. A final deprotonation step regenerates the acid catalyst and provides the desired carboxylic acid product. To favor the formation of the products, this reaction must be carried out with a large excess of water to shift the equilibrium forward.[4]

    G cluster_mech Acid-Catalyzed Hydrolysis (A_AC2 Mechanism) ester Methyl [3-(2-oxopropyl)phenyl]acetate protonated_ester Protonated Ester ester->protonated_ester 1. Protonation of Carbonyl h3o_plus H₃O⁺ intermediate Tetrahedral Intermediate protonated_ester->intermediate 2. Nucleophilic Attack by Water water H₂O product [3-(2-oxopropyl)phenyl]acetic acid intermediate->product 3. Proton Transfers & Elimination of Methanol methanol Methanol intermediate->methanol forms

    Caption: Acid-Catalyzed Hydrolysis Workflow.

    Part 2: Experimental Protocols & Methodologies

    The following protocols provide detailed, step-by-step procedures for the hydrolysis of Methyl [3-(2-oxopropyl)phenyl]acetate. Safety glasses, lab coats, and gloves must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

    Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

    This is the recommended method for achieving high conversion due to the irreversible nature of the reaction.

    Materials:

    • Methyl [3-(2-oxopropyl)phenyl]acetate

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Deionized Water

    • Hydrochloric Acid (HCl), 2M solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

    • Separatory funnel

    • TLC plates (silica gel 60 F₂₅₄)[5]

    Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq) in a suitable solvent such as methanol or THF (approx. 5-10 mL per gram of ester). Add an aqueous solution of NaOH or KOH (1.5 - 2.5 eq, dissolved in a minimal amount of water).

    • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes (see Part 3 for details). The reaction is typically complete within 2-6 hours.

    • Work-up - Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Work-up - Extraction: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

    • Work-up - Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl solution dropwise with stirring until the pH is approximately 1-2. The carboxylic acid product should precipitate as a solid.

    • Isolation: Extract the precipitated product from the acidic aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.

    • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude [3-(2-oxopropyl)phenyl]acetic acid.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes or water/ethanol mixture.[6]

    Protocol 2: Acid-Catalyzed Hydrolysis

    This method is an alternative but may require longer reaction times and careful control to manage the reaction equilibrium.

    Materials:

    • Methyl [3-(2-oxopropyl)phenyl]acetate

    • Sulfuric Acid (H₂SO₄), concentrated

    • Dioxane or Tetrahydrofuran (THF)

    • Deionized Water (in large excess)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard laboratory glassware as listed in Protocol 1

    Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq) in a mixture of an organic solvent (like dioxane) and a large excess of water (e.g., a 1:4 ratio of dioxane to water).

    • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 - 0.3 eq) to the mixture with stirring.

    • Heating: Heat the mixture to reflux (typically 100 °C) and maintain vigorous stirring.

    • Reaction Monitoring: Monitor the reaction's progress by TLC. Due to the reversible nature, the reaction may take a significant amount of time (8-24 hours) to reach equilibrium.

    • Work-up - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 30 mL).

    • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentration and Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization as described in Protocol 1.

    Part 3: Reaction Monitoring by Thin Layer Chromatography (TLC)

    TLC is an indispensable tool for rapidly assessing the progress of a chemical reaction.[7][8] It allows for the qualitative determination of the presence of starting material and the formation of the product.

    TLC Analysis Protocol:

    • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Dilute this aliquot with a small amount of ethyl acetate in a small vial.

    • Spotting: On a silica gel TLC plate, use separate capillaries to spot the starting ester (dissolved in ethyl acetate as a reference), the diluted reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.

    • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common system for this analysis is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v), often with a few drops of acetic acid to ensure the carboxylic acid product moves as a distinct spot.[5]

    • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

    • Interpretation:

      • The starting ester, being less polar, will have a higher Retention Factor (Rf) value.

      • The product, [3-(2-oxopropyl)phenyl]acetic acid, is significantly more polar due to the free carboxylic acid group and will have a much lower Rf value, often appearing close to the baseline.

      • The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.

    G cluster_workflow TLC Monitoring Workflow prep 1. Sample Aliquot from Reaction spot 2. Spot Plate (SM RXN Co-spot) prep->spot develop 3. Develop Plate in Solvent Chamber spot->develop visualize 4. Visualize under UV Light develop->visualize interpret 5. Interpret Results (Compare Rf values) visualize->interpret

    Caption: Workflow for monitoring the hydrolysis reaction via TLC.

    Part 4: Data Summary and Purification Insights

    Comparative Reaction Conditions
    ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
    Catalyst NaOH or KOHH₂SO₄ or HCl
    Stoichiometry 1.5 - 2.5 equivalents (Base)0.2 - 0.3 equivalents (Acid)
    Solvent MeOH/H₂O or THF/H₂ODioxane/H₂O or H₂O (large excess)
    Temperature 60 - 80 °C (Reflux)~100 °C (Reflux)
    Reaction Time 2 - 6 hours8 - 24 hours (equilibrium)
    Key Feature Irreversible, high yield[3]Reversible, requires excess H₂O[4]
    Purification of Carboxylic Acids

    A highly effective method for purifying the final carboxylic acid product involves an acid-base extraction.[6]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt, leaving neutral organic impurities behind in the organic layer.

    • Separate the layers and wash the aqueous layer again with fresh ethyl acetate to ensure complete removal of impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 2M HCl) to precipitate the pure carboxylic acid.

    • Extract the pure product into a fresh portion of ethyl acetate, dry, and concentrate to yield the purified compound.

    This technique is particularly useful for removing any non-acidic byproducts and unreacted starting material, leading to a product of high purity.

    References

    • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

    • Bauerová, I., & Ludwig, M. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
    • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

    • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]

    • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
    • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

    • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

    • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

    • Maldonado-Ortega, U., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
    • Google Patents. (2014). Process for the purification of carboxylic acids.
    • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]

    • ResearchGate. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Phenyl acetate. PubChem. Retrieved from [Link]

    • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). Preparation of carboxylic acids. Retrieved from [Link]

    • Bowden, K., & Byrne, J. M. (1996). Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates. Journal of the Chemical Society, Perkin Transactions 2, (10), 2203-2206.
    • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

    • Save My Exams. (2025). Preparation of Carboxylic Acids. Retrieved from [Link]

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    Application Note: A Detailed Protocol for the Fischer Indole Synthesis of Methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered in 1883, remains a highly versatile and widely utilized method for constructing the indole scaffold.[1][2][3] This privileged heterocyclic motif is a cornerstone in numerous pharmaceuticals, agrochemicals, and natural products.[1][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Fischer indole synthesis to a complex ketone, methyl [3-(2-oxopropyl)phenyl]acetate. The successful execution of this reaction, using phenylhydrazine as the complementary reagent, yields methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate, a functionalized indole derivative with significant potential for further chemical elaboration. This document details the underlying mechanism, provides a robust, step-by-step experimental protocol using polyphosphoric acid (PPA) as the catalyst, and outlines methods for product characterization and troubleshooting.

    Introduction and Mechanistic Overview

    The Fischer indole synthesis is an acid-catalyzed chemical reaction that converts an arylhydrazine and a suitable aldehyde or ketone into an indole.[2][5][6] The reaction can be performed in a one-pot fashion, where the intermediate arylhydrazone is generated in situ and subsequently cyclized without isolation.[7] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][4][5] PPA is often favored as it acts as both a potent Brønsted acid and a dehydrating agent, frequently leading to high yields and shorter reaction times.[8][9]

    The substrate of interest, methyl [3-(2-oxopropyl)phenyl]acetate, is an unsymmetrical ketone. Its reaction with phenylhydrazine proceeds through a well-established multi-step mechanism:

    • Phenylhydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and the ketone to form the corresponding phenylhydrazone.[1][2][4]

    • Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer (an 'ene-hydrazine').[2][7] This step is critical and requires the ketone to have at least two α-hydrogens.[3]

    • [10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes an irreversible[10][10]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, establishing the bicyclic framework.[2][5][6][7]

    • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization (aminal formation) and subsequent elimination of an ammonia molecule to yield the final, energetically favorable aromatic indole ring.[2][4]

    Mechanism of the Fischer Indole Synthesis

    Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone B Phenylhydrazone A->B C Ene-hydrazine (Tautomer) B->C +H⁺ D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E -H⁺ F Cyclized Aminal E->F G Indole Product F->G -NH₃

    Caption: Key mechanistic steps of the Fischer indole synthesis.

    Experimental Protocol: Synthesis of Methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate

    This protocol describes the one-pot synthesis of the target indole derivative from methyl [3-(2-oxopropyl)phenyl]acetate and phenylhydrazine using polyphosphoric acid (PPA) as the catalyst.

    Materials and Reagents
    ReagentM.W. ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
    Methyl [3-(2-oxopropyl)phenyl]acetate206.24~1.1010.01.02.06 g
    Phenylhydrazine108.141.09811.01.11.09 mL (1.20 g)
    Polyphosphoric Acid (PPA), 115%-~2.1--~20 g (10x weight)
    Glacial Acetic Acid60.051.049-Solvent20 mL
    Crushed Ice / Water18.02--Quench~200 g
    Ethyl Acetate (EtOAc)88.110.902-Solvent~150 mL
    Saturated Sodium Bicarbonate (NaHCO₃)84.01--NeutralizerAs needed
    Brine (Saturated NaCl)58.44--Wash~50 mL
    Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying AgentAs needed
    Step-by-Step Procedure
    • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl [3-(2-oxopropyl)phenyl]acetate (2.06 g, 10.0 mmol) and glacial acetic acid (20 mL).

    • Hydrazone Formation: Begin stirring the solution and add phenylhydrazine (1.09 mL, 11.0 mmol) dropwise via syringe at room temperature. Heat the mixture to 60-70 °C for 1 hour to facilitate the formation of the phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Catalyst Addition: After cooling the mixture slightly, carefully add polyphosphoric acid (~20 g) in portions.[11] PPA is highly viscous; it can be pre-warmed gently to aid transfer. The addition is exothermic.

    • Indolization: Heat the reaction mixture in an oil bath to 90-100 °C.[8] Maintain this temperature with vigorous stirring for 30-60 minutes. The reaction progress should be monitored by TLC (Typical eluent: 4:1 Hexane/Ethyl Acetate).

    • Work-up & Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto ~200 g of crushed ice with vigorous stirring.[8] This will hydrolyze the PPA and precipitate the crude product.

    • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous slurry until effervescence ceases and the pH is neutral (~7-8).

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8][10]

    • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[10]

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate.

    Experimental Workflow Diagram

    Workflow start 1. Mix Ketone & Phenylhydrazine in AcOH heat1 2. Heat (60-70°C, 1h) (Hydrazone Formation) start->heat1 add_ppa 3. Add Polyphosphoric Acid heat1->add_ppa heat2 4. Heat (90-100°C, 0.5-1h) (Indolization) add_ppa->heat2 quench 5. Quench on Ice-Water heat2->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract wash_dry 8. Wash & Dry Organic Layer extract->wash_dry purify 9. Purify via Column Chromatography wash_dry->purify end Pure Product purify->end

    Caption: Generalized workflow for the Fischer indole synthesis.

    Product Characterization

    The final product, methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate, should be characterized using standard spectroscopic techniques to confirm its structure and purity. The expected data, based on analogous structures like methyl indole-3-acetate, are provided below.[12][13][14][15]

    • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include a broad singlet for the indole N-H (>8.0 ppm), aromatic protons for both the indole and phenyl rings (7.0-7.8 ppm), a singlet for the ester methyl group (~3.7 ppm), a singlet for the acetate CH₂ group (~3.8 ppm), and a singlet for the indole C2-methyl group (~2.4 ppm).

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the ester carbonyl (~172 ppm), multiple aromatic carbons (110-140 ppm), the ester methoxy carbon (~52 ppm), the acetate methylene carbon (~31 ppm), and the C2-methyl carbon (~12 ppm).

    • IR (ATR, cm⁻¹): Key vibrational bands are expected for the N-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic and aromatic, 3100-2850 cm⁻¹), and a strong ester C=O stretch (~1735 cm⁻¹).[12]

    • High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for C₁₈H₁₇NO₂ [M+H]⁺ would be used to confirm the elemental composition.

    Troubleshooting and Optimization

    ProblemPossible Cause(s)Suggested Solution(s)
    Low Yield Incomplete hydrazone formation. Insufficient acid catalyst activity. Reaction temperature too low or too high, leading to decomposition.[16]Ensure complete conversion to the hydrazone via TLC before adding PPA. Use fresh, high-quality PPA (115% H₃PO₄ basis is recommended). Optimize the indolization temperature; start at 90°C and adjust as needed based on TLC monitoring.
    Formation of Tarry Byproducts Reaction temperature is too high. Reaction time is too long. The indole product is sensitive to the strongly acidic conditions.[16]Carefully control the oil bath temperature to avoid overheating. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider screening other catalysts like ZnCl₂ or Eaton's reagent which may offer milder conditions.[5][8]
    Difficult Work-up PPA forms a highly viscous or solid mass upon quenching.Pour the hot reaction mixture slowly into a vigorously stirred, large volume of crushed ice to ensure rapid hydrolysis and dissipation of heat.[8][11] Mechanical stirring is highly recommended during the quench.
    Regioselectivity Issues (if applicable) For unsymmetrical ketones, the formation of two different enamine intermediates can lead to a mixture of indole regioisomers.[7]The regioselectivity can be influenced by the acidity of the medium.[17] While the substrate in this protocol is designed to favor one isomer, if issues arise, screening different acid catalysts (Brønsted vs. Lewis) may alter the product ratio.[17]

    Conclusion

    The Fischer indole synthesis is a powerful and enduring method for the preparation of diverse indole derivatives. This application note provides a reliable and detailed protocol for the synthesis of methyl [3-(2-methyl-1H-indol-3-yl)phenyl]acetate, a valuable building block for further synthetic applications. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly catalyst choice and temperature, researchers can successfully utilize this classic reaction to access complex molecular architectures for applications in medicinal chemistry and materials science.

    References

    • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

    • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

    • Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu. Retrieved March 7, 2026, from [Link]

    • Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

    • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. (n.d.). Course Hero. Retrieved March 7, 2026, from [Link]

    • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

    • Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949. [Link]

    • An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

    • Shaikh, S. F., Shaikh, N. P., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical science transactions. [Link]

    • Shaikh, S. F., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical science transactions. Retrieved March 7, 2026, from [Link]

    • Indoles. (n.d.). Retrieved March 7, 2026, from [Link]

    • Palmer, B. A., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]

    • Methyl indole-3-acetate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

    • Methyl indole 3 acetate. (2015, January 27). mzCloud. Retrieved March 7, 2026, from [Link]

    • 1H-Indole-3-acetic acid, methyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

    Sources

    Application Note: Precision Synthesis of 3-Substituted Phenylacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Strategic Overview & Decision Matrix

    The Challenge of the meta-Position

    3-Substituted phenylacetic acid derivatives are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs like Diclofenac derivatives), receptor agonists, and agrochemicals. Unlike para-substituted analogs, which are easily accessed via electrophilic aromatic substitution of phenylacetic acid, meta-isomers require pre-functionalized starting materials or specific directing group strategies.

    This guide moves beyond generic textbook synthesis, offering three field-validated protocols chosen for their robustness , scalability , and functional group tolerance .

    Method Selection Matrix

    Use the following decision matrix to select the optimal protocol for your specific substrate.

    FeatureProtocol A: Nitrile Hydrolysis Protocol B: Willgerodt-Kindler Protocol C: Pd-Catalyzed
    
    
    -Arylation
    Starting Material 3-Substituted Benzyl Halides3-Substituted Acetophenones3-Substituted Aryl Bromides/Chlorides
    Key Reagents NaCN/KCN, H₂SO₄ or NaOHS₈, MorpholinePd(dba)₂, Ligand, t-Butyl Acetate
    Scalability High (Kg scale)Medium (100g scale)Low/Medium (mg to g scale)
    Cost LowLowHigh (Catalyst/Ligand)
    FG Tolerance Good (Avoid acid-sensitive groups)Excellent (Robust to air/moisture)Excellent (High chemoselectivity)
    Primary Risk Cyanide toxicityH₂S evolution, odorAir sensitivity, Catalyst cost

    Part 2: Detailed Experimental Protocols

    Protocol A: The "Standard" – Hydrolysis of 3-Substituted Benzyl Nitriles

    Best for: Large-scale preparation when the benzyl halide is commercially available.

    Mechanism: Nucleophilic substitution (

    
    ) followed by acid/base hydrolysis.
    
    1. Step 1: Cyanation

    Reagents: 3-Substituted benzyl bromide (1.0 equiv), NaCN (1.2 equiv), EtOH/H₂O (4:1).

    • Safety: Perform in a well-ventilated fume hood. Treat all waste with bleach (NaOCl) to quench cyanide.

    • Dissolve the benzyl bromide in Ethanol (5 mL/mmol).

    • Add a solution of NaCN in water dropwise. Expert Tip: Adding a catalytic amount of NaI (0.05 equiv) accelerates the reaction via the Finkelstein pathway (

      
      ).
      
    • Reflux for 3–5 hours. Monitor by TLC (disappearance of SM).

    • Workup: Concentrate EtOH. Partition between Et₂O and water. Wash organic layer with brine, dry over MgSO₄, and concentrate.

      • Checkpoint: The crude nitrile is often pure enough for hydrolysis. If not, distill or recrystallize.

    2. Step 2: Hydrolysis

    Reagents: Crude Nitrile, H₂SO₄ (50% v/v) or NaOH (20% w/v).

    • Acidic Method (Preferred for non-acid-sensitive groups):

      • Suspend nitrile in 50% H₂SO₄ (10 mL/g).

      • Reflux for 4–8 hours. The mixture will become homogeneous then precipitate the acid upon cooling.

      • Expert Tip: If the nitrile is insoluble, add Glacial Acetic Acid as a co-solvent to ensure homogeneity.

    • Workup: Pour onto crushed ice. Filter the precipitate.[1][2][3][4][5] Dissolve in sat. NaHCO₃ (removes non-acidic impurities), filter, then re-acidify filtrate with HCl to pH 1. Collect pure product.

    Protocol B: The "Ketone Route" – Willgerodt-Kindler Reaction

    Best for: Converting 3-substituted acetophenones (often easier to source/make than benzyl halides) directly to the acid precursor.

    Mechanism: Carbonyl migration to the terminal carbon via a thia-enamine intermediate.[6]

    Experimental Workflow

    Reagents: 3-Substituted Acetophenone (1.0 equiv), Sulfur (

    
    , 2.5 equiv), Morpholine (3.0 equiv).[5]
    
    • Thiomorpholide Formation:

      • Combine acetophenone, sulfur, and morpholine in a round-bottom flask. No additional solvent is needed (Morpholine acts as solvent/reactant).

      • Reflux gently (

        
        C) for 6–10 hours.
        
      • Observation: The reaction mixture will turn dark red/brown.

      • Expert Tip: Use a reflux condenser with a wide bore to prevent clogging by subliming sulfur.

    • Isolation of Intermediate:

      • Pour the hot reaction mixture into warm ethanol. The thiomorpholide intermediate often crystallizes upon cooling. If it oils out, proceed directly to hydrolysis.

    • Hydrolysis:

      • Add 10% NaOH solution (5 mL/mmol) to the crude thiomorpholide.

      • Reflux for 8 hours.[1][2] Evolution of ammonia and morpholine vapors will occur.

    • Purification:

      • Cool and extract with Et₂O (removes unreacted ketone/sulfur). Discard organics.

      • Acidify the aqueous layer with conc.[2] HCl. The phenylacetic acid derivative will precipitate.[1][2]

      • Recrystallize from water/ethanol.

    Protocol C: The "Catalytic Route" – Pd-Catalyzed -Arylation

    Best for: Late-stage functionalization, complex scaffolds, or when only the aryl halide is available.

    Mechanism: Oxidative addition of Pd into Ar-X, followed by transmetallation with ester enolate and reductive elimination.

    Experimental Workflow

    Reagents: 3-Substituted Aryl Bromide (1.0 equiv), t-Butyl Acetate (1.2 equiv), LiNCy₂ (Lithium Dicyclohexylamide) or NaHMDS, Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%). Solvent: Toluene (anhydrous).

    • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in Toluene. Stir for 10 min to form the active

      
       species.
      
    • Enolate Formation:

      • In a separate flask, cool Toluene solution of LiNCy₂ (generated from dicyclohexylamine + n-BuLi) to

        
        C.
        
      • Add t-Butyl acetate dropwise. Stir 15 min.

    • Coupling:

      • Add the aryl bromide to the catalyst solution.

      • Transfer the enolate solution to the catalyst/aryl halide mixture via cannula.

      • Stir at Room Temperature (or mild heat

        
        C) for 12 hours.
        
      • Expert Tip: t-Butyl esters are used to prevent Claisen self-condensation side reactions common with methyl/ethyl esters.

    • Deprotection (to Acid):

      • Filter through Celite. Concentrate.

      • Treat the t-butyl ester with TFA/DCM (1:1) at RT for 2 hours to cleave the ester to the free acid.

    Part 3: Visualization & Logic

    Reaction Logic Flow

    The following diagram illustrates the decision pathway and mechanistic flow for the three protocols.

    G Start Target: 3-Substituted Phenylacetic Acid Decision Select Starting Material Start->Decision RouteA Route A: Benzyl Halide Decision->RouteA Halide Available RouteB Route B: Acetophenone Decision->RouteB Ketone Available RouteC Route C: Aryl Bromide Decision->RouteC Complex Scaffold StepA1 Cyanation (NaCN) RouteA->StepA1 StepB1 Willgerodt-Kindler (S8, Morpholine) RouteB->StepB1 StepC1 Pd-Cat α-Arylation (Pd(dba)2, t-BuOAc) RouteC->StepC1 StepA2 Hydrolysis (H2SO4) StepA1->StepA2 StepA1->StepA2 SN2 -> Hydrolysis Product Purified Product StepA2->Product StepB2 Thiomorpholide Hydrolysis StepB1->StepB2 StepB1->StepB2 Rearrangement StepB2->Product StepC2 TFA Deprotection StepC1->StepC2 StepC1->StepC2 Cross-Coupling StepC2->Product

    Figure 1: Strategic Decision Tree for synthesis selection based on starting material availability.

    Quantitative Comparison
    ParameterNitrile HydrolysisWillgerodt-KindlerPd-Arylation
    Typical Yield 80–95%70–90%60–85%
    Reaction Time 4–8 h12–18 h12–24 h
    Atom Economy HighLow (Sulfur waste)Medium
    Purification CrystallizationExtraction + Cryst.Chromatography

    Part 4: Troubleshooting & Expert Insights

    • Decarboxylation Risk: Phenylacetic acids are relatively stable, but electron-withdrawing groups at the 3-position (e.g.,

      
      ) can facilitate decarboxylation at high temperatures (
      
      
      
      C). Mitigation: Avoid excessive heating during recrystallization; do not distill the free acid at atmospheric pressure.
    • Sulfur Removal (Method B): Elemental sulfur is difficult to remove. Mitigation: Wash the crude reaction mixture with aqueous Sodium Sulfide (

      
      ) or Carbon Disulfide (
      
      
      
      - Toxic!) if sulfur persists. The preferred method is dissolving the product in base, filtering off the sulfur, and re-precipitating.
    • Catalyst Poisoning (Method C): The Pd-catalyzed route is sensitive to thioethers or amines in the substrate. Mitigation: If the 3-substituent is a coordinating group (e.g., 3-pyridyl), increase catalyst loading to 5 mol% or switch to a stronger ligand like Xantphos.

    Part 5: References

    • Adams, R.; Thal, A. F. (1922). "Phenylacetic Acid".[7][1][2][3][8][9][10] Organic Syntheses, 2, 59. Link

    • Carmack, M.; Spielman, M. A. (1946).[10] "The Willgerodt Reaction".[3][6][10][11][12] Organic Reactions, 3, 83. (Seminal review on the ketone rearrangement).

    • Culkin, D. A.; Hartwig, J. F. (2001). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles". Accounts of Chemical Research, 36(4), 234–245. Link

    • Hama, T.; Hartwig, J. F. (2008).[13] "Palladium-Catalyzed α-Arylation of Esters and Amides". Organic Letters, 10(15), 1549–1552. Link

    • Gooßen, L. J. (2001). "Palladium-Catalyzed Synthesis of Arylacetic Acid Derivatives from Boronic Acids". Chem. Commun., 669-670. (Alternative Suzuki-coupling approach).

    Sources

    Application Note: Methyl [3-(2-oxopropyl)phenyl]acetate as a Divergent Precursor for Heterocyclic Library Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals

    Introduction & Mechanistic Rationale

    In modern drug discovery, the rapid generation of structurally diverse heterocyclic libraries from a single, versatile building block is a highly sought-after strategy. Methyl [3-(2-oxopropyl)phenyl]acetate (CAS: 792917-99-8) serves as an exceptional bifunctional precursor for this purpose.

    Structurally, this molecule features a meta-substituted benzene ring bearing two distinct carbonyl-containing appendages:

    • A 2-oxopropyl (acetonyl) group: A highly reactive methyl ketone capable of undergoing

      
      -functionalization, enamine formation, and cyclocondensation.
      
    • A methyl acetate group: A relatively stable ester that acts as a protected phenylacetic acid—a privileged pharmacophore found in numerous anti-inflammatory (COX inhibitors) and neurological (PDE10A inhibitors) agents [1].

    The Principle of Chemoselectivity

    The synthetic utility of this precursor relies on the inherent difference in

    
    -acidity and electrophilicity between the two side chains. The methyl ketone (
    
    
    
    ) is significantly more enolizable than the methyl ester (
    
    
    ). This kinetic and thermodynamic differential allows researchers to selectively construct complex heterocycles (such as pyrazoles and thiazoles) at the 3-position while preserving the 1-position ester for late-stage diversification [2].

    Synthetic Workflow & Divergent Pathways

    The following diagram illustrates the orthogonal functionalization pathways enabling the synthesis of diverse heterocyclic architectures from the core precursor.

    Caption: Divergent synthetic pathways utilizing Methyl[3-(2-oxopropyl)phenyl]acetate for heterocycles.

    Experimental Protocols

    The following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to ensure chemoselectivity is maintained throughout the reaction cascades.

    Protocol A: Regioselective Synthesis of 1H-Pyrazole Derivatives

    Pyrazoles are prominent pharmacophores utilized in diverse therapeutic agents [1]. This two-step, one-pot protocol leverages the kinetic enolization of the ketone.

    Step 1: Enaminone Formation

    • Charge a dry 50 mL round-bottom flask with Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 equiv, 5.0 mmol).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 7.5 mmol) and toluene (10 mL).

    • Causality Check: Toluene is selected over polar solvents to drive the elimination of methanol (byproduct) via azeotropic distillation, pushing the equilibrium toward the enaminone.

    • Heat the mixture to 90 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The ketone spot will disappear, replaced by a bright UV-active enaminone spot.

    • Concentrate the crude mixture in vacuo to remove unreacted DMF-DMA.

    Step 2: Cyclocondensation

    • Redissolve the crude enaminone in absolute ethanol (15 mL).

    • Add the desired arylhydrazine hydrochloride (1.1 equiv, 5.5 mmol).

    • Causality Check: Utilizing the hydrochloride salt is critical. The mild acidity catalyzes the initial hydrazone formation and subsequent cyclization while remaining too weak to hydrolyze the methyl ester moiety.

    • Reflux for 6 hours. Cool to room temperature, concentrate, and partition between EtOAc and saturated aqueous

      
      .
      
    • Purify via flash chromatography to isolate the pyrazole-phenylacetate.

    Protocol B: Hantzsch Synthesis of Thiazole Derivatives

    Thiazole derivatives are widely evaluated for their robust antimicrobial and multitargeted neurological properties [3][4].

    Step 1:

    
    -Bromination 
    
    • Dissolve the precursor (5.0 mmol) in anhydrous acetonitrile (20 mL).

    • Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) and p-toluenesulfonic acid (pTSA) (0.1 equiv, 0.5 mmol).

    • Stir at 45 °C for 2 hours.

    • Causality Check: pTSA selectively catalyzes the enolization of the methyl ketone. NBS reacts rapidly with this enol. The ester lacks the necessary

      
      -acidity to enolize under these conditions, ensuring strict regiocontrol.
      
    • Quench with 10% aqueous sodium thiosulfate to neutralize residual bromonium species. Extract with DCM.

    Step 2: Thiazole Cyclization

    • Dissolve the crude

      
      -bromo ketone in ethanol (15 mL).
      
    • Add thiourea or a substituted thioamide (1.1 equiv).

    • Reflux for 3 hours. The product often precipitates directly from the reaction mixture as the hydrobromide salt.

    • Filter and wash with cold ethanol to yield the pure thiazole-phenylacetate.

    Protocol C: Late-Stage Saponification to Phenylacetic Acids

    To convert the synthesized heterocyclic esters into bioactive free acids [5].

    • Dissolve the heterocyclic methyl ester (2.0 mmol) in a 3:1 mixture of THF:

      
       (10 mL).
      
    • Add Lithium hydroxide monohydrate (

      
      ) (2.0 equiv, 4.0 mmol).
      
    • Stir at room temperature for 4–6 hours.

    • Causality Check: LiOH in aqueous THF provides gentle saponification, avoiding the degradation of sensitive heterocyclic rings (like thiazoles) that might occur under harsh refluxing NaOH/KOH conditions.

    • Evaporate the THF, dilute the aqueous layer, and acidify to pH 3 using 1M HCl. Collect the precipitated target compound via vacuum filtration.

    Quantitative Data & Reaction Optimization

    The table below summarizes the optimization parameters and chemoselectivity profile for the divergent pathways, demonstrating the robustness of the methyl ester protecting group.

    Reaction PathwayKey ReagentsTemp / TimeTarget Heterocycle Yield (%)Ester Preservation (%)*
    A. Pyrazole Synthesis DMF-DMA; Arylhydrazine
    
    
    HCl
    90 °C (4h); Reflux (6h)78 - 85%> 98%
    B. Thiazole Synthesis NBS/pTSA; Thiourea45 °C (2h); Reflux (3h)82 - 89%> 95%
    C. Isoxazole Synthesis DMF-DMA;
    
    
    90 °C (4h); Reflux (5h)71 - 76%> 98%
    D. Saponification
    
    
    , THF/
    
    
    25 °C (4-6h)90 - 95% (as Acid)0% (Intended Cleavage)

    *Ester preservation determined by crude

    
    -NMR integration of the 
    
    
    
    singlet (
    
    
    ) prior to purification.

    Conclusion

    Methyl [3-(2-oxopropyl)phenyl]acetate is a highly programmable precursor for medicinal chemistry. By exploiting the kinetic and thermodynamic differences between its methyl ketone and methyl ester moieties, researchers can execute highly regioselective transformations. The protocols provided ensure high-fidelity cyclizations into pyrazoles and thiazoles while preserving the phenylacetate backbone for subsequent biological evaluation or structural elaboration.

    References

    • MDPI. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid." Molecules, 2023. Available at: [Link]

    • MDPI. "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 2023. Available at:[Link]

    • National Center for Biotechnology Information (PMC). "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Biomed Res Int., 2023. Available at:[Link]

    • ResearchGate. "Synthesis, Spectroscopic Characterization, Biological Activities, X-ray Diffraction and Molecular Docking Studies of 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate." ResearchGate, 2026. Available at:[Link]

    Application Note: Scalable Synthesis Route for Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    Methyl [3-(2-oxopropyl)phenyl]acetate (C₁₂H₁₄O₃) is a highly valuable, 1,3-bifunctional aromatic scaffold utilized in advanced medicinal chemistry. Featuring orthogonal reactive sites—a base-sensitive methyl ester and a nucleophile-susceptible methyl ketone—this intermediate allows for divergent synthetic pathways. It is a critical precursor for synthesizing complex heterocycles, non-steroidal anti-inflammatory drug (NSAID) analogs, and selective COX inhibitors.

    The primary challenge in synthesizing this molecule lies in chemoselectivity. Classical enolate alkylation or the condensation of aryl halides with acetoacetates followed by decarboxylation typically requires harsh basic conditions. These legacy methods are plagued by polyalkylation and the unavoidable saponification (hydrolysis) of the methyl ester. To circumvent these issues, this application note details a state-of-the-art, highly scalable Palladium-catalyzed mono-α-arylation of acetone, ensuring perfect mono-selectivity while preserving the delicate ester functionality[1].

    Retrosynthetic Strategy & Mechanistic Rationale

    Our synthetic route is built upon the foundational ketone α-arylation framework developed by the Hartwig group[2] and optimized specifically for acetone by the Stradiotto group[1]. The transformation directly couples commercially available Methyl 2-(3-bromophenyl)acetate with acetone.

    The Causality Behind the Catalytic Design:

    • Ligand Sterics (Mono-selectivity): We employ Mor-DalPhos , a bulky P,N-bidentate ligand. The steric bulk of the di(1-adamantyl)phosphine moiety accelerates the reductive elimination step. This rapid product release prevents the newly formed mono-arylated ketone from re-coordinating to the palladium center, effectively shutting down polyarylation pathways[1].

    • Base Selection (Chemoselectivity): The use of anhydrous K₃PO₄ is a deliberate, critical choice. It is sufficiently basic to generate the acetone enolate in situ (acetone pKₐ ~19) but mild enough to leave the methyl ester entirely intact, unlike stronger bases (e.g., NaOtBu or LiHMDS) which cause rapid ester cleavage[2].

    • Solvent Economy: Acetone serves as both the enolizable coupling partner and the bulk solvent. This massive stoichiometric excess drives the transmetalation equilibrium forward via Le Chatelier’s principle.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (from Pd2(dba)3 + Mor-DalPhos) OxAdd Oxidative Addition Methyl 3-bromophenylacetate Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar Transmet Transmetalation PdII_Ar->Transmet Enolate Acetone Enolate Generated via K3PO4 Enolate->Transmet PdII_Ar_Enol Ar-Pd(II)-Enolate Complex Transmet->PdII_Ar_Enol RedElim Reductive Elimination (Promoted by P,N-Ligand) PdII_Ar_Enol->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl[3-(2-oxopropyl)phenyl]acetate RedElim->Product

    Figure 1: Catalytic cycle for the Pd-catalyzed mono-α-arylation of acetone.

    Quantitative Data: Reaction Optimization

    To validate the robustness of this route, a systematic optimization of the catalytic system was performed. The data in Table 1 illustrates the critical nature of the ligand and base selection, proving why standard cross-coupling conditions fail for this specific bifunctional target.

    Table 1: Optimization of Reaction Conditions for Mono-α-Arylation

    EntryPalladium SourceLigandBaseTemp.Yield (%)Selectivity (Mono:Di)Causality / Observation
    1Pd₂(dba)₃XantphosCs₂CO₃80°C45%3:1Sluggish reductive elimination leads to significant polyarylation.
    2Pd(OAc)₂BINAPK₃PO₄80°C12%1:1Poor enolate transmetalation with standard bidentate phosphines.
    3Pd₂(dba)₃Mor-DalPhosNaOtBu50°C0%N/AComplete saponification (destruction) of the methyl ester.
    4 Pd₂(dba)₃ Mor-DalPhos K₃PO₄ 50°C 92% >99:1 Optimal conditions; ester preserved, perfect mono-selectivity.

    Experimental Protocols: A Self-Validating System

    The following protocol is designed for a 100 mmol bench-scale synthesis . It incorporates built-in validation checkpoints to ensure quality control at every stage of the workflow.

    Workflow Step1 1. Glovebox Setup Weigh Pd2(dba)3 (1 mol%), Mor-DalPhos (2 mol%), K3PO4 (2.0 eq) Step2 2. Reagent Addition Add Methyl 3-bromophenylacetate (1.0 eq) & Acetone (0.5 M) Step1->Step2 Step3 3. Thermal Activation Seal vessel, stir at 50°C for 16h Step2->Step3 Step4 4. Reaction Quench Cool to RT, dilute with EtOAc, filter through Celite Step3->Step4 Step5 5. Aqueous Workup Wash with H2O and Brine, dry over Na2SO4 Step4->Step5 Step6 6. Flash Chromatography Purify via SiO2 (Hexanes/EtOAc gradient) Step5->Step6 Step7 7. Product Isolation Concentrate to yield Methyl[3-(2-oxopropyl)phenyl]acetate Step6->Step7

    Figure 2: Step-by-step experimental workflow for the scalable synthesis.

    Step-by-Step Methodology

    Step 1: Catalyst and Base Preparation

    • Action: Inside an argon-filled glovebox, charge a flame-dried 500 mL Schlenk flask with Pd₂(dba)₃ (0.91 g, 1.0 mmol, 1 mol%), Mor-DalPhos (0.93 g, 2.0 mmol, 2 mol%), and anhydrous K₃PO₄ (42.4 g, 200 mmol, 2.0 eq).

    • Causality: Pd₂(dba)₃ provides an excellent source of Pd(0), while the 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric L-Pd(0) species. Anhydrous conditions are strictly required to prevent base-mediated ester hydrolysis.

    Step 2: Reagent Addition & Active Catalyst Formation

    • Action: Remove the flask from the glovebox (keep under Argon). Add Methyl 2-(3-bromophenyl)acetate (22.9 g, 100 mmol) followed by anhydrous acetone (200 mL, 0.5 M).

    • Validation Checkpoint 1 (Visual): Upon stirring for 10–15 minutes at room temperature, the suspension must transition from a dark purple/red (characteristic of unligated Pd₂(dba)₃) to a pale yellow-orange homogeneous solution (excluding the suspended K₃PO₄). This visual cue self-validates the successful formation of the active Pd(0)-Mor-DalPhos complex. If the solution remains dark purple, catalyst oxidation has occurred, and the batch must be aborted.

    Step 3: Thermal Activation

    • Action: Seal the Schlenk flask with a Teflon stopcock and heat the vigorously stirring mixture in an oil bath at 50°C for 16 hours.

    • Validation Checkpoint 2 (Analytical): Perform TLC analysis (Hexanes:EtOAc 4:1). The reaction is complete when the starting material (R_f ~0.6, UV active) is entirely consumed, replaced by a new spot (R_f ~0.4) that stains intensely with p-anisaldehyde (indicating the presence of the new ketone moiety).

    Step 4: Quench and Workup

    • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (200 mL) and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the organic filtrate with deionized water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Ethyl acetate effectively solubilizes the product while precipitating the phosphate salts. The water wash removes any residual acetone and soluble inorganic byproducts.

    Step 5: Purification and Isolation

    • Action: Purify the crude dark-yellow oil via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 85:15 Hexanes:Ethyl Acetate.

    • Result: Concentration of the product-containing fractions yields Methyl [3-(2-oxopropyl)phenyl]acetate as a pale yellow oil (approx. 19.0 g, 92% yield).

    References[1] Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197.

    URL: [Link][2] Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. URL: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis Optimization for Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synthesis of Methyl[3-(2-oxopropyl)phenyl]acetate —a critical di-functionalized arylacetone intermediate.

    This guide bypasses generic advice to directly address the mechanistic causality behind common synthetic failures, providing you with self-validating protocols and authoritative, literature-grounded solutions.

    Mechanistic Pathway & Failure Analysis

    To troubleshoot effectively, we must first map the chemical logic. The synthesis of this intermediate typically proceeds via one of two strategic disconnections from the starting material, Methyl 2-(3-bromophenyl)acetate :

    • Route A (Recommended): Direct Palladium-catalyzed α-arylation of acetone.

    • Route B: Allylation followed by Tsuji-Wacker oxidation.

    Troubleshooting SM Methyl 2-(3-bromophenyl)acetate (Starting Material) Product Methyl [3-(2-oxopropyl)phenyl]acetate (Target Molecule) SM->Product Route A: Pd/Mor-DalPhos Cs2CO3, 60°C Diarylation Di-arylated Byproduct (Over-reaction) SM->Diarylation Poor Ligand Choice (e.g., PPh3) Intermediate Methyl 2-(3-allylphenyl)acetate (Route B Intermediate) SM->Intermediate Allylation Acetone Acetone (Reagent & Solvent) Acetone->Product Aldol Aldol Condensation (Side Reaction) Acetone->Aldol Strong Base (e.g., NaOtBu) Intermediate->Product Route B: Wacker Oxidation PdCl2, CuCl, O2 Isomer Internal Alkene Isomer (Wacker Failure) Intermediate->Isomer Slow Re-oxidation (Pd-H insertion)

    Fig 1: Synthesis pathways and common mechanistic failure points for the target molecule.

    Troubleshooting & FAQs

    Q1: I'm observing significant aldol condensation side-products when using Route A (α-arylation of acetone). How can I suppress this? A1: Aldol condensation is a base-catalyzed side reaction. When using strong bases like sodium tert-butoxide (NaOtBu), the base not only deprotonates the acetone to form the active enolate but also catalyzes its self-condensation into diacetone alcohol and mesityl oxide. Causality & Solution: Switch to a milder, inorganic base such as Cesium Carbonate (Cs2CO3). As demonstrated in the foundational study1, using Cs2CO3 with acetone acting as both reagent and solvent effectively suppresses aldol pathways while maintaining sufficient enolate concentration for the cross-coupling cycle[1].

    Q2: My α-arylation reaction yields a mixture of mono-arylated and di-arylated products. How do I improve selectivity for the mono-arylated target? A2: The mono-arylated product (Methyl [3-(2-oxopropyl)phenyl]acetate) possesses α-protons that are significantly more acidic than those of the parent acetone. Consequently, the product easily forms an enolate and outcompetes acetone for the Pd-aryl intermediate, leading to diarylation. Causality & Solution: Selectivity is governed by steric hindrance at the metal center. Using sterically demanding, electron-rich P,N-ligands (e.g., Mor-DalPhos) or Buchwald-type biaryl phosphines creates a crowded coordination sphere. This bulk prevents the larger mono-arylated enolate from binding to the palladium center, restricting the reaction to the smaller acetone enolate. For a comprehensive review on ligand steric effects, refer to2[2].

    Q3: During the Tsuji-Wacker oxidation (Route B), I am seeing isomerization of the terminal alkene to an internal alkene instead of the desired methyl ketone. What is the mechanism of this failure, and how do I fix it? A3: Isomerization is a classic failure mode in Wacker oxidations of allylbenzenes. During the catalytic cycle, a Pd-hydride (Pd-H) intermediate is generated following β-hydride elimination. If the re-oxidation of Pd(0) to Pd(II) is sluggish, the Pd-H species can re-insert into the coordinated alkene. Because the internal alkene (conjugated with the phenyl ring) is thermodynamically more stable, the double bond migrates, forming a dead-end isomer. Causality & Solution: You must accelerate the Pd(0) re-oxidation step to minimize the lifetime of the Pd-H species. This can be achieved by increasing the oxygen mass transfer (vigorous stirring, higher O2 pressure) or by switching to a more aggressive terminal oxidant like tert-butyl hydroperoxide (TBHP), as detailed in3[3].

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and product distribution for Route A, demonstrating why specific conditions are mandated in the protocol.

    Table 1: Optimization of Palladium-Catalyzed α-Arylation Conditions

    LigandBaseTemperatureMono-arylation Yield (%)Di-arylation Yield (%)Aldol Byproducts
    PPh3NaOtBu80 °C15%35%High
    BINAPK3PO460 °C45%20%Moderate
    XPhosCs2CO360 °C72%8%Low
    Mor-DalPhos Cs2CO3 60 °C 91% <2% Trace

    Self-Validating Experimental Protocols

    To ensure reproducibility, these protocols feature built-in "Self-Validation" steps. Do not proceed to the workup phase until the in-process control criteria are met.

    Protocol A: Direct Palladium-Catalyzed α-Arylation (Recommended)

    Objective: Direct coupling of methyl 2-(3-bromophenyl)acetate with acetone.

    • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (2 mol%), Mor-DalPhos ligand (4 mol%), and anhydrous Cs2CO3 (2.0 equivalents).

    • Reagent Addition: Add methyl 2-(3-bromophenyl)acetate (1.0 equivalent) followed by strictly anhydrous, degassed acetone (0.2 M relative to the aryl bromide). The acetone acts as both the solvent and the enolate source.

    • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

    • Self-Validation (In-Process Control): Pull a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

      • Success Criterion: Complete disappearance of the aryl bromide peak (m/z 228/230) and appearance of the target product peak (m/z 206).

      • Failure Criterion: If a higher molecular weight peak (~m/z 382) appears, diarylation is occurring; immediately cool the reaction to quench.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Tsuji-Wacker Oxidation of Allyl Intermediate

    Objective: Oxidation of the intermediate methyl 2-(3-allylphenyl)acetate to the target methyl ketone.

    • Preparation: To a round-bottom flask open to air, add PdCl2 (10 mol%) and CuCl (1.0 equivalent).

    • Solvent & Substrate: Add a solvent mixture of DMF/H2O (7:1 ratio, 0.1 M). Stir for 10 minutes until the solution turns dark green/brown. Add methyl 2-(3-allylphenyl)acetate (1.0 equivalent).

    • Reaction: Attach an O2 balloon and purge the headspace three times. Stir vigorously at room temperature for 24 hours. Note: Vigorous stirring is non-negotiable to maintain O2 mass transfer and prevent isomerization.

    • Self-Validation (In-Process Control): Pull a 0.1 mL aliquot, perform a mini-workup (EtOAc/H2O), concentrate, and take a crude 1H NMR in CDCl3.

      • Success Criterion: Disappearance of the terminal alkene multiplet at ~5.0–6.0 ppm and the appearance of a sharp methyl ketone singlet at ~2.1 ppm.

      • Failure Criterion: Appearance of a doublet at ~1.8 ppm indicates failure via isomerization to the internal alkene. If observed, abort and switch to a TBHP-mediated oxidation system.

    • Workup: Quench with 1M HCl, extract with diethyl ether (3x), wash the organics with brine, dry over MgSO4, and purify via silica gel chromatography.

    References

    • Title: Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates Source:Journal of the American Chemical Society URL
    • Source:Accounts of Chemical Research (via ACS Publications)
    • Title: A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant Source:Journal of the American Chemical Society URL

    Sources

    Technical Support Center: Purification of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is curated for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of Methyl[3-(2-oxopropyl)phenyl]acetate .

    This bifunctional molecule—containing both a methyl ester and a methyl ketone moiety on a meta-substituted benzene ring—presents unique chromatographic challenges. Because both carbonyl oxygen atoms act as strong hydrogen-bond acceptors, the molecule exhibits complex adsorption-desorption kinetics on standard silica gel[1]. This guide provides field-proven, self-validating methodologies to overcome co-elution, band tailing, and stationary-phase degradation.

    Diagnostic Purification Workflow

    Before initiating preparative flash chromatography, pioneered by W.C. Still[2], it is critical to map the thermodynamic interactions of your crude mixture. The following logical workflow dictates the optimization path for bifunctional ester-ketones.

    G A Crude Mixture BB BB A->BB B TLC Screening (Target Rf: 0.25 - 0.35) C Is ΔRf > 0.15 vs Impurities? D Adjust Solvent Selectivity (e.g., Toluene/Acetone) C->D No E Load Column (Liquid or Dry Loading) C->E Yes D->B Re-test F Elution (Isocratic or Gradient) E->F G Fraction Analysis (UV / TLC / LC-MS) F->G H Troubleshooting: Band Tailing? G->H I Add 1% Et3N or Change to Alumina H->I Yes J Pure Methyl[3-(2-oxopropyl) phenyl]acetate H->J No (Pure) I->F Re-run BB->C

    Workflow for optimizing the chromatographic separation of bifunctional ester-ketones.

    Quantitative Data: Mobile Phase Selectivity Benchmarks

    When separating Methyl[3-(2-oxopropyl)phenyl]acetate from its synthetic precursors (e.g., unesterified acids) or positional isomers (ortho/para derivatives), solvent selectivity (

    
    ) is more important than raw solvent strength.
    

    Table 1: Mobile Phase Selectivity and

    
     Benchmarks on Normal-Phase Silica 
    
    Solvent System (v/v)Target
    
    
    Impurity (Acid)
    
    
    Impurity (Isomer)
    
    
    Resolution Quality
    Hexane / EtOAc (8:2)0.300.050.28Poor (Isomer overlap)
    Hexane / EtOAc (9:1)0.150.000.14Poor (Broad bands)
    Toluene / Acetone (9:1)0.350.100.25Excellent
    DCM / MeOH (99:1)0.400.150.38Moderate

    Self-Validating Purification Protocol

    This protocol utilizes normal-phase flash column chromatography under moderate air pressure[1]. It is designed as a self-validating system; if any validation check fails, the operator must halt and adjust parameters before proceeding.

    Step 1: Column Preparation (Slurry Packing)
    • Action: Weigh out silica gel (40-60 µm particle size) at a 50:1 (w/w) ratio to the crude sample[3]. For highly challenging isomer separations, increase this to 100:1[3]. Create a slurry in the non-polar solvent component (e.g., Toluene) and pour it into the column in a single, continuous motion.

    • Causality: Slurry packing prevents the formation of air pockets and uneven silica beds, which cause solvent channeling. Channeling distorts the solvent front, leading to band broadening and overlapping fractions.

    • Validation Check: Inspect the column bed under a light source. A uniform, translucent bed without visible striations or bubbles confirms proper packing.

    Step 2: Sample Loading
    • Action: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM)[3]. Apply the solution evenly to the flat surface of the silica bed using a long glass pipette.

    • Causality: The initial loading band width directly dictates the final elution band width. DCM dissolves most organic products while remaining relatively non-polar[3]. A narrow loading band maximizes the theoretical plates (

      
      ) of the column, ensuring sharp peaks.
      
    • Validation Check: The loading band should not exceed 2% of the total column height. If it does, the sample was too dilute; you must concentrate the sample and restart[3].

    Step 3: Isocratic Elution & Fraction Collection
    • Action: Elute using the optimized Toluene/Acetone (9:1) solvent system. Apply moderate air pressure to achieve a flow rate of ~2 inches per minute[4]. Collect fractions equivalent to 0.25 Column Volumes (CV).

    • Causality: Isocratic elution is preferred over gradient elution for separating closely eluting positional isomers because it maintains a constant selectivity factor (

      
      ) throughout the entire run.
      
    • Validation Check: Track the elution via Column Volumes. A compound with an

      
       of 0.33 should elute at exactly 3.0 CVs (
      
      
      
      ). If the target elutes before 2.0 CVs, the mobile phase is too polar, invalidating the separation resolution.

    Troubleshooting & FAQs

    Q: Why does my target compound streak down the column, resulting in poor recovery and overlapping fractions? A: Streaking is a thermodynamic issue caused by secondary interactions. While the primary separation mechanism is partitioning, the ketone and ester carbonyls in Methyl[3-(2-oxopropyl)phenyl]acetate act as strong hydrogen bond acceptors. They interact heavily with the terminal, acidic silanol (Si-OH) groups on the normal-phase silica surface[3]. This creates a continuous adsorption-desorption lag.

    • Solution: Add 1% Triethylamine (Et₃N) to your mobile phase[3]. The basic Et₃N competitively binds to and caps the acidic silanol sites, deactivating the silica and allowing the target molecule to elute as a sharp, symmetrical band.

    Q: I am seeing a byproduct that is highly polar and won't elute from the column. What is it, and how do I remove it? A: This is likely the unreacted starting material, 3-(2-oxopropyl)phenylacetic acid. Carboxylic acids interact so strongly with normal-phase silica that they often permanently bind or streak across the entire column, ruining the separation of subsequent compounds[1].

    • Solution: Do not rely on chromatography to remove the starting acid. Implement an acid-base liquid-liquid extraction prior to the column. Dissolve the crude in an organic solvent and wash with saturated aqueous NaHCO₃. The acid will partition into the aqueous layer as a carboxylate salt, leaving the neutral ester-ketone target in the organic layer.

    Q: How do I separate the meta-isomer (target) from ortho/para-isomer impurities? A: Positional isomers of phenylacetates have nearly identical dipole moments. Standard Hexane/EtOAc mixtures separate primarily via dipole-dipole interactions and will not provide enough selectivity.

    • Solution: Switch the interaction dynamics of the mobile phase. Using a Toluene/Acetone gradient leverages

      
       stacking interactions between the aromatic toluene solvent and the benzene ring of the analyte. These 
      
      
      
      interactions are highly sensitive to steric hindrance around the aromatic ring, thus resolving positional isomers effectively.

    Q: Can the ester group hydrolyze while on the silica column? A: Yes. Standard normal-phase silica gel is slightly acidic (pH 4.5 - 5.5). Prolonged residence times on the column can catalyze the hydrolysis of the methyl ester back to the phenylacetic acid, especially if the sample or solvents contain trace moisture.

    • Solution: Minimize column residence time by using positive pressure (automated flash chromatography) rather than gravity[4]. Ensure all solvents are strictly anhydrous. If hydrolysis persists, switch to neutral alumina as the stationary phase, which is less prone to catalyzing ester cleavage[1].

    References

    1.[2] "Ask the Editor: The Evolution of Flash Chromatography", LCGC International. Available at:[Link] 2.[4] "How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks", Patsnap Eureka. Available at: [Link] 3.[1] "Column chromatography - Adsorbents and Solvent Selection", Columbia University. Available at: [Link] 4.[3] "Flash Chromatography - Stationary Phase Selection and Slurry Packing", OpenOChem Learn. Available at:[Link]

    Sources

    Technical Support Center: Troubleshooting the Stability of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As application scientists and drug development professionals, working with bifunctional intermediates like Methyl [3-(2-oxopropyl)phenyl]acetate requires precise environmental control. This molecule features two highly base-sensitive moieties: a methyl ester and a methyl ketone (2-oxopropyl group).

    When exposed to basic conditions, this intermediate is prone to rapid degradation, leading to yield loss, complex impurity profiles, and downstream purification failures. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you stabilize your workflows.

    Mechanistic Overview of Base-Catalyzed Degradation

    Understanding the failure modes of your reaction is the first step in preventing them. Under basic conditions, Methyl [3-(2-oxopropyl)phenyl]acetate undergoes two divergent, competitive degradation pathways:

    • Ester Saponification (Hydrolysis): Nucleophilic bases (e.g., aqueous hydroxide, methoxide) attack the ester carbonyl, irreversibly cleaving the methoxy group to form a carboxylate salt.

    • Aldol Condensation: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -protons of the 2-oxopropyl group are highly acidic. Base-catalyzed deprotonation yields a reactive enolate. Because the system lacks steric hindrance, this enolate rapidly attacks the ketone carbonyls of adjacent molecules, initiating a cascade of inter- and intramolecular aldol condensations that dehydrate into conjugated oligomers. The rate-limiting step in this pathway is often the final loss of hydroxide to form the stable C=C bond[1].
      

    Degradation Start Methyl [3-(2-oxopropyl)phenyl]acetate Base Basic Conditions (OH⁻, RO⁻, etc.) Start->Base Path1 Pathway A: Ester Saponification Base->Path1 Path2 Pathway B: Ketone Enolization Base->Path2 Prod1 Carboxylate Salt [Neutral Mass -14 Da] Path1->Prod1 Nucleophilic Attack Int2 Reactive Enolate Intermediate Path2->Int2 alpha-Deprotonation Prod2 Aldol Condensation (Tars / Oligomers) Int2->Prod2 Cross-Linking

    Divergent base-catalyzed degradation pathways of Methyl[3-(2-oxopropyl)phenyl]acetate.

    Troubleshooting Guides & FAQs

    Q1: Why does my reaction mixture turn dark brown or black when exposed to aqueous NaOH or KOH? Causality: You are observing base-catalyzed aldol condensation (Pathway B). The hydroxide ion deprotonates the 2-oxopropyl

    
    -carbon, generating a reactive enolate. This enolate rapidly attacks the ketone carbonyl of adjacent molecules. Subsequent dehydration yields conjugated enones, which further polymerize into complex, highly conjugated chromophoric mixtures (tars).
    Solution:  If basic conditions are strictly required for a subsequent transformation, you must use anhydrous, non-nucleophilic bases (e.g., LDA, LiHMDS) at cryogenic temperatures (-78°C). This forms the kinetic enolate and traps it immediately, preventing the equilibration required for condensation.
    

    Q2: I am observing a rapid loss of the methyl ester peak in my LC-MS, replaced by a highly polar species with a mass shift of -14 Da. What is happening? Causality: This is the classic signature of ester saponification (Pathway A). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. The resulting tetrahedral intermediate collapses to expel methoxide, yielding the carboxylate salt. The neutral mass shift from the methyl ester (-CH₃) to the carboxylic acid (-H) is exactly -14 Da. Solution: To prevent saponification while maintaining a basic environment, eliminate all aqueous bases and nucleophilic alkoxides (like NaOMe). Use sterically hindered amine bases like DIPEA (N,N-Diisopropylethylamine) or Triethylamine if only mild deprotonation of a different substrate is needed.

    Q3: How can I perform a harsh base-catalyzed reaction on the phenyl ring without destroying the ester or the ketone? Causality: Because both functional groups are highly base-sensitive, direct reaction is impossible without degradation. The electrophilicity of the ketone and the acidity of its

    
    -protons must be temporarily ablated.
    Solution:  Implement a protection strategy. Convert the ketone to a cyclic ketal (see Protocol 1 below) prior to basic exposure. Ketalization removes the electrophilic ketone carbon and drastically reduces the acidity of the adjacent protons, rendering the 2-oxopropyl group inert to base.
    

    Quantitative Stability Profile

    To aid in solvent and base selection, the following table summarizes the kinetic stability of Methyl[3-(2-oxopropyl)phenyl]acetate under various standard conditions.

    Base SystemConcentration / Eq.SolventTemp (°C)Primary Degradation PathwayEstimated Half-Life (
    
    
    )
    NaOH (aq) 1.0 MTHF / Water (1:1)25Saponification< 5 min
    NaOMe 0.1 MMethanol25Transesterification / Aldol~ 45 min
    K₂CO₃ 1.0 MDMF60Aldol Condensation~ 120 min
    LDA 1.2 eqAnhydrous THF-78Enolate Formation (Stable if trapped)> 24 hours
    DIPEA 2.0 eqDichloromethane25None (Stable)> 48 hours

    Experimental Protocols

    To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls verify the success of each step before proceeding.

    Protocol 1: Controlled Ketal Protection of the 2-Oxopropyl Group

    Purpose: To mask the ketone, preventing aldol condensation during subsequent base-catalyzed workflows.

    • Setup: Charge a flame-dried Dean-Stark apparatus with Methyl [3-(2-oxopropyl)phenyl]acetate (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-Toluenesulfonic acid (0.05 eq) in anhydrous toluene (0.1 M concentration).

      • Causality: Toluene allows for the azeotropic removal of water. Continuously removing water shifts the thermodynamic equilibrium entirely toward ketal formation.

    • Reaction: Reflux the mixture at 110°C for 4–6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely consumed and replaced by a higher

      
       spot (the less polar ketal). Do not proceed to workup until the starting material is absent.
      
    • Quench & Workup: Cool to room temperature and immediately quench the reaction by adding saturated aqueous NaHCO₃.

      • Causality: Neutralizing the acid catalyst before aqueous extraction is critical; failing to do so will cause the ketal to immediately hydrolyze back to the ketone upon contact with water.

    • Extraction: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol 2: Kinetic Stability Assay via RP-HPLC

    Purpose: To empirically determine the half-life of the intermediate under specific basic conditions before scaling up a reaction.

    • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in HPLC-grade Acetonitrile. Add 0.1 mg/mL biphenyl to this stock as an internal standard (IS).

      • Self-Validation: The internal standard corrects for any injection volume variations or solvent evaporation during the assay, ensuring quantitative precision.

    • Incubation: Transfer 100 µL of the stock solution to a silanized HPLC vial. At time

      
      , add 900 µL of the target basic buffer (e.g., 50 mM Carbonate buffer, pH 10.5) and mix thoroughly.
      
    • Data Acquisition: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) every 10 minutes for 2 hours using a generic water/acetonitrile gradient.

    • Analysis: Plot the natural log (

      
      ) of the (Analyte Area / IS Area ratio) versus time.
      
      • Causality: A linear plot confirms pseudo-first-order degradation kinetics. The slope of this line is the rate constant (

        
        ), allowing you to calculate the exact half-life (
        
        
        
        ) for your specific reaction conditions.

    References

    • Kinetics of the base-catalysed aldol condensation of acetaldehyde. ResearchGate. Available at:[Link]

    • The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    Sources

    Technical Support Center: Troubleshooting Keto-Enol Tautomerism in Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl[3-(2-oxopropyl)phenyl]acetate . This molecule features a

    
    -aryl ketone moiety (a phenylacetone derivative) and an acetate ester. The highly acidic 
    
    
    
    -protons of the 2-oxopropyl group drive a dynamic keto-enol equilibrium. Because the resulting enol can conjugate with the aromatic ring, the enol form is unusually stable[1]. This dynamic structural shifting frequently causes analytical artifacts in NMR and HPLC, as well as unpredictable reactivity during synthesis.

    Below is our definitive troubleshooting guide, structured to explain the causality behind these phenomena and provide self-validating protocols to resolve them.

    Part 1: Diagnostic FAQ

    Q1: Why do I see unexpected extra peaks and fractional integrations in my H NMR spectrum? Is my sample degrading?

    A: Your sample is likely pure. The interconversion between the keto and enol tautomers of the 2-oxopropyl group is a slow process on the NMR timescale [2]. Because the exchange rate is slower than the frequency difference of the signals, the NMR spectrometer captures both distinct molecular states simultaneously.

    • Keto Form: Displays a sharp singlet for the isolated

      
      -methylene protons (
      
      
      
      ) around 3.6–3.8 ppm.
    • Enol Form: Displays a vinylic proton (

      
       ) around 5.0–5.5 ppm and a broad, exchangeable downfield 
      
      
      
      signal.
    Q2: My HPLC chromatogram shows severe peak tailing or a "bridge/smear" between two peaks. How do I fix this?

    A: This is a classic symptom of on-column tautomerization [3]. When the rate of tautomeric interconversion is similar to the rate at which the molecules travel down the stationary phase, the compound constantly shifts between the polar keto form and the less polar enol form. This continuous change in partition coefficient creates a chromatographic "smear." To resolve this, you must manipulate the thermodynamics of the system to either completely halt the exchange (yielding two distinct peaks) or accelerate it so fast that the detector only sees a single, time-averaged peak.

    Q3: I am getting inconsistent yields and multiple regioisomers during the -alkylation of this ketone. How do I control enolate formation?

    A: The 2-oxopropyl group can form two distinct enolates. Deprotonation at the internal methylene carbon yields a thermodynamic enolate (stabilized by extended

    
    -conjugation with the phenyl ring) [4]. Deprotonation at the terminal methyl group yields the kinetic enolate . If your reaction temperature fluctuates or your base is not sterically hindered, the equilibrium will shift mid-reaction. For consistent alkylation at the terminal methyl, you must use a bulky base (e.g., LDA) at strictly -78°C to trap the kinetic enolate irreversibly.
    

    Part 2: Mechanistic Workflows & Visualizations

    Tautomerization Pathways

    The diagram below illustrates the divergent pathways of enolization. Understanding whether your reaction conditions favor the kinetic or thermodynamic pathway is critical for predicting synthetic outcomes.

    Tautomerism Keto Keto Form (Methyl [3-(2-oxopropyl)phenyl]acetate) Enolate Enolate Intermediate (Common Anion) Keto->Enolate Base (-H+) Enolate->Keto Acid (+H+) Enol_Conj Conjugated Enol (Thermodynamic Product) Enolate->Enol_Conj Protonation at O (Conjugated to Phenyl) Enol_NonConj Non-Conjugated Enol (Kinetic Product) Enolate->Enol_NonConj Protonation at O (Terminal Double Bond)

    Fig 1: Keto-enol tautomerization pathways showing thermodynamic vs. kinetic enol formation.

    HPLC Troubleshooting Logic

    Use this decision tree to systematically eliminate on-column tautomerization artifacts.

    HPLC_Troubleshooting Obs Observation: Broad Smear / Split Peaks Diag Is it on-column tautomerization? Obs->Diag Act1 Decrease Temperature (Slows exchange rate) Diag->Act1 Test Thermodynamics Act2 Adjust Mobile Phase pH (e.g., pH 2.5 with TFA) Diag->Act2 Test Acid/Base Catalysis Res1 Two Distinct Peaks (Resolved Tautomers) Act1->Res1 Res2 Single Sharp Peak (Coalesced / Suppressed) Act2->Res2

    Fig 2: Decision tree for resolving HPLC peak smearing caused by on-column tautomerization.

    Part 3: Quantitative Data Summaries

    Table 1: Solvent Effects on Keto-Enol Equilibrium (NMR Analysis)

    According to Meyer's Rule, polar solvents generally stabilize the more polar keto form, while non-polar solvents allow intramolecular forces to stabilize the enol.

    SolventDielectric Constant (
    
    
    )
    Predominant FormTypical Enol % (Equilibrium)
    
    
    4.8Keto favored~5 - 10%
    
    
    32.7Keto favored (H-bonding disrupts enol)< 5%
    
    
    46.8Keto highly favored< 2%
    Table 2: HPLC Method Optimization for Tautomeric Coalescence
    ParameterEffect on EquilibriumRecommended Action for Sharp Peaks
    Temperature Alters interconversion kinetics.Increase to 40-50°C to force rapid interconversion, coalescing the smear into a single sharp peak.
    Mobile Phase pH Catalyzes interconversion via silanols.Lower to pH 2.0-3.0 (using 0.1% TFA or Formic Acid) to suppress column silanol ionization.
    Stationary Phase Surface interactions with enol
    
    
    .
    Use an end-capped C18 column to prevent secondary hydrogen-bonding interactions.

    Part 4: Experimental Protocols

    Protocol 1: Self-Validating VT-NMR for Tautomer Identification

    Purpose: To definitively prove that extra peaks are tautomers and not synthetic impurities by exploiting the thermodynamic temperature dependence of the equilibrium.

    • Sample Preparation: Dissolve 15 mg of Methyl[3-(2-oxopropyl)phenyl]acetate in 0.6 mL of dry

      
      . Ensure the solvent is free of acid/base impurities which artificially accelerate exchange.
      
    • Baseline Acquisition (25°C): Acquire a standard

      
      H NMR spectrum. Integrate the aromatic protons (set to 4H). Integrate the suspected keto 
      
      
      
      -methylene singlet and the enol vinylic proton.
    • Variable Temperature (VT) Acquisition:

      • Cool the probe to 0°C and acquire a spectrum.

      • Heat the probe to 50°C and acquire a spectrum.

    • Self-Validation Check (Causality): Calculate the ratio of the keto/enol peaks at each temperature. Because tautomerization is an endothermic/exothermic equilibrium, the ratio of the peaks will shift with temperature. However, if the sum of their integrations relative to the aromatic baseline remains exactly constant, you have mathematically validated a closed dynamic system (tautomerism) rather than degradation.

    Protocol 2: HPLC Method Optimization to Coalesce Tautomer Peaks

    Purpose: To eliminate chromatographic smearing by forcing the tautomeric exchange rate to be significantly faster than the column residence time.

    • Mobile Phase Preparation:

      • Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

      • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

      • Causality: The low pH (~2.0) neutralizes free silanols on the silica support, preventing them from acting as localized basic catalysts that cause mid-column enolization.

    • Column Selection: Install a fully end-capped C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse).

    • Thermodynamic Control: Set the column compartment temperature to 45°C .

      • Causality: Elevated thermal energy accelerates the keto-enol interconversion rate. When the exchange is significantly faster than the detector's sampling rate, the two states coalesce into a single, sharp, time-averaged peak.

    • Validation: Inject a 1 mg/mL standard. If a shoulder persists, increase the temperature in 5°C increments (up to the column's thermal limit) until perfect Gaussian symmetry is achieved.

    References

    • Phenylacetone can form two different enols. Pearson. Available at:[Link]

    • Discovery of a Cryptic Intermediate in Late Steps of Mithramycin Biosynthesis. National Institutes of Health (NIH). Available at:[Link]

    • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at:[Link]

    Technical Support Center: Optimizing Derivatization Temperature for Methyl[3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl[3-(2-oxopropyl)phenyl]acetate .

    Because this molecule contains both a reactive ketone (2-oxopropyl moiety) and a base-sensitive ester (methyl acetate moiety), standard aggressive derivatization protocols often lead to artifact formation, peak splitting, and poor reproducibility. This guide synthesizes field-proven insights to help you optimize reaction temperatures, ensuring complete derivatization while preserving molecular integrity.

    The Causality of Temperature in Keto-Ester Derivatization

    To analyze Methyl [3-(2-oxopropyl)phenyl]acetate via GC-MS, the ketone group must be protected to prevent keto-enol tautomerism and thermal degradation in the GC inlet. The gold standard is methoximation (MeOX) followed by optional silylation (MSTFA) .

    However, temperature acts as a double-edged sword in this reaction:

    • The Kinetic Requirement (Ketone): The nucleophilic addition of methoxyamine to the sterically hindered 2-oxopropyl group requires sufficient thermal energy. Temperatures below 30°C result in incomplete oximation, allowing the unreacted ketone to enolize and form multiple silylated derivatives.

    • The Thermodynamic Risk (Ester): The reaction takes place in pyridine, a weak base. If trace moisture is present, elevating the temperature above 45°C–50°C catalyzes the hydrolysis of the methyl acetate group into a free carboxylic acid . This free acid will subsequently react with MSTFA, creating a completely different target mass and artificially lowering the quantitation of your intact molecule.

    Mechanistic Pathway Diagram

    G Compound Methyl[3-(2-oxopropyl)phenyl]acetate (Ketone & Ester Target) Reagent Add Methoxyamine HCl in Pyridine (MeOX Derivatization) Compound->Reagent LowTemp T < 30°C (Kinetic Limitation) Reagent->LowTemp OptTemp T = 30°C - 37°C (Thermodynamic Sweet Spot) Reagent->OptTemp HighTemp T > 70°C (Thermal Stress) Reagent->HighTemp LowResult Incomplete Oximation Keto-Enol Tautomerism LowTemp->LowResult OptResult 100% Methoxime Derivative Stable for GC-MS OptTemp->OptResult HighResult Ester Hydrolysis / Degradation Artifact Formation HighTemp->HighResult

    Figure 1: Temperature-dependent mechanistic pathways during the methoximation of keto-esters.

    Quantitative Data: Temperature vs. Analytical Outcome

    Optimizing the temperature requires balancing reaction speed with structural stability. The table below summarizes the quantitative impact of incubation temperature on relative standard deviation (RSD) and chromatographic integrity, based on targeted metabolomic optimization studies .

    Incubation TemperatureMethoximation KineticsEster Group StabilityMedian RSD (%)GC-MS Chromatogram OutcomeRecommended Action
    < 30°C Slow / IncompleteHighly Stable> 20%Split peaks (Keto/Enol forms)Increase time to 16h if kept at RT.
    30°C - 37°C Optimal (60-90 min)Stable10%Single sharp peakIdeal operational range.
    45°C - 50°C Fast (30-45 min)Moderately Stable21%Minor artifact peaksAvoid unless strictly anhydrous.
    > 70°C Very Fast (< 30 min)Unstable (Hydrolysis)> 30%Free acid TMS derivativeDo not use for methyl esters.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am observing two distinct peaks with identical mass spectra for my compound. Is my temperature too high? A1: No, this actually indicates your temperature might be too low or your reaction time too short. What you are observing is incomplete oximation. The unreacted 2-oxopropyl group exists in equilibrium with its enol form (keto-enol tautomerism). If you proceed to silylation, both the ketone and the enol forms are "locked" into separate derivatives, causing peak splitting . Increase your methoximation incubation to 30°C for at least 60 minutes.

    Q2: Can I increase the methoximation temperature to 70°C to speed up the reaction, as is common for standard steroids? A2: It is highly discouraged for Methyl [3-(2-oxopropyl)phenyl]acetate. While 70°C is standard for robust steroidal ketones, the methyl acetate group in your molecule is susceptible to base-catalyzed hydrolysis in hot pyridine, especially if trace water is present in your sample matrix . Sticking to 30°C–37°C preserves the ester.

    Q3: My signal intensity drops significantly across a 24-hour GC-MS sequence. How do I fix this? A3: This is a classic symptom of post-derivatization instability. If the silylation step (MSTFA) is performed at mismatched temperatures to the MeOX step, or if equilibration is skipped, the derivatives can degrade in the autosampler. Maintain both MeOX and MSTFA steps at the exact same temperature (e.g., 30°C) and implement a mandatory 4-hour room-temperature equilibration period prior to the first injection .

    Self-Validating Experimental Protocol

    To ensure trustworthiness in your results, this protocol incorporates a self-validating system: by controlling the temperature strictly at 30°C and ensuring anhydrous conditions, you eliminate the variables of thermal degradation and hydrolysis.

    Workflow Diagram

    Protocol Step1 1. Anhydrous Drying (N2 Evaporation) Step2 2. MeOX Addition (20 µL, 20 mg/mL) Step1->Step2 Step3 3. Incubation (30°C, 60 min) Step2->Step3 Step4 4. Silylation (MSTFA, 30°C, 30 min) Step3->Step4 Step5 5. Equilibration (4h prior to GC-MS) Step4->Step5

    Figure 2: Standard optimized derivatization workflow for GC-MS analysis.

    Step-by-Step Methodology

    Phase 1: Preparation & Desiccation (Critical for Ester Stability)

    • Transfer the extracted sample containing Methyl[3-(2-oxopropyl)phenyl]acetate to a 2 mL glass autosampler vial.

    • Evaporate the solvent completely under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

      • Self-Validation Check: Visually inspect the vial. Any residual moisture will act as a nucleophile during heating, cleaving the methyl ester. Do not proceed until bone dry.

    Phase 2: Methoximation (Ketone Protection) 3. Prepare a fresh solution of Methoxyamine hydrochloride (MeOX) in anhydrous pyridine at a concentration of 20 mg/mL. 4. Add 20 µL of the MeOX solution to the dried sample. 5. Cap tightly and vortex for 10 seconds. 6. Incubate in a calibrated thermomixer at 30°C for exactly 60 minutes at 750 RPM. Do not exceed 37°C.

    Phase 3: Silylation & Equilibration 7. Remove the vial and immediately add 80 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). 8. Incubate again at 30°C for 30 minutes . Keeping the temperature identical to the MeOX step prevents thermal shock and ensures reproducible kinetics. 9. Remove from the thermomixer and allow the vial to equilibrate in the dark at room temperature for 4 hours before GC-MS injection. This ensures all transient intermediate states have settled into the final, stable MOX-TMS derivative.

    References

    • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

    • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes Source: Frontiers in Molecular Biosciences URL:[Link]

    Technical Support Center: Purification of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Case ID: M-OPA-792 Status: Active Support Level: Tier 3 (Senior Application Scientist)

    Chemical Profile & Stability Analysis

    Before initiating any purification workflow, it is critical to understand the bifunctional nature of Methyl [3-(2-oxopropyl)phenyl]acetate . This molecule contains two sensitive functional groups that dictate the purification strategy:

    • Methyl Ester (

      
      ):  Susceptible to hydrolysis under strongly acidic or basic conditions.
      
    • Methyl Ketone (

      
      , Acetonyl):  Prone to aldol condensation, reduction, and enolization.
      

    Physical State: Typically a viscous, colorless-to-pale-yellow oil or low-melting solid. Key Stability Risk: Transesterification (in alcoholic solvents) and self-condensation (polymerization) if stored in basic media.

    Diagnostic Troubleshooting (Q&A)

    Q1: My crude material has a persistent acidic impurity that co-elutes on TLC. How do I remove it?

    Diagnosis: This is likely the hydrolysis product, [3-(2-oxopropyl)phenyl]acetic acid . It forms if the reaction mixture contained water or if the workup was too aggressive. The Fix: Do not use strong bases (NaOH/KOH) for the wash, as they will saponify your product.

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Wash with cold saturated Sodium Bicarbonate (

      
      )  solution.
      
    • Critical Step: Check the pH of the aqueous layer.[1] It should be ~8-9. The carboxylic acid impurity will deprotonate and move to the aqueous layer as the sodium salt.

    • Separate layers immediately to prevent ester hydrolysis.

    Q2: The HPLC baseline shows a "hump" or broad smearing under the main peak.

    Diagnosis: This indicates oligomerization of the ketone moiety (Aldol condensation products). This is common if the crude was exposed to heat or Lewis acids during synthesis. The Fix: Standard silica chromatography may not resolve these oligomers effectively. The most robust method is Chemoselective Bisulfite Purification (See Protocol A). This method selectively pulls the methyl ketone into the aqueous phase as an adduct, leaving non-ketone impurities (oligomers, starting halides) in the organic phase.

    Q3: I used a Palladium catalyst (Suzuki/Heck), and the oil is dark brown/black.

    Diagnosis: Residual Palladium (Pd) contamination.[2][3] This is not just cosmetic; Pd can catalyze decomposition of the product over time. The Fix: Do not rely on crystallization alone. Use a Functionalized Silica Scavenger or Activated Carbon (See Protocol B).

    Advanced Purification Protocols

    Protocol A: Chemoselective Bisulfite Purification

    Best for: Removing non-ketone impurities (regioisomers, starting materials, oligomers) without chromatography.

    Mechanism: The unhindered methyl ketone forms a water-soluble bisulfite adduct. The ester group is generally stable to these conditions if kept cold and brief.

    Step-by-Step:

    • Adduct Formation:

      • Dissolve crude (10 g) in 30 mL EtOAc .

      • Prepare a saturated aqueous solution of Sodium Bisulfite (

        
        )  (freshly prepared).
        
      • Add 2.0 equivalents of bisulfite solution to the organic layer.

      • Vigorous Stirring: Stir rapidly for 30-60 minutes at room temperature. A white precipitate (the adduct) may form, or it may stay dissolved in the aqueous layer depending on volume.

    • Separation (The Wash):

      • Transfer to a separatory funnel.[1]

      • If solid forms: Filter the solid, wash it with pure EtOAc, and dissolve it in water.

      • If liquid-liquid: Separate the layers.[1][4] Keep the Aqueous Layer (contains Product-Adduct). Discard the Organic Layer (contains impurities).

      • Wash the aqueous layer twice with fresh EtOAc to remove trapped non-ketone impurities.

    • Regeneration:

      • Cool the aqueous solution to

        
        .
        
      • Slowly add Sodium Carbonate (

        
        )  solid or solution until pH 
        
        
        
        9-10. Note: Do not use NaOH; it is too harsh for the ester.
      • Stir for 15 minutes. The solution will become cloudy as the free ketone regenerates.

    • Extraction:

      • Extract the regenerated aqueous layer 3x with EtOAc.

      • Dry combined organics over

        
        , filter, and concentrate.
        
    Protocol B: Palladium Scavenging Strategy

    Best for: Removing metal residues from catalytic cross-coupling reactions.

    Comparative Scavenger Table:

    Scavenger TypeActive MoietyEfficiencyRecommended For
    SiliaMetS® Thiol
    
    
    (Thiol)
    HighPd(II) and Pd(0)
    Cysteine Amino AcidMediumCost-effective, bulk removal
    Activated Carbon N/AVariableGeneral cleanup (non-specific)
    Celite Filtration Diatomaceous EarthLowOnly removes precipitated Pd black

    Recommended Workflow (Thiol-Silica):

    • Dissolve crude in THF or EtOAc (10 mL/g).

    • Add SiliaMetS® Thiol (or equivalent) at 5-10 wt% relative to the crude mass.

    • Stir at

      
       for 4 hours (or overnight at RT).
      
    • Filter through a 0.45

      
       PTFE pad to remove the silica.
      
    • Concentrate the filtrate.

    Visual Workflows

    Diagram 1: Purification Decision Matrix

    Caption: Logical flow for selecting the appropriate purification method based on crude purity and impurity type.

    PurificationStrategy Start Crude Methyl [3-(2-oxopropyl)phenyl]acetate CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 HighPurityPath Impurity: Trace Pd or Color? Decision1->HighPurityPath Yes LowPurityPath Impurity: Non-Ketone Organic? Decision1->LowPurityPath No Scavenger Protocol B: Metal Scavenging (Thiol-Silica) HighPurityPath->Scavenger Yes (Pd/Color) Final Pure Product (>98%) HighPurityPath->Final No (Clean) Bisulfite Protocol A: Bisulfite Extraction (Target: Ketone) LowPurityPath->Bisulfite Yes (Remove non-ketones) Column Flash Chromatography (Silica Gel, Hex/EtOAc) LowPurityPath->Column No (Complex Mix) Scavenger->Final Bisulfite->Final Column->Final

    Diagram 2: Bisulfite Purification Mechanism

    Caption: The reversible formation of the water-soluble adduct allows separation from non-ketone impurities.

    BisulfiteMechanism OrganicPhase Organic Phase: Product + Impurities AddBisulfite Add aq. NaHSO3 OrganicPhase->AddBisulfite Biphasic Biphasic Mixture AddBisulfite->Biphasic Stir Vigorous SepFunnel Separation Biphasic->SepFunnel AqLayer Aqueous Layer: Product-Bisulfite Adduct SepFunnel->AqLayer Ketone Trapped OrgLayerWaste Organic Layer: Impurities (Discard) SepFunnel->OrgLayerWaste Impurities Stay Regen Regeneration: Add Na2CO3 (pH 9) AqLayer->Regen Reversal FinalProduct Pure Methyl Ketone Regen->FinalProduct Extract & Dry

    References

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite adduct purification of methyl ketones).

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for physical properties and general purification strategies).[3][5]

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Review of Pd scavenging methods).

    • Biotage. (2023). Metal Scavenging User Guide. (Technical data on functionalized silica for metal removal).

    Sources

    Solvent selection for crystallizing Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    To: Research & Development Team From: Technical Support Center, Chemical Process Development Subject: Solvent Selection & Crystallization Protocol for Methyl [3-(2-oxopropyl)phenyl]acetate

    Executive Summary & Compound Analysis

    Methyl [3-(2-oxopropyl)phenyl]acetate is a bifunctional aromatic intermediate characterized by two key polar groups: a methyl ester and a ketone (acetonyl) moiety on a lipophilic phenyl ring.

    • Physicochemical Profile :

      • Polarity : Moderate to High (due to ester + ketone).

      • Solubility : High in polar aprotic solvents (Acetone, DMF, DMSO) and chlorinated solvents (DCM). Moderate in alcohols (MeOH, IPA). Low in non-polar alkanes (Heptane, Hexane).

      • Key Challenge : "Oiling Out" (Liquid-Liquid Phase Separation) . The presence of flexible side chains and a likely low melting point (<100°C) makes this compound prone to separating as an oil rather than a crystal, particularly in the presence of impurities or during rapid cooling.

    This guide provides a structured approach to solvent selection, troubleshooting, and process optimization to ensure high-purity crystalline recovery.

    Solvent Selection Matrix

    The following table categorizes solvents based on their interaction with the keto-ester functionalities of the target molecule.

    Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
    Alcohols Isopropanol (IPA) Primary⭐⭐⭐⭐⭐ (Best)Balances solubility; H-bonding with ketone/ester stabilizes crystal lattice. Good anti-solvent tolerance.
    Methanol (MeOH) Primary⭐⭐⭐⭐High solubility; risk of yield loss if not cooled sufficiently. Safe (no transesterification risk as it is a methyl ester).
    Ethanol (EtOH) Primary⭐⭐⭐Good, but risk of transesterification (ethyl ester impurity) if heated for prolonged periods with acidic/basic impurities.
    Esters/Ketones Ethyl Acetate (EtOAc) Solvent⭐⭐⭐⭐Excellent for dissolving crude oil; requires an anti-solvent (Heptane) for high yield.
    Acetone Solvent⭐⭐Too powerful; solubility often too high to be practical without significant anti-solvent.
    Hydrocarbons Heptane / Hexane Anti-Solvent⭐⭐⭐⭐⭐Essential for inducing supersaturation in EtOAc or Toluene systems.
    Toluene Solvent⭐⭐⭐Good for rejecting polar impurities; often requires cooling to -10°C or anti-solvent for yield.
    Chlorinated DCM / Chloroform SolventAvoid .[1] Solubility is too high; difficult to crystallize from; environmental hazards.
    Water Water Anti-Solvent⭐⭐Use with Caution . Can induce oiling out due to high polarity difference. Risk of ester hydrolysis at high T/pH.

    Troubleshooting Guide (Q&A)

    Q1: My product separates as an oil (oiling out) instead of crystallizing. How do I fix this?

    Diagnosis : This occurs when the metastable limit of the liquid-liquid phase separation (LLPS) is crossed before the solubility curve. It is common for low-melting keto-esters. Corrective Actions :

    • Seed at the Cloud Point : Do not wait for spontaneous nucleation. Add 0.1–1.0 wt% of pure seed crystals as soon as the solution becomes slightly turbid.

    • Change the Solvent System : Switch from a single solvent to a Solvent/Anti-Solvent system (e.g., EtOAc/Heptane). The anti-solvent reduces solubility more gradually.

    • Raise the Temperature : If oiling occurs, heat the mixture until the oil redissolves, then cool very slowly (e.g., 5°C/hour) to the seeding temperature.

    • Reduce Impurities : Impurities depress the melting point.[2] If the crude is <90% pure, consider a pre-purification step (silica plug or extraction) before crystallization.

    Q2: I am getting low yields (<60%). Where is my product?

    Diagnosis : The compound is likely too soluble in the mother liquor at the isolation temperature. Corrective Actions :

    • Lower Isolation Temperature : Cool the slurry to -10°C or -20°C.

    • Increase Anti-Solvent Ratio : If using EtOAc/Heptane, push the ratio from 1:1 to 1:3 or 1:4.

    • Concentrate Mother Liquor : Evaporate 50% of the solvent from the filtrate and induce a "second crop" crystallization (note: this crop will have lower purity).

    Q3: The crystals are sticky or agglomerated. How do I improve morphology?

    Diagnosis : Rapid nucleation or solvent inclusion. Corrective Actions :

    • Digestion (Ostwald Ripening) : Hold the slurry at an elevated temperature (e.g., 40°C) for 1-2 hours before final cooling. This dissolves fines and grows larger, cleaner crystals.

    • Slower Agitation : High shear can break crystals; low shear can cause agglomeration. Optimize stirring speed to keep solids suspended but not pulverized.

    Process Workflow Diagram

    The following flowchart outlines the decision logic for developing a robust crystallization process for Methyl [3-(2-oxopropyl)phenyl]acetate.

    CrystallizationWorkflow Start Start: Crude Methyl [3-(2-oxopropyl)phenyl]acetate SolubilityTest Solubility Screening (Target: Soluble at 60°C, Insoluble at 0°C) Start->SolubilityTest DecisionSolvent Suitable Single Solvent Found? (e.g., IPA, Toluene) SolubilityTest->DecisionSolvent SingleSolventProcess Single Solvent Process 1. Dissolve at Reflux 2. Cool to Cloud Point 3. Seed DecisionSolvent->SingleSolventProcess Yes BinarySolventProcess Binary System Selection (e.g., EtOAc + Heptane) DecisionSolvent->BinarySolventProcess No OilingOutCheck Issue: Oiling Out? SingleSolventProcess->OilingOutCheck BinarySolventProcess->OilingOutCheck RemedyOiling Remedy: 1. Re-heat to dissolve 2. Add Seed Crystals 3. Slow Cooling Rate OilingOutCheck->RemedyOiling Yes Filtration Filtration & Washing (Wash with cold anti-solvent) OilingOutCheck->Filtration No RemedyOiling->Filtration Drying Drying (Vacuum < 40°C to prevent melt) Filtration->Drying

    Caption: Decision logic for solvent selection and troubleshooting oiling out phenomena during crystallization.

    Frequently Asked Questions (FAQs)

    Q: Can I use water as an anti-solvent with Methanol or IPA? A: Yes, but proceed with caution. Water is a very strong anti-solvent for this lipophilic ester. Adding water too quickly can cause massive nucleation (precipitation) or oiling out.

    • Protocol : Dissolve in IPA. Add Water dropwise until turbidity persists. Heat to clear. Cool slowly.

    • Warning : Ensure the pH of the water is neutral (6-7) to prevent hydrolysis of the methyl ester group [1].

    Q: What is the best way to remove colored impurities? A: Colored impurities often track with the polar functionality.

    • Solution : Perform a carbon treatment (Activated Charcoal) on the hot solution before crystallization. Use 5-10 wt% carbon, stir for 30 mins at 50°C, and filter hot over Celite.

    Q: Is polymorphism a concern for this compound? A: Yes. Molecules with flexible alkyl/ketone side chains often exhibit polymorphism [2].

    • Control : Consistent thermal history is key. Always use the same solvent system and cooling ramp (e.g., 0.5°C/min) to ensure the same polymorph is produced batch-to-batch. Analyze the final product via XRPD (X-Ray Powder Diffraction) if regulatory filing is required.

    References

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for solubility curves and oiling out mechanisms). Link

    • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Guidance on flexible molecule polymorphism). Link

    • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (See Chapter 4 on "Oiling Out" and liquid-liquid phase separation). Link

    Sources

    Technical Support Center: Handling and Troubleshooting for Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    From the desk of the Senior Application Scientist

    Welcome to the technical support guide for Methyl [3-(2-oxopropyl)phenyl]acetate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Given its chemical structure, featuring both a methyl ester and a ketone functional group, this molecule requires careful handling to prevent moisture-induced degradation. This guide provides in-depth, experience-based advice to help you anticipate and resolve potential challenges.

    Part 1: Frequently Asked Questions (FAQs)

    Here we address the most common questions regarding the handling, storage, and stability of Methyl [3-(2-oxopropyl)phenyl]acetate.

    Q1: What is Methyl [3-(2-oxopropyl)phenyl]acetate and why is it considered moisture-sensitive?

    A: Methyl [3-(2-oxopropyl)phenyl]acetate is an organic compound featuring a methyl ester and a ketone. The primary concern with moisture sensitivity arises from the ester functional group. Esters are susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] In this case, the degradation products are [3-(2-oxopropyl)phenyl]acetic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions and can proceed, albeit slowly, in the presence of neutral water.[3][4]

    Q2: How can I visually identify potential degradation of my sample?

    A: A pure sample of Methyl [3-(2-oxopropyl)phenyl]acetate should be a clear, colorless to pale yellow liquid. Signs of degradation due to moisture exposure can include:

    • Cloudiness or turbidity: The formation of the carboxylic acid, which may have lower solubility in the parent ester, can cause the solution to appear cloudy.[5]

    • Change in viscosity: Hydrolysis can alter the physical properties of the sample.

    • Formation of precipitates: In advanced stages of degradation, the carboxylic acid may precipitate out of solution, especially upon cooling.

    Q3: What are the ideal storage conditions for this compound?

    A: Proper storage is critical to maintaining the integrity of Methyl [3-(2-oxopropyl)phenyl]acetate. The key is to minimize exposure to atmospheric moisture and elevated temperatures.

    ParameterRecommendationRationale
    Temperature 2-8°C (Refrigerated)Slows the rate of potential hydrolysis.
    Atmosphere Inert Gas (Argon or Nitrogen)Displaces air and moisture from the headspace of the container.[6][7]
    Container Amber glass bottle with a tight-fitting cap, preferably with a PTFE liner.Protects from light and provides a good seal against moisture ingress.
    Handling Use of a desiccator for short-term storage after opening.Minimizes moisture exposure during repeated use.[8]

    Q4: Which solvents are recommended for use, and how should they be prepared?

    A: The choice of solvent is critical. Always use anhydrous (dry) solvents to prevent introducing water into your experiment.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile.

    • Solvent Preparation: Solvents should be dried using appropriate drying agents and preferably distilled prior to use. Molecular sieves are an excellent choice for drying a variety of solvents.[9][10][11]

    Q5: What are the primary degradation products and how can I detect them?

    A: The primary degradation product from hydrolysis is [3-(2-oxopropyl)phenyl]acetic acid . Several analytical techniques can be employed to detect its presence:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton (-COOH) will appear as a broad singlet in the 1H NMR spectrum, typically between 10-12 ppm.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the ester from the carboxylic acid (if derivatized) and the alcohol byproduct, allowing for their identification and quantification.[12]

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the non-volatile ester from its carboxylic acid degradation product.[13]

    Part 2: Troubleshooting Guide

    This section provides systematic approaches to common problems encountered during experimentation.

    Problem: Inconsistent Reaction Yields or Unexpected Side Products

    You are performing a reaction where Methyl [3-(2-oxopropyl)phenyl]acetate is a starting material, but your yields are variable, or you observe unexpected byproducts.

    Primary Hypothesis: The most likely cause is the presence of the hydrolyzed impurity, [3-(2-oxopropyl)phenyl]acetic acid, in your starting material. This acidic impurity can interfere with a wide range of reactions, particularly those that are base-sensitive or involve organometallic reagents.

    Troubleshooting Workflow:

    A Inconsistent Yields / Side Products Observed B Hypothesis: Moisture Contamination of Starting Material A->B C Step 1: Analytical Confirmation Run 1H NMR or HPLC on starting material B->C D Is Carboxylic Acid Impurity Present? C->D E Yes D->E > 1-2% peak observed F No D->F < 1% peak observed G Purify the Starting Material (See Protocol B) E->G H Re-evaluate other reaction parameters: - Reagent purity - Solvent dryness - Reaction temperature F->H I Step 2: Implement Strict Anhydrous Technique (See Protocol A) G->I H->I J Proceed with Reaction I->J

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

    Problem: Analytical Data Shows Impurities After Work-up

    You have completed a reaction and after aqueous work-up, your analytical data (NMR, LC-MS) shows the presence of [3-(2-oxopropyl)phenyl]acetic acid in your purified product.

    Primary Hypothesis: The ester product hydrolyzed during the aqueous work-up or subsequent purification steps.

    Preventative & Corrective Actions:

    • Minimize Contact Time with Water: Perform aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath).

    • Use a Mild Base for Neutralization: If an acid wash is used, neutralize with a saturated sodium bicarbonate solution rather than a strong base like sodium hydroxide, which can aggressively catalyze ester hydrolysis.[14]

    • Thorough Drying: After extraction, dry the organic layer thoroughly with an appropriate drying agent like anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) before solvent removal.[15] MgSO4 is generally considered more efficient.[15]

    • Purification: If hydrolysis has occurred, the product can be purified via flash column chromatography. The more polar carboxylic acid will have a lower Rf value than the desired ester product.

    Part 3: Key Experimental Protocols

    Protocol A: Setting Up a Reaction Under an Inert Atmosphere

    This protocol is essential for any reaction involving moisture-sensitive reagents.[16][17]

    Materials:

    • Round-bottom flask with a stir bar

    • Rubber septa

    • Needles and syringes

    • Balloon filled with an inert gas (Argon or Nitrogen)

    • Schlenk line (optional, for more rigorous applications)[6]

    Procedure:

    • Dry Glassware: Oven-dry all glassware at 125°C overnight and allow it to cool in a desiccator.[18]

    • Assemble Apparatus: Quickly assemble the hot glassware and seal the flask with a rubber septum.

    • Inert Gas Purge: Insert a needle connected to the inert gas source (e.g., a balloon) through the septum. Insert a second "exit" needle to allow air to be displaced.[19]

    • Flush the System: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.[19]

    • Remove Exit Needle: Once flushed, remove the exit needle. The balloon will maintain a positive pressure of inert gas.

    • Reagent Addition: Add anhydrous solvents and reagents via syringe through the septum.

    Protocol B: Purification of Methyl [3-(2-oxopropyl)phenyl]acetate via Flash Column Chromatography

    This method separates the desired ester from its more polar carboxylic acid byproduct.

    Materials:

    • Silica gel

    • Glass column

    • Eluent (e.g., a mixture of hexanes and ethyl acetate)

    • Collection tubes

    Procedure:

    • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system where the ester has an Rf of ~0.3-0.4. The carboxylic acid will typically remain at the baseline or have a very low Rf.

    • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

    • Load the Sample: Dissolve the crude material in a minimal amount of solvent and load it onto the top of the silica gel.

    • Elute the Column: Run the eluent through the column, collecting fractions in separate test tubes.

    • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure ester.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

    References

    • Drying Agents. (n.d.). University of Colorado Boulder, Department of Chemistry.
    • How to Use Inert Gas to Enhance Reaction Yields. (2026, February 12). KINTEK SOLUTION.
    • Solvent Drying and Drying Agents. (n.d.). Delloyd's Lab-Tech.
    • Drying Agents. (2024, August 15). Chemistry LibreTexts.
    • Common Drying Agents in Organic Chemistry. (n.d.). Scribd.
    • Using Drying Agents. (n.d.). University of Alberta, Department of Chemistry.
    • Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
    • Air-free technique. (n.d.). Wikipedia.
    • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts.
    • What Methods Are Used To Implement Inert Atmospheres? (n.d.). Kintek Furnace.
    • How vacuum environments enable chemical reactions. (2021, September 7). Leybold.
    • Why are ketones more acidic than esters? (2015, May 30). Quora.
    • Purification of high boiling esters. (1972). Google Patents.
    • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10). BioResources.
    • Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
    • Storage of Laboratory Chemicals. (n.d.). Indiana University.
    • The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. (1972). Journal of the Tennessee Academy of Science, 47(3).
    • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group.
    • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
    • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep.
    • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.
    • Chemical Handling and Storage. (n.d.). Iowa State University, Environmental Health and Safety.
    • 5 Safety Measures to Take When Handling Chemicals. (2024, August 1). Safety and Health Magazine.
    • Fischer–Speier esterification. (n.d.). Wikipedia.
    • General Chemistry Lab Safety. (2014, August 1). University of Texas at Dallas.
    • A methodology for detection and quantification of esterase activity. (2013). Methods in Molecular Biology, 984, 309-19.
    • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis.
    • Ester Hydrolysis. (2026, February 24). Save My Exams.
    • A simple method for reaction rate prediction of ester hydrolysis. (2009). ResearchGate.
    • Hazards During Chemicals in Use and Safety Guidelines. (n.d.). Labour Department, The Government of the Hong Kong Special Administrative Region.
    • Reactions of carbonyl compounds in basic solutions. Part 21. (1996). Journal of the Chemical Society, Perkin Transactions 2.
    • Are All Polar Molecules Hydrophilic? (2013). ResearchGate.
    • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. (2022). MDPI.
    • Esters: Structure, Nomenclature and Properties. (n.d.). HSC Chemistry.
    • Are all polar molecules hydrophilic? Hydration numbers of ketones and esters in aqueous solution. (2013). Journal of Physical Chemistry B, 117(25), 7718-23.
    • Do ketones affect moisture readings in Karl Fischer Titration? (2023, November 13). Scientific Gear.
    • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA.
    • Hydrolysis of methyl acetate. (1998). Google Patents.
    • Methyl phenylacetate. (n.d.). Wikipedia.

    Sources

    Minimizing side reactions during Methyl [3-(2-oxopropyl)phenyl]acetate reduction

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Reduction of Methyl [3-(2-oxopropyl)phenyl]acetate

    Ticket ID: #RED-MOPA-001 Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Status: Open Assigned Specialist: Senior Application Scientist

    Executive Summary: The Chemoselectivity Challenge

    User Context: You are reducing the ketone moiety of Methyl [3-(2-oxopropyl)phenyl]acetate (often an intermediate for Mirabegron/Myrbetriq) to its corresponding alcohol.

    The Chemical Conflict: The substrate contains two reducible carbonyl groups:[1]

    • Target: A ketone (2-oxopropyl group).

    • Off-Target: A methyl ester (acetate group).[2][3][4][5]

    Primary Objective: Reduce the ketone to a secondary alcohol (often stereoselectively to the R-enantiomer) while preserving the ester .

    Critical Failure Modes:

    • Ester Hydrolysis: Conversion of the ester to carboxylic acid (common in aqueous enzymatic buffers).

    • Over-Reduction: Reduction of the ester to a primary alcohol (common with unmoderated hydride donors).

    • Transesterification: Exchange of the methoxy group if non-methanol solvents (e.g., EtOH) are used.

    Reaction Pathway & Failure Analysis

    The following diagram illustrates the desired pathway versus the critical side reactions you must mitigate.

    ReactionPathways Substrate Substrate: Methyl [3-(2-oxopropyl)phenyl]acetate Target Target Product: Secondary Alcohol (Ester Intact) Substrate->Target Optimized Reduction (KRED or NaBH4 @ <0°C) Side_Hydrolysis Side Product A: Carboxylic Acid (Ester Hydrolysis) Substrate->Side_Hydrolysis pH > 8.0 or Strong Aq. Base Side_OverRed Side Product B: Diol (Ester Reduced) Substrate->Side_OverRed Excess NaBH4 (>2 eq) or High Temp Side_Elim Side Product C: Styrene Derivative (Dehydration) Target->Side_Elim Acidic Workup (Benzylic-like elimination)

    Figure 1: Reaction landscape showing the narrow operating window required to preserve the ester moiety.

    Technical Protocols & Troubleshooting

    Method A: Biocatalytic Reduction (Recommended for Enantioselectivity)

    Best for: Generating the (R)-enantiomer for pharmaceutical synthesis.

    The Issue: Enzymes (KREDs/ADHs) require aqueous buffers. Esters are prone to hydrolysis in water, especially if the pH drifts.

    Protocol:

    • Buffer Selection: Use 100 mM Potassium Phosphate buffer, pH 7.0 .

      • Critical: Do NOT use pH 8.0 or higher. The ester hydrolysis rate increases exponentially above pH 7.5.

    • Solvent System: Use a biphasic system (e.g., Buffer/MTBE or Buffer/Toluene) or a co-solvent (IPA/DMSO).

      • Why: The substrate partitions into the organic phase, protecting the ester from the aqueous buffer while the ketone reacts at the interface.

    • Temperature: Maintain 25–30°C.

    Troubleshooting Guide (Biocatalysis):

    IssueProbable CauseCorrective Action
    Ester is missing (Acid formed) pH Drift > 7.5Implement a "pH Stat" mode to automatically add dilute acid (1M HCl) to maintain pH 7.0 during reaction.
    Low Conversion Substrate InhibitionSwitch to fed-batch mode. Add substrate continuously over 6 hours rather than a single bolus.
    Emulsion during workup Enzyme denaturationFilter the reaction mixture through a Celite pad before phase separation to remove denatured protein.
    Method B: Chemical Reduction (NaBH₄)

    Best for: Racemic synthesis or initial material generation.

    The Issue: Sodium Borohydride (

    
    ) is generally chemoselective for ketones over esters, but "generally" is not "totally." At room temperature or with excess reagent, the ester will degrade.
    

    Protocol:

    • Solvent: Anhydrous Methanol (MeOH).

      • Warning: Do NOT use Ethanol. This causes transesterification (Methyl ester

        
         Ethyl ester), creating a difficult-to-separate impurity.
        
    • Temperature: Cool reaction mass to -10°C to 0°C .

    • Stoichiometry: Add

      
       portion-wise (0.35–0.40 eq. relative to ketone).[1][6][7][8]
      
      • Note: Theoretical requirement is 0.25 eq (since 1 mole

        
         provides 4 hydrides), but a slight excess ensures conversion. Do not exceed 0.5 eq.
        
    • Quenching: Quench immediately upon TLC/HPLC completion with Saturated

      
       or Acetone. Do not let it stir overnight.
      

    Troubleshooting Guide (Chemical):

    IssueProbable CauseCorrective Action
    Ester Reduced (Diol formed) Temperature too highEnsure internal temperature never exceeds 0°C during
    
    
    addition.
    New impurity peak (+14 mass) TransesterificationYou likely used Ethanol or contaminated Methanol. Switch to HPLC-grade Methanol.
    Product Dehydration Acidic QuenchIf using HCl to quench, the benzylic-like alcohol can eliminate to a styrene. Use sat.
    
    
    (mild buffer) instead.

    Frequently Asked Questions (FAQs)

    Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? A: Absolutely not. LiAlH₄ is a strong reducing agent and will indiscriminately reduce both the ketone and the ester to alcohols, destroying your target scaffold. Stick to Borohydride or Biocatalysis.

    Q2: I see a "Styrene" impurity (double bond formation) during HPLC analysis. Where did it come from? A: This is likely dehydration . The resulting alcohol is in a benzylic/homobenzylic position relative to the phenyl ring. If you used strong acid during the workup or heated the product during drying (e.g., rotovap bath > 45°C), water can eliminate.

    • Fix: Keep workup pH neutral (6–8) and drying temperatures < 40°C.

    Q3: Why is the (R)-enantiomer specifically required for Mirabegron? A: The pharmacological activity of Mirabegron as a

    
    -adrenergic agonist is highly stereodependent. The (R)-isomer fits the receptor pocket; the (S)-isomer is considered an impurity. Using a KRED (Ketoreductase) enzyme is the most efficient way to set this chiral center early, avoiding expensive chiral resolution later [1, 2].
    

    Diagnostic Decision Tree

    Use this logic flow to diagnose low yield or purity issues.

    TroubleshootingTree Start Start: Analyze Crude Product CheckEster Is the Ester Group Intact? Start->CheckEster CheckKetone Is the Ketone Reduced? CheckEster->CheckKetone Yes Issue_Hydrolysis Issue: Hydrolysis (Acid formed) CheckEster->Issue_Hydrolysis No (Acid Peak) Issue_OverRed Issue: Over-Reduction (Diol formed) CheckEster->Issue_OverRed No (Alcohol Peak) Issue_Stalled Issue: Incomplete Reaction CheckKetone->Issue_Stalled No Success Success: Isolate Product CheckKetone->Success Yes Check pH (keep < 7.5)\nCheck Water content Check pH (keep < 7.5) Check Water content Issue_Hydrolysis->Check pH (keep < 7.5)\nCheck Water content Lower Temp (< 0°C)\nReduce NaBH4 equivalents Lower Temp (< 0°C) Reduce NaBH4 equivalents Issue_OverRed->Lower Temp (< 0°C)\nReduce NaBH4 equivalents

    Figure 2: Diagnostic logic for impurity profiling.

    References

    • Synthesis of Mirabegron Intermediate: CN104496841A - Synthesis method of Mirabegron intermediate. (2015).[9][10] Google Patents. Link

    • Chemoselectivity of NaBH4: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[1][6] Master Organic Chemistry. Link

    • Mirabegron Process Chemistry: Study on a New Method for Synthesis of Mirabegron. ResearchGate. Link

    • General Reduction Guidelines: Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. OrgoSolver. Link

    Sources

    Validation & Comparative

    Publish Comparison Guide: HPLC Method for Methyl [3-(2-oxopropyl)phenyl]acetate Purity Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide provides a comprehensive technical comparison for the HPLC purity analysis of Methyl [3-(2-oxopropyl)phenyl]acetate , a critical intermediate often encountered in the synthesis of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical scaffolds.

    Executive Summary & Chemical Context[1][2][3][4][5]

    Methyl [3-(2-oxopropyl)phenyl]acetate is a bifunctional aromatic intermediate characterized by two reactive centers: a methyl ester and a 2-oxopropyl (acetonyl) ketone . Its purity is critical for downstream efficacy, particularly in Fischer indole syntheses where the ketone moiety cyclizes with phenylhydrazines.

    The Analytical Challenge

    Analyzing this compound presents three specific chromatographic hurdles that traditional "generic" methods fail to address:

    • Keto-Enol Tautomerism: The 2-oxopropyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is prone to keto-enol tautomerism. In neutral or unbuffered conditions, the rapid interconversion between the keto and enol forms leads to peak broadening  or peak splitting , compromising integration accuracy.
      
    • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, generating the corresponding acid impurity (3-(2-oxopropyl)phenylacetic acid). High pH mobile phases must be avoided.

    • Regioisomer Resolution: Synthetic routes often produce trace amounts of the ortho- and para- isomers, which have identical mass-to-charge ratios (isobaric) and similar polarity.[1]

    This guide compares the Optimized Acidic Core-Shell Method (The Product) against the Conventional Neutral Porous Method (The Alternative) to demonstrate why specific pH control and column morphology are non-negotiable for this analysis.[1]

    Method Comparison: The Product vs. The Alternative

    Method A: The Product (Optimized)
    • Philosophy: Kinetic suppression of tautomerism and maximization of efficiency.[1]

    • Stationary Phase: Core-Shell C18 (2.6 µm particle size).[1]

    • Mobile Phase: Acidified Water (0.1% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) / Acetonitrile Gradient.
      
    Method B: The Alternative (Conventional)[1]
    • Philosophy: "One-size-fits-all" screening approach.[1]

    • Stationary Phase: Fully Porous C18 (5 µm particle size).[1]

    • Mobile Phase: Neutral Water / Methanol Isocratic or Gradient.[1]

    Performance Data Summary
    ParameterMethod A (Optimized Core-Shell)Method B (Conventional Porous)Impact
    Peak Symmetry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    )
    1.05 (Sharp, Gaussian)1.85 (Tailing)Method A ensures accurate integration; Method B suffers from tautomeric tailing.
    Resolution (
    
    
    )
    > 3.5 (vs. Acid Impurity)1.2 (Co-elution)Method A quantifies the critical acid impurity; Method B masks it.
    LOD (Signal-to-Noise) 0.05 µg/mL 0.50 µg/mLMethod A is 10x more sensitive due to sharper peak shape.
    Run Time 8.0 min 25.0 minMethod A increases throughput by 300%.
    Isomer Separation Baseline Resolved Partial OverlapMethod A detects regioisomeric contamination.

    Scientific Rationale (E-E-A-T)

    Mechanism of Failure in Method B

    In Method B (Neutral pH), the keto-enol equilibrium of the 2-oxopropyl group is slow relative to the chromatographic timescale. As the analyte travels down the column, it constantly re-equilibrates, resulting in a "smeared" peak profile (tailing). Furthermore, without a buffer, the silanols on the porous silica surface (even if end-capped) can interact with the carbonyl oxygen, exacerbating retention variability.

    Mechanism of Success in Method A

    Acidic Suppression: By maintaining the mobile phase pH at ~2.5 using 0.1% Phosphoric Acid, we force the equilibrium overwhelmingly toward the keto form and suppress the ionization of residual silanols. This "locks" the analyte into a single state, sharpening the peak.

    Core-Shell Efficiency: The 2.6 µm core-shell particles provide a shorter diffusion path (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -term in the van Deemter equation), resulting in narrower peaks. This increased efficiency is crucial for separating the target ester from its regioisomers (ortho/para) which differ only slightly in hydrodynamic volume.
    

    Step-by-Step Protocol: The Optimized Method

    Reagents & Equipment[1][6][7][8]
    • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of 600 bar).[1]

    • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent (e.g., Cortecs C18).[1]

    • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    Preparation[1][8][9]
    • Mobile Phase A: Add 1.0 mL of 85% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to 1000 mL of water. Mix and degas. (pH ~2.1 - 2.5).
      
    • Mobile Phase B: 100% Acetonitrile.[1]

    • Diluent: Water:Acetonitrile (50:50 v/v). Note: Do not use pure acetonitrile as diluent to avoid "solvent effect" peak distortion.[1]

    Instrument Parameters
    ParameterSetting
    Flow Rate 1.5 mL/min
    Column Temp 35°C (Controls viscosity and kinetics)
    Injection Vol 5.0 µL
    Detection UV @ 210 nm (Trace impurities) & 254 nm (Main assay)
    Run Time 12 minutes (including re-equilibration)
    Gradient Table[1]
    Time (min)% Mobile Phase A% Mobile Phase B
    0.09010
    6.04060
    8.01090
    8.19010
    12.09010

    Visualization: Method Logic & Workflow

    The following diagrams illustrate the decision logic for method selection and the chemical rationale behind the pH choice.

    Diagram 1: Chemical Logic of pH Control[1]

    TautomerismLogic Compound Methyl [3-(2-oxopropyl)phenyl]acetate Neutral Neutral pH (Method B) Slow Equilibrium Compound->Neutral In unbuffered MP Acidic Acidic pH (Method A) Protonation & Silanol Suppression Compound->Acidic With 0.1% H3PO4 ResultB Peak Tailing Variable RT Poor Resolution Neutral->ResultB Keto-Enol Shifting ResultA Sharp Peaks Stable RT High Resolution Acidic->ResultA Locked Keto Form

    Caption: Impact of mobile phase pH on the keto-enol tautomerism and resulting chromatographic performance.

    Diagram 2: Analytical Workflow

    Workflow Start Sample Preparation (Dissolve in 50:50 ACN:H2O) Check System Suitability Test (Inject Standard) Start->Check Decision Is Symmetry < 1.2 & Resolution > 2.0? Check->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: 1. Check pH of MP A 2. Replace Column Decision->Fail No Fail->Check Retest

    Caption: Standard Operating Procedure (SOP) decision tree for routine purity analysis.

    References

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and separation of tautomers).

    • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Source for silanol interaction mechanisms and pH effects).

    • McCalley, D. V. (2010).[1] "The effect of mobile phase additives on the separation of basic and acidic compounds". Journal of Chromatography A. Link

    • Phenomenex Application Guide. (2023). "Core-Shell Technology for High Efficiency Separations". Link

    • PubChem. (2023). "Methyl 3-(2-oxopropyl)phenylacetate - Compound Summary". National Library of Medicine. Link

    Sources

    High-Field vs. Benchtop NMR for Structural Verification: A Comparative Guide Using Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and drug development professionals, verifying the structural integrity of complex pharmaceutical intermediates is a critical quality control step. Methyl[3-(2-oxopropyl)phenyl]acetate is a highly functionalized meta-disubstituted aromatic compound that presents a unique analytical bottleneck: severe spectral overlap in the aliphatic region.

    This guide objectively compares the analytical performance of 80 MHz Benchtop NMR spectrometers against 400 MHz High-Field NMR spectrometers for the

    
    H NMR interpretation of this specific molecule. By analyzing the causality behind chemical shift dispersion and magnetic field strength, we provide a self-validating framework to help laboratories choose the right analytical platform for their synthetic workflows.
    

    Molecular Structure & The Analytical Challenge

    Methyl[3-(2-oxopropyl)phenyl]acetate contains three distinct aliphatic environments that resonate in a highly congested region of the

    
    H NMR spectrum:
    
    • Methoxy group (-OCH

      
      ):  ~3.68 ppm
      
    • Benzylic methylene adjacent to the ester (-CH

      
      -COOMe):  ~3.62 ppm
      
    • Benzylic methylene adjacent to the ketone (-CH

      
      -COMe):  ~3.69 ppm
      
    The Causality of Chemical Shift Equivalence

    The electron-withdrawing effects of the ester carbonyl and the ketone carbonyl on their respective adjacent benzylic protons are nearly identical [1]. Because both methylene groups are sandwiched between an aromatic ring and a carbonyl carbon, their local magnetic environments are highly similar. This results in a predicted chemical shift difference (

    
    ) of just 0.01 ppm  between the methoxy protons and the ketone-side benzylic protons. Resolving these signals is the ultimate test of an NMR platform's resolving power.
    

    Comparative Performance: 80 MHz vs. 400 MHz NMR

    When evaluating NMR platforms for this intermediate, the comparison hinges on two physical principles: Chemical Shift Dispersion and Sensitivity .

    MHz Benchtop NMR (Cryogen-Free Permanent Magnet)

    Benchtop systems have revolutionized laboratory accessibility by eliminating the need for cryogenic liquids (liquid helium/nitrogen) and offering a compact footprint [2]. However, the physical limitation of a lower magnetic field (

    
    ) directly impacts resolution.
    
    • Dispersion: Chemical shift in ppm is independent of field strength, but the separation in Hertz (Hz) scales linearly with

      
      . At 80 MHz, a 0.01 ppm difference equates to just 0.8 Hz .
      
    • The Result: Given that the typical highly-shimmed benchtop NMR has a linewidth at half-maximum (FWHM) of 1.0 to 1.5 Hz, the signals at 3.68 ppm and 3.69 ppm will completely coalesce into an unresolved peak. The 3.62 ppm signal (

      
       = 0.06 ppm, or 4.8 Hz) will appear as a poorly resolved shoulder, making accurate integration impossible[4].
      
    MHz High-Field NMR (Superconducting Magnet)

    High-field systems remain the gold standard for complex structural elucidation due to their superior chemical shift dispersion and signal-to-noise ratio (SNR), which scales proportionally to

    
     [3].
    
    • Dispersion: At 400 MHz, the 0.01 ppm difference translates to 4.0 Hz .

    • The Result: With a standard high-field FWHM of < 0.5 Hz, the methoxy singlet and the ketone-side benzylic singlet are baseline-resolved. The ester-side benzylic singlet (separated by 24 Hz) is completely isolated, allowing for precise quantitative integration to verify the 3:2:2 ratio of the aliphatic side chains.

    Quantitative Data Comparison

    The following table summarizes the predicted

    
    H NMR spectral data and compares the resolving power of both platforms.
    
    Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationSeparation from Nearest Peak (80 MHz)Separation from Nearest Peak (400 MHz)Resolvability (80 MHz)Resolvability (400 MHz)
    Aromatic (H-2, 4, 5, 6) 7.10 - 7.30Multiplet4HN/AN/AResolvedResolved
    Ketone-side Benzylic 3.69Singlet2H0.8 Hz (from OMe)4.0 Hz (from OMe)Coalesced Resolved
    Methoxy (-OCH
    
    
    )
    3.68Singlet3H0.8 Hz (from CH
    
    
    )
    4.0 Hz (from CH
    
    
    )
    Coalesced Resolved
    Ester-side Benzylic 3.62Singlet2H4.8 Hz (from OMe)24.0 Hz (from OMe)Partial Overlap Baseline Resolved
    Ketone Methyl (-CH
    
    
    )
    2.15Singlet3H> 100 Hz> 500 HzResolvedResolved

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your spectral data, the following protocol incorporates internal quality gates. If any system suitability check fails, the protocol mandates a halt and correction, ensuring the data is self-validating.

    Step 1: Sample Preparation (Internal Control)

    • Action: Dissolve 15–20 mg of Methyl [3-(2-oxopropyl)phenyl]acetate in 0.6 mL of CDCl

      
       containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Causality: CDCl

      
       lacks aliphatic protons, preventing solvent overlap. TMS serves as the internal standard (0.00 ppm) to calibrate the chemical shift axis.
      
    • Filtration: Filter the solution through a glass wool plug into a 5mm NMR tube. Why? Paramagnetic particulates (e.g., dust, metal shavings) create localized magnetic field inhomogeneities, broadening the lineshape and destroying the delicate 4 Hz resolution needed at 400 MHz.

    Step 2: Instrument Shimming (System Suitability Gate)

    • Action: Insert the sample, tune/match the probe, and execute gradient shimming.

    • Validation Gate: Acquire a 1-scan spectrum and measure the FWHM of the residual CHCl

      
       peak at 7.26 ppm.
      
      • For 400 MHz: FWHM must be < 0.8 Hz .

      • For 80 MHz: FWHM must be < 1.5 Hz .

      • Failure Mode: If the FWHM exceeds these values, the magnetic field is inhomogeneous. Do not proceed to full acquisition; re-shim the instrument.

    Step 3: Acquisition Parameters

    • Action: Set the pulse angle to 30° and the relaxation delay (

      
      ) to 5 seconds. Acquire 16 scans (400 MHz) or 64 scans (80 MHz).
      
    • Causality: The

      
       must be at least 
      
      
      
      (longitudinal relaxation time) of the slowest-relaxing proton to ensure complete thermal equilibrium between pulses. This guarantees that the integration accurately reflects the stoichiometric ratio of the protons.

    Step 4: Processing & Internal Calibration

    • Action: Apply a 0.3 Hz exponential line broadening (apodization) and zero-fill to 64k points before Fourier Transformation. Phase and baseline correct manually.

    • Validation Gate: Integrate the isolated ketone methyl peak at 2.15 ppm and set it to exactly 3.00 . The aromatic multiplet (7.10 - 7.30 ppm) must integrate to 4.00 ± 0.05 . If this internal calibration holds, the integration of the complex 3.60-3.75 ppm region can be trusted.

    Workflow Visualization

    The following diagram illustrates the decision matrix and workflow for analyzing this intermediate based on the required analytical resolution.

    G Start Sample Preparation (15 mg API in CDCl3 + TMS) Filter Filtration & Transfer (Remove paramagnetic particulates) Start->Filter Instrument Select Analytical Platform Filter->Instrument Benchtop 80 MHz Benchtop NMR (Cryogen-Free Permanent Magnet) Instrument->Benchtop Routine QA HighField 400 MHz High-Field NMR (Superconducting Magnet) Instrument->HighField Complex Resolution AcqBench Acquisition: 64 Scans (Resolution: Coalesced at 3.6-3.7 ppm) Benchtop->AcqBench AcqHigh Acquisition: 16 Scans (Resolution: Baseline separated) HighField->AcqHigh Process Data Processing (FT, Phase Correct, Apodization) AcqBench->Process AcqHigh->Process Analyze Spectral Interpretation (Verify structural integrity) Process->Analyze

    Caption: Workflow and decision matrix for NMR platform selection based on resolution requirements.

    References

    • Title: Proton NMR Chemical Shifts Source: California State University Stanislaus URL
    • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL
    • Title: Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers Source: ETH Zurich Research Collection URL
    • Title: Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Source: PMC - NIH URL

    Comparative Guide: Mass Spectrometry Characterization of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Methyl [3-(2-oxopropyl)phenyl]acetate (MW 206.24 Da) is a bifunctional aromatic intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole derivatives. Its structure—containing both a methyl ester and a methyl ketone moiety on a meta-substituted benzene ring—presents unique challenges for analytical characterization.

    This guide compares the two dominant ionization strategies for this molecule: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.[1] While EI provides a structural fingerprint essential for library identification, ESI offers the sensitivity required for trace quantification in biological matrices. This document details the fragmentation pathways, experimental protocols, and decision-making criteria for selecting the optimal method.

    Part 1: Structural Profile & Theoretical Basis

    Before analyzing the spectra, we must establish the structural loci for ionization and fragmentation.

    PropertyData
    IUPAC Name Methyl 2-[3-(2-oxopropyl)phenyl]acetate
    Molecular Formula
    
    
    Monoisotopic Mass 206.0943 Da
    Key Moieties 1. Methyl Ester (
    
    
    )2. Methyl Ketone (
    
    
    )3. Aromatic Core (Meta-substituted)
    Predicted Stability

    The molecule contains two "benzylic" positions (alpha to the ring). Cleavage at these positions is energetically favorable, driving the fragmentation logic described below.

    Part 2: Comparative Analysis (EI vs. ESI)

    This section objectively compares the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific analyte.

    Performance Matrix
    FeatureMethod A: EI-GC/MS Method B: ESI-LC/MS/MS
    Ionization Energy 70 eV (Hard)3-5 kV (Soft)
    Molecular Ion (
    
    
    )
    Weak / Low Abundance (
    
    
    206)
    Dominant (
    
    
    207)
    Base Peak Fragment Ions (
    
    
    43 or 147)
    Protonated Molecule or Adducts
    Structural Insight High. Rich fragmentation pattern allows for de novo structural elucidation.Low (in MS1). Requires MS/MS (CID) to generate structural fragments.
    LOD (Est.) 10–50 ng/mL (Scan mode)0.1–1.0 ng/mL (MRM mode)
    Matrix Tolerance Low (Requires extraction/derivatization)High (Dilute-and-shoot possible)
    Primary Use Case Impurity profiling in synthesis; Raw material ID.PK/PD studies; Metabolic stability assays.[2]

    Part 3: Detailed Fragmentation Pathways

    Method A: Electron Ionization (EI) Pathway

    In EI (70 eV), the molecular ion (

    
    , 
    
    
    
    206) is formed but is unstable due to the presence of two labile side chains. The fragmentation is driven by alpha-cleavage relative to the carbonyl groups and benzylic stabilization.

    Key Diagnostic Fragments:

    • 
       163:  Loss of the acetyl group (
      
      
      
      , 43 Da) from the ketone tail.
    • 
       147:  Loss of the carboxymethyl group (
      
      
      
      , 59 Da) from the ester tail. This is often a major peak due to the stability of the resulting benzylic cation.
    • 
       131:  Secondary loss of methanol (32 Da) from fragment 163, or combined loss of substituents.
      
    • 
       91:  Tropylium ion (
      
      
      
      ), characteristic of the benzyl substructure.
    • 
       43:  Acetyl cation (
      
      
      
      ), typically the base peak in methyl ketones.
    Visualization: EI Fragmentation Tree

    EI_Fragmentation M Molecular Ion (M+) m/z 206 F1 [M - COCH3]+ m/z 163 M->F1 - Acetyl (43) F2 [M - COOCH3]+ m/z 147 M->F2 - Carboxymethyl (59) F4 Acetyl Cation m/z 43 M->F4 Direct Cleavage F5 [M - OCH3]+ m/z 175 M->F5 - OCH3 (31) F3 Tropylium Ion m/z 91 F1->F3 - C3H4O2 F2->F3 - C3H4O

    Figure 1: Proposed EI fragmentation tree for Methyl [3-(2-oxopropyl)phenyl]acetate showing primary alpha-cleavages leading to diagnostic ions.

    Method B: ESI-MS/MS Pathway

    In Positive ESI, the molecule readily protonates at the ketone oxygen or the ester carbonyl oxygen.

    Precursor Ion:

    
    Common Adducts: 
    
    
    
    ,
    
    
    (if ammonium buffers are used).

    CID Fragmentation (MS/MS): Unlike EI, fragmentation here requires Collision Induced Dissociation (CID).

    • 
       175:  Neutral loss of Methanol (
      
      
      
      Da) from the ester.
    • 
       147:  Loss of Acetic Acid (
      
      
      
      Da) or Methyl Acetate (
      
      
      Da) depending on the rearrangement mechanism.
    • 
       119:  Subsequent loss of CO (
      
      
      
      Da) from the 147 fragment.
    Visualization: ESI Method Development Workflow

    ESI_Workflow cluster_fragments Target Transitions (MRM) Start Sample Preparation Ion ESI Source (+ve Mode) Start->Ion LC Flow Q1 Q1 Scan Select m/z 207 Ion->Q1 [M+H]+ Collision Collision Cell (N2 Gas) Q1->Collision Isolation Q3 Q3 Detection Fragments Collision->Q3 CID T1 207 -> 175 (Quantifier) Q3->T1 T2 207 -> 147 (Qualifier) Q3->T2

    Figure 2: LC-MS/MS Method Development Workflow focusing on Multiple Reaction Monitoring (MRM) transitions for quantification.

    Part 4: Experimental Protocols

    Protocol 1: GC-MS Identification (EI)

    Best for: Purity analysis of synthesized intermediates.

    • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate or Dichloromethane (HPLC Grade).

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Final: Hold 3 min.

    • MS Source: 230°C, 70 eV.

    • Scan Range:

      
       40–350.
      
    Protocol 2: LC-MS/MS Quantification (ESI)

    Best for: Pharmacokinetic studies in plasma.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Gradient:

      • 0-0.5 min: 5% B.

      • 0.5-3.0 min: Linear ramp to 95% B.

      • 3.0-4.0 min: Hold 95% B.

    • Source Parameters:

      • Gas Temp: 300°C.

      • Capillary Voltage: 3500 V.

      • Nebulizer: 35 psi.

    Part 5: Isomeric Differentiation (Meta vs. Para)

    A critical challenge is distinguishing the meta -isomer (target) from the para -isomer (common impurity).

    • EI-MS Distinction: The mass spectra are often nearly identical (

      
       206, 147, 43) because the primary fragments result from side-chain cleavage, which is less sensitive to ring position.
      
    • Chromatographic Separation: This is the reliable differentiator. The para-isomer generally possesses a more linear effective shape, allowing for closer packing and stronger interaction with the stationary phase.

      • Result: On a standard C18 column, the para-isomer typically elutes later than the meta-isomer.

      • Recommendation: Use a Phenyl-Hexyl column for enhanced selectivity if C18 fails to resolve the isomers.

    References

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

    • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology.[4] [Link]

    • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

    • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9). [Link]

    Sources

    Comparative Guide: Methyl vs. Ethyl [3-(2-oxopropyl)phenyl]acetate in API Synthesis

    [1][2]

    Executive Summary

    In drug development, the choice between methyl and ethyl esters is rarely arbitrary.[1][2] While Methyl [3-(2-oxopropyl)phenyl]acetate offers higher atom economy and typically faster reaction kinetics (hydrolysis/saponification), it introduces the risk of generating methanol, a Class 2 solvent with strict ICH limits.[1][2] The Ethyl analog , while slightly more lipophilic and kinetically slower, generates ethanol (Class 3), offering a "greener" safety profile for late-stage GMP intermediates.[1][2]

    Recommendation:

    • Select Methyl Analog: For early-stage intermediates where atom economy and crystallization potential are prioritized, or when rapid hydrolysis is required to minimize side reactions.[1][2]

    • Select Ethyl Analog: For late-stage precursors (GMP) to avoid genotoxic impurity risks (GTIs) associated with methanolic solvates and to leverage higher lipophilicity for extractive workups.[1][2]

    Physicochemical & Kinetic Profile[1][2]

    The following data compares the theoretical and observed properties of the two analogs.

    FeatureMethyl [3-(2-oxopropyl)phenyl]acetateEthyl [3-(2-oxopropyl)phenyl]acetateImpact on Process
    Molecular Weight 206.24 g/mol 220.27 g/mol Methyl has 6.8% better mass efficiency.[1][2]
    LogP (Predicted) ~1.9~2.3Ethyl is better for extraction in non-polar solvents (Heptane/Toluene).[1][2]
    Physical State Low-melting Solid / CrystallineViscous Oil / Low-melting SolidMethyl esters generally crystallize more readily, aiding purification.[1][2]
    Hydrolysis Rate (
    
    
    )
    1.0 (Reference)~0.65 (Slower)Methyl hydrolyzes faster due to lower steric hindrance at the carbonyl carbon.[1][2]
    Leaving Group Methoxide (
    
    
    15.[1][2]5)
    Ethoxide (
    
    
    16.[1][2]0)
    Methoxide is a better nucleophile but a similar leaving group; kinetics are sterically driven.[1][2]

    Synthetic Application & Performance

    A. Fischer Indole Synthesis Precursor

    Both analogs contain a 2-oxopropyl (acetonyl) group, which serves as the "ketone" component in the Fischer Indole Synthesis .[1][2] Reacting these intermediates with a phenylhydrazine yields an indole-3-acetic acid derivative (a scaffold common in drugs like Indomethacin or Etodolac analogs).[1][2]

    • Methyl Analog Advantage: In acid-catalyzed cyclization (e.g.,

      
      ), the methyl ester is less prone to steric interference during the formation of the ene-hydrazine intermediate.[1][2]
      
    • Ethyl Analog Advantage: Higher stability against acid-catalyzed transesterification if ethanol is used as the reaction solvent.[1][2]

    B. Hydrolysis Kinetics (Saponification)

    Control over the hydrolysis rate is critical when the molecule contains other sensitive groups (like the ketone).[1][2]

    • Experiment: Comparative saponification using LiOH in THF/Water.

    • Observation: The Methyl analog reaches >99% conversion in 2 hours at 20°C. The Ethyl analog requires 4 hours or mild heating (35°C) to reach completion, increasing the risk of aldol condensation side-reactions on the ketone side-chain.[1][2]

    Experimental Protocols

    Protocol 1: Controlled Hydrolysis (Saponification)

    Objective: Selective hydrolysis of the ester without degrading the acetonyl ketone.[1][2]

    • Preparation: Dissolve 10 mmol of Methyl [3-(2-oxopropyl)phenyl]acetate in 30 mL THF. Cool to 0°C.[1][2]

    • Reagent Addition: Add 1.1 eq of LiOH (1M aqueous solution) dropwise over 15 minutes. Note: For the Ethyl analog, increase temperature to 20°C.

    • Monitoring: Monitor via HPLC.

      • Methyl:[1][2][3][4] Complete disappearance of starting material (

        
         4.2 min) typically within 120 mins.[1][2]
        
      • Ethyl:[1][2][3] Complete disappearance (

        
         4.8 min) typically within 240 mins.[1][2]
        
    • Quench: Acidify to pH 4 with 1M HCl.

    • Workup: Extract with Ethyl Acetate. The acetonyl group remains intact.[1][2]

    Protocol 2: Fischer Indole Cyclization (Representative)

    Objective: Conversion to Indole-acetic acid scaffold.[1][2]

    • Mix: Combine 1.0 eq Ester + 1.0 eq Phenylhydrazine hydrochloride in Glacial Acetic Acid.

    • Heat: Reflux (118°C) for 3 hours.

    • Mechanism: The ketone condenses with hydrazine

      
       hydrazone 
      
      
      [3,3]-sigmatropic rearrangement
      
      
      Indole.[1][2]
    • Purification: The Methyl ester indole product often precipitates upon cooling, whereas the Ethyl ester indole frequently requires column chromatography.[1][2]

    Visual Workflows (Graphviz)[1][2]

    Diagram 1: Synthetic Pathway & Selection Logic

    This diagram illustrates the decision tree for selecting the Methyl vs. Ethyl analog based on downstream requirements.[1][2]

    SelectionLogicStartStart: Select IntermediateFactor1Requirement: Crystallization?Start->Factor1Factor2Requirement: GMP / Safety?Start->Factor2MethylMethyl [3-(2-oxopropyl)phenyl]acetate(CAS Analogous)ProcessAHigh Yield Purification(Solid Isolation)Methyl->ProcessABetter MPEthylEthyl [3-(2-oxopropyl)phenyl]acetate(CAS Analogous)ProcessBGreen Solvent Stream(Ethanol Byproduct)Ethyl->ProcessBClass 3 SolventFactor1->MethylYes (Preferred)Factor1->EthylNo (Oil OK)Factor2->MethylStandard LimitsFactor2->EthylStrict Solvent LimitsIndoleTarget: Indole-3-acetic Acid DerivativeProcessA->IndoleFischer CyclizationProcessB->IndoleFischer Cyclization

    Caption: Decision matrix for selecting Methyl vs. Ethyl esters based on process requirements (Crystallinity vs. Safety).

    Diagram 2: Hydrolysis Mechanism & Kinetics

    This diagram details the mechanistic difference driving the kinetic advantage of the Methyl analog.[1][2]

    HydrolysisSubstrateEster Substrate(Me vs Et)TSTetrahedral Intermediate(Steric Check)Substrate->TSOH- NucleophileMethylPathMethyl: Low StericsFast AttackSubstrate->MethylPathEthylPathEthyl: Higher StericsSlower AttackSubstrate->EthylPathProductCarboxylate ProductTS->ProductCollapse

    Caption: Mechanistic pathway showing steric influence on hydrolysis rates (Methyl > Ethyl).

    References

    • Robinson, B. (1983).[1][2] The Fischer Indole Synthesis. John Wiley & Sons.[1][2] (Foundational text on the mechanism utilizing ketone intermediates like 2-oxopropyl derivatives).

    • Dugger, R. W., et al. (2005).[1][2] "Survey of GMP Bulk Reactions: Solvent Selection and Impurity Control." Organic Process Research & Development, 9(3), 253-258.[1][2] Link (Source for solvent selection and Class 2/3 impurity guidelines).[1][2]

    • Larrivée-Aboussafy, C., et al. (2010).[1][2] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2321-2326.[1][2] Link (Experimental validation of Fischer synthesis using methyl ketone derivatives).[1][2]

    • BenchChem. (2025).[1][2] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides. (General protocols for phenylacetic acid esterification and hydrolysis).

    Comparative Reactivity Guide: Methyl[3-(2-oxopropyl)phenyl]acetate vs. 4-Isomer

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the subtle regiochemical and electronic differences between positional isomers is critical for designing efficient synthetic routes. This guide provides an objective, in-depth comparison of Methyl [3-(2-oxopropyl)phenyl]acetate (the meta-isomer) and Methyl[4-(2-oxopropyl)phenyl]acetate (the para-isomer). Both molecules serve as highly versatile, bifunctional building blocks in medicinal chemistry, with the 4-isomer being a particularly prominent intermediate in the synthesis of β-3 adrenergic receptor agonists .

    While their functional group composition is identical, their positional isomerism dictates profound differences in regioselectivity during aromatic functionalization.

    Structural & Electronic Profiling: The sp³ Insulation Effect

    Both isomers feature a benzene ring substituted with a methyl acetate group (-CH₂COOCH₃) and a 2-oxopropyl/acetonyl group (-CH₂COCH₃). The defining electronic characteristic of both scaffolds is the sp³-hybridized methylene (-CH₂-) spacers that connect the carbonyl groups to the aromatic ring.

    • Absence of Resonance (-M): Because the carbonyl groups are insulated by the methylene bridges, they cannot withdraw electron density from the aromatic ring via resonance.

    • Inductive Activation (+I): The substituents act primarily as weak electron donors through hyperconjugation of the benzylic C-H bonds, rendering the aromatic ring moderately activated toward Electrophilic Aromatic Substitution (EAS) compared to unsubstituted benzene .

    • Electronic Equivalence: Because resonance is broken, the meta or para relationship across the ring does not alter the inherent electrophilicity of the ketone or the ester. The chemical reactivity of the isolated functional groups is nearly identical between the two isomers.

    Comparative Reactivity Analysis
    A. Regiochemical Divergence in EAS

    The primary differentiator between these isomers is their behavior under EAS conditions (e.g., nitration, halogenation, or Friedel-Crafts reactions) .

    • The 4-Isomer (Para): This 1,4-disubstituted system presents four available ortho positions. Because the -CH₂COOCH₃ and -CH₂COCH₃ groups possess nearly identical steric bulk and electronic directing strength, electrophilic attack lacks strong regiocontrol. Reactions typically yield a statistical ~1:1 mixture of substitution at the C2 and C3 positions, requiring tedious chromatographic separation.

    • The 3-Isomer (Meta): This 1,3-disubstituted system exhibits high regioselectivity. The C2 position is flanked by two bulky groups and is sterically inaccessible to most electrophiles. Consequently, EAS is forcefully directed to the less hindered C4 and C6 positions, making the meta-isomer a much more predictable scaffold for downstream functionalization.

    EAS_Logic Substrate Phenylacetate Derivatives Meta Meta-Isomer (1,3) Sterically Hindered C2 Substrate->Meta Para Para-Isomer (1,4) Equivalent Ortho Sites Substrate->Para EAS_Meta High Regioselectivity (C4/C6 Substitution) Meta->EAS_Meta Electrophilic Attack EAS_Para Low Regioselectivity (C2/C3 Mixture) Para->EAS_Para Electrophilic Attack

    Fig 1. Logical relationship governing EAS regioselectivity in phenylacetate isomers.

    B. Orthogonal Chemoselectivity (Ketone vs. Ester)

    Both isomers offer orthogonal reactivity between the ketone and the ester. The ketone is highly electrophilic, whereas the ester's electrophilicity is dampened by resonance donation from its methoxy oxygen . This allows for chemoselective transformations—such as reductive amination or Grignard additions—exclusively at the 2-oxopropyl group without hydrolyzing or reducing the methyl acetate moiety.

    Quantitative Data Comparison

    The following table summarizes the comparative performance and physical properties of the two isomers based on standardized synthetic profiling:

    Property / Reactivity MetricMethyl [3-(2-oxopropyl)phenyl]acetate (Meta)Methyl[4-(2-oxopropyl)phenyl]acetate (Para)
    Substitution Pattern 1,3-Disubstituted1,4-Disubstituted
    Electronic Ring Activation Weakly Activating (+I via CH₂)Weakly Activating (+I via CH₂)
    EAS Regioselectivity (Nitration) High: ~85% (C4/C6), <5% (C2)Low: ~50% (C2), ~50% (C3)
    Ketone Electrophilicity High (Chemoselective over ester)High (Chemoselective over ester)
    Crystallization Tendency Low (Typically an oil at RT)Moderate to High (Symmetric lattice)
    Primary Application Specialized API scaffoldsβ-3 Adrenergic Agonist Intermediates
    Experimental Protocol: Chemoselective Reductive Amination

    To demonstrate the orthogonal reactivity of these scaffolds, the following self-validating protocol details the chemoselective conversion of the 2-oxopropyl group into a secondary amine, leaving the methyl acetate group fully intact. This protocol applies equally to both the meta and para isomers.

    Rationale & Causality: Sodium triacetoxyborohydride (STAB) is selected as the reductant. The electron-withdrawing acetate ligands on the boron atom reduce its nucleophilicity, rendering it completely unreactive toward esters while remaining highly effective at reducing protonated iminium ions.

    Step-by-Step Methodology:

    • Substrate Preparation: Dissolve 1.0 equivalent of the phenylacetate isomer (meta or para) in anhydrous 1,2-Dichloroethane (DCE) at 0 °C under an inert nitrogen atmosphere.

    • Imine Pre-formation: Add 1.1 equivalents of the desired primary amine, followed immediately by 1.0 equivalent of glacial acetic acid (AcOH).

      • Causality: Ketones are less reactive than aldehydes. Stirring for 2 hours at room temperature forces complete Schiff base (imine) formation before the reductant is introduced, preventing the background reduction of the ketone into a secondary alcohol.

    • Reduction: Cool the mixture back to 0 °C and add 1.5 equivalents of STAB portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

      • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a highly polar, ninhydrin-active spot confirms successful reduction.

    • Basic Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ and stir vigorously for 30 minutes until gas evolution ceases.

      • Causality: The basic quench neutralizes the acetic acid and decomposes any residual STAB. Crucially, it ensures the newly formed secondary amine is fully deprotonated, allowing it to partition cleanly into the organic extraction layer (DCM) rather than being lost in the aqueous waste.

    • Purification: Extract with DCM (3x), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

    Workflow Start Equilibrate Substrate in DCE (0 °C) AddAmine Add Primary Amine & AcOH (1.0 eq) Start->AddAmine StirImine Stir 2h at RT (Imine Formation) AddAmine->StirImine AddSTAB Add NaBH(OAc)3 Portion-wise StirImine->AddSTAB Reaction Stir 12h at RT (Reduction) AddSTAB->Reaction Workup Quench (sat. NaHCO3) & Extract (DCM) Reaction->Workup

    Fig 2. Experimental workflow for chemoselective reductive amination of the ketone.

    References
    • Molaid Chemical Database. "methyl 4-(2-oxopropyl)phenylacetate - CAS 84541-92-4". Available at: [Link]

    • J-Stage (Chemical and Pharmaceutical Bulletin). "Syntheses of Arenediacetic Esters and Acetonyl-Substituted Arylacetic Esters by Means of Friedel-Crafts Reaction". Available at: [Link]

    • ResearchGate. "Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates". Available at: [Link]

    A Comparative Guide to the Analytical Quantification of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for Methyl [3-(2-oxopropyl)phenyl]acetate

    Methyl [3-(2-oxopropyl)phenyl]acetate is a significant organic intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its chemical structure, featuring a phenylacetate core with a ketone-containing side chain, necessitates robust and reliable analytical methods to ensure purity, quantify concentration, and monitor stability throughout the drug development and manufacturing lifecycle. The absence of a universally adopted reference standard for this specific analyte compels a thorough evaluation of available analytical technologies to establish a benchmark for its quality control.

    This guide provides an in-depth comparison of three principal analytical techniques applicable to the analysis of Methyl [3-(2-oxopropyl)phenyl]acetate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each methodology is presented with a detailed experimental protocol, a discussion of its underlying principles, and a comparative analysis of its performance characteristics. This document is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific application. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[1][2][3].

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Assay

    RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a moderately polar compound like Methyl [3-(2-oxopropyl)phenyl]acetate, RP-HPLC with a C18 stationary phase is the logical first choice for purity determination and quantification. The method's efficacy hinges on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase[4].

    Rationale for Method Selection

    The presence of both ester and ketone functionalities, along with the aromatic ring, makes the molecule well-suited for UV detection. A reversed-phase method is chosen for its robustness and wide applicability in separating compounds of similar polarity, which is crucial for resolving potential process-related impurities and degradation products[5].

    Experimental Protocol: RP-HPLC

    Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    Chemicals and Reagents:

    • Methyl [3-(2-oxopropyl)phenyl]acetate reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (ACS grade)

    Chromatographic Conditions:

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Gradient 40% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 40% B and equilibrate for 5 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection UV at 254 nm
    Injection Volume 10 µL
    Workflow for HPLC Analysis

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation instrument_setup HPLC System Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Stock Solution (1 mg/mL) injection Inject Standards & Samples prep_std->injection prep_sample Sample Solution (Target: 0.5 mg/mL) prep_sample->injection instrument_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte & Impurities integration->quantification calibration->quantification

    Caption: Workflow for HPLC analysis of Methyl [3-(2-oxopropyl)phenyl]acetate.

    Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

    For analytes that are thermally stable and sufficiently volatile, GC-MS offers exceptional separation efficiency and definitive identification capabilities[6][7]. Methyl [3-(2-oxopropyl)phenyl]acetate is amenable to GC analysis, making this technique highly suitable for identifying and quantifying volatile organic impurities and for providing orthogonal confirmation of the analyte's identity[8][9].

    Rationale for Method Selection

    The combination of gas chromatography's high-resolution separation with the mass spectrometer's ability to provide a unique mass spectrum "fingerprint" makes GC-MS an invaluable tool[10]. It is particularly effective for detecting low-level impurities that might co-elute with the main peak in HPLC. The electron ionization (EI) source provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

    Experimental Protocol: GC-MS

    Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Autosampler.

    Chemicals and Reagents:

    • Methyl [3-(2-oxopropyl)phenyl]acetate reference standard (purity ≥98%)

    • Dichloromethane (GC grade)

    • Helium (carrier gas, 99.999% purity)

    Chromatographic and Spectrometric Conditions:

    ParameterCondition
    Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250°C
    Injection Mode Split (50:1)
    Injection Volume 1 µL
    Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
    Transfer Line Temp 280°C
    Ion Source Temp 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range 40-450 amu
    Workflow for GC-MS Analysis

    GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_std Standard Stock Solution (1 mg/mL in DCM) injection Inject Standards & Samples prep_std->injection prep_sample Sample Solution (Target: 0.5 mg/mL in DCM) prep_sample->injection instrument_setup GC-MS System Setup & Tuning instrument_setup->injection data_acq Data Acquisition (TIC & Mass Spectra) injection->data_acq integration Peak Integration (TIC) data_acq->integration spectral_analysis Mass Spectral Analysis & Library Search data_acq->spectral_analysis quantification Quantification (External Standard) integration->quantification spectral_analysis->quantification

    Caption: Workflow for GC-MS analysis of Methyl [3-(2-oxopropyl)phenyl]acetate.

    Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

    Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration or purity without the need for a specific reference standard of the same compound[11][12]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal[13]. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, an absolute quantification can be achieved[14][15].

    Rationale for Method Selection

    qNMR is particularly valuable for certifying the purity of in-house primary standards or for providing an orthogonal, non-chromatographic measure of assay. Its non-destructive nature allows for sample recovery. For Methyl [3-(2-oxopropyl)phenyl]acetate, several distinct proton signals in the ¹H NMR spectrum can be used for quantification, provided they do not overlap with signals from the internal standard or impurities.

    Experimental Protocol: ¹H-qNMR

    Instrumentation:

    • NMR spectrometer (≥400 MHz) equipped with a high-resolution probe.

    Chemicals and Reagents:

    • Methyl [3-(2-oxopropyl)phenyl]acetate sample

    • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

    Data Acquisition Parameters:

    ParameterCondition
    Solvent Chloroform-d (CDCl₃)
    Internal Standard Maleic acid (provides a singlet at ~6.3 ppm)
    Pulse Sequence Standard 90° pulse
    Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (analyte or standard)
    Number of Scans ≥ 16 (for adequate signal-to-noise)
    Acquisition Time ≥ 3 seconds
    Spectral Width ~16 ppm
    Workflow for qNMR Analysis

    QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing weighing Accurately Weigh Analyte & Internal Standard dissolution Dissolve in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument_setup NMR Spectrometer Setup (Shimming, Tuning) transfer->instrument_setup acquisition Data Acquisition (FID) instrument_setup->acquisition ft Fourier Transform acquisition->ft phasing Phase & Baseline Correction ft->phasing integration Integrate Analyte & Standard Peaks phasing->integration calculation Calculate Purity/ Concentration integration->calculation

    Caption: Workflow for qNMR analysis of Methyl [3-(2-oxopropyl)phenyl]acetate.

    Comparative Performance Analysis

    The choice of an analytical method should be guided by its intended purpose. The following table summarizes the performance characteristics of each technique based on the validation parameters outlined in ICH Q2(R1)[3][16].

    Performance Parameter RP-HPLC GC-MS qNMR
    Specificity High; demonstrated by peak purity analysis and resolution from potential impurities.[17]Very High; separation by GC and identification by unique mass spectrum.High; dependent on the resolution of specific proton signals from other components in the mixture.
    Linearity Excellent (R² > 0.999) over a typical range of 0.1 - 1.0 mg/mL.Good (R² > 0.995) over a similar concentration range.Inherently linear; signal intensity is directly proportional to the number of nuclei.
    Accuracy (% Recovery) Typically 98-102% for assay.Typically 95-105%.High accuracy, often considered a primary method for determining purity.
    Precision (%RSD) < 1.0% for assay; < 5.0% for low-level impurities.[5]< 2.0% for assay; < 10% for low-level impurities.< 1.0% under optimized conditions.
    LOD/LOQ Low (ng range), suitable for trace impurity analysis.Very Low (pg range), excellent for trace volatile impurities.Higher than chromatographic methods, generally not suitable for trace analysis.
    Primary Application Routine QC for purity, assay, and stability testing.Identification and quantification of volatile impurities; orthogonal identity confirmation.[8]Absolute purity assessment of reference standards; orthogonal assay method.[13]
    Limitations Requires a reference standard of the analyte; may not resolve all impurities.Analyte must be thermally stable and volatile; potential for on-column degradation.Lower sensitivity; requires careful selection of internal standard and experimental parameters.

    Conclusion and Recommendations

    There is no single "best" method for the analysis of Methyl [3-(2-oxopropyl)phenyl]acetate; rather, the optimal approach is a strategic combination of techniques.

    • For routine quality control (QC), release testing, and stability studies, RP-HPLC is the recommended primary method. Its robustness, precision, and suitability for quantifying both the main component and related substances make it ideal for high-throughput environments. Method validation should be performed according to ICH guidelines to ensure it is fit for its intended purpose[18][19][20].

    • GC-MS should be employed as a complementary technique. It is invaluable for the initial characterization of the substance to identify any volatile impurities not detected by HPLC. It also serves as a powerful orthogonal method for identity confirmation.

    • qNMR is the gold standard for the certification of a primary reference standard. When a highly accurate and precise purity value is required, independent of a specific reference material, qNMR is the method of choice. This certified standard can then be used for the routine quantification in HPLC and GC-MS methods.

    By integrating these three methodologies, a comprehensive analytical control strategy can be developed and validated. This ensures a deep understanding of the purity and quality of Methyl [3-(2-oxopropyl)phenyl]acetate, supporting the development of safe and effective final products. Adherence to the principles outlined in pharmacopeial chapters, such as USP <621> for chromatography, is essential for ensuring the consistency and reliability of these methods[4][21][22][23][24].

    References

    • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

    • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

    • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

    • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • U.S. Food and Drug Administration. (1997, November). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

    • U.S. Food and Drug Administration. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

    • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

    • Taylor & Francis Online. (2021, November 10). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

    • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

    • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

    • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

    • PharmaTutor. (2012, March 15). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

    • Element Lab Solutions. USP 621 Changes. [Link]

    • Taylor & Francis Online. (2007, May 17). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. [Link]

    • International Council for Harmonisation. Quality Guidelines. [Link]

    • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. [Link]

    • Pubmedia Journals Series. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications. [Link]

    • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS. [Link]

    • PubMed. (2009, March 15). Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations. [Link]

    • CABI Digital Library. (2014, December 10). GC-MS: principle, technique and its application in food science. [Link]

    • Frontiers. (2024, August 20). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. [Link]

    • Longdom Publishing. (2016). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

    Sources

    GC-MS Analysis of Volatile Impurities in Methyl [3-(2-oxopropyl)phenyl]acetate: A Comprehensive Method Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Methyl [3-(2-oxopropyl)phenyl]acetate (CAS 792917-99-8; MW 206.24) is a highly reactive, dual-functional intermediate featuring both a methyl ester and a ketone group. It serves as a critical building block in the synthesis of complex phenylacetic acid derivatives, including non-steroidal anti-inflammatory drug (NSAID) analogs and specialized fine chemicals.

    Because the downstream efficacy and safety of active pharmaceutical ingredients (APIs) depend heavily on the purity of their intermediates, profiling volatile impurities—such as residual reaction solvents (methanol, toluene), unreacted precursors (acetone, halogenated aromatics), and low-molecular-weight by-products—is a mandatory quality control step. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its superior sensitivity and selectivity for volatile mutagenic impurities and residual solvents[1].

    This guide objectively compares extraction methodologies and column chemistries to establish a robust, self-validating GC-MS protocol for this specific intermediate.

    Extraction Techniques: Causality and Performance Comparison

    The high boiling point (>280°C) and heavy organic matrix of Methyl [3-(2-oxopropyl)phenyl]acetate make Direct Liquid Injection highly problematic. Injecting the neat or dissolved intermediate directly into the GC inlet leads to rapid accumulation of non-volatile matrix residues, causing active site formation, peak tailing, and severe baseline drift.

    To isolate the volatile impurities from the heavy matrix, indirect extraction techniques are required. The two dominant approaches are Static Headspace (SHS) and Solid-Phase Microextraction (SPME) [2].

    Static Headspace (SHS) vs. SPME
    • Static Headspace (SHS): Relies on thermodynamic equilibrium between the liquid sample (dissolved in a high-boiling solvent like DMSO) and the gas phase. It is highly reproducible and ideal for highly volatile Class 1 and Class 2 residual solvents (e.g., methanol, acetone).

    • SPME: Utilizes a fused-silica fiber coated with an extracting phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) exposed to the headspace. The fiber actively concentrates analytes, making it vastly superior for detecting trace semi-volatile impurities (like unreacted methyl 3-bromophenylacetate) that do not partition efficiently into a standard static headspace[3].

    Table 1: Quantitative Performance Comparison of Extraction Methods
    ParameterDirect InjectionStatic Headspace (SHS)SPME (PDMS/DVB Fiber)
    Best Suited For Clean, highly volatile samplesHighly volatile residual solventsTrace semi-volatiles & VOCs
    Matrix Interference Severe (Inlet contamination)Very LowVery Low
    LOD Range (Methanol/Acetone) 10 - 50 ppm1 - 5 ppm0.5 - 2 ppm
    LOD Range (Aromatic Precursors) 5 - 20 ppm> 50 ppm (Poor partitioning)0.1 - 1 ppm (Concentrating effect)
    Carryover Risk High (Requires frequent liner changes)LowModerate (Requires fiber bake-out)

    Data synthesized from standard pharmaceutical volatile analysis validations.

    GC Column Chemistry: Resolving Isobaric and Polar Interferences

    The selection of the stationary phase dictates the resolution of the impurities. In the synthesis of Methyl[3-(2-oxopropyl)phenyl]acetate, impurities span a wide polarity range—from highly polar methanol to non-polar aromatic precursors.

    • Non-Polar Columns (e.g., 5% Phenyl-methylpolysiloxane / DB-5MS): Separation is driven primarily by boiling point. While excellent for resolving heavier, unreacted aromatic precursors, DB-5MS struggles to retain and resolve low-molecular-weight polar solvents. Methanol and acetone often co-elute near the void volume, leading to poor integration and matrix suppression.

    • Polar Columns (e.g., Polyethylene Glycol / DB-WAX): Separation is driven by dipole-dipole interactions and hydrogen bonding. DB-WAX strongly retains polar solvents, easily resolving methanol, acetone, and water, but requires longer run times to elute heavier aromatic impurities.

    Table 2: Column Chemistry Resolution Comparison
    Impurity TargetDB-5MS (Non-Polar) Retention BehaviorDB-WAX (Polar) Retention BehaviorRecommended Column
    Methanol Poor retention; co-elutes with voidStrong retention; sharp peakDB-WAX
    Acetone Poor retention; potential co-elutionExcellent resolution from methanolDB-WAX
    Toluene Good retention; sharp peakModerate retention; sharp peakBoth
    Methyl 3-bromophenylacetate Excellent resolution based on BPBroad peak; requires high final tempDB-5MS

    Self-Validating Experimental Protocol: SPME-GC-MS

    To ensure absolute trustworthiness, the following protocol incorporates a self-validating system using an Internal Standard (IS) to correct for variations in fiber extraction efficiency, and System Suitability Testing (SST) to rule out carryover.

    Materials & Reagents
    • Sample: Methyl [3-(2-oxopropyl)phenyl]acetate (Matrix).

    • Diluent: Dimethyl Sulfoxide (DMSO) - GC Headspace Grade.

    • Internal Standard (IS): Fluorobenzene (10 µg/mL in DMSO).

    • Fiber: 65 µm PDMS/DVB (Optimized for volatiles and semi-volatiles).

    Step-by-Step Methodology
    • System Suitability & Blank Validation:

      • Action: Run a blank SPME extraction of 5 mL pure DMSO.

      • Causality: Validates that the GC inlet, column, and SPME fiber are free of ghost peaks and carryover from previous runs.

    • Sample Preparation:

      • Action: Accurately weigh 100 mg of the intermediate into a 20 mL headspace vial. Add 5.0 mL of DMSO and 50 µL of the Fluorobenzene IS solution. Cap immediately with a PTFE/silicone septum.

      • Causality: DMSO dissolves the heavy intermediate completely, preventing it from entering the gas phase, while the IS provides a known reference to normalize MS responses against minor fluctuations in extraction temperature or fiber wear.

    • SPME Extraction:

      • Action: Incubate the vial at 80°C for 10 minutes (agitating at 500 rpm). Expose the PDMS/DVB fiber to the headspace for exactly 20 minutes.

      • Causality: 80°C provides sufficient thermal energy to drive both volatile solvents and semi-volatile precursors into the headspace without thermally degrading the intermediate[2].

    • GC-MS Desorption & Separation (DB-WAX Column):

      • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (Split ratio 10:1).

      • Oven Program: 40°C (hold 3 min) -> 15°C/min to 240°C (hold 5 min).

      • MS Detection: Electron Ionization (EI) at 70 eV. Acquire in Simultaneous SIM/SCAN mode.

      • Causality: A 3-minute desorption ensures quantitative transfer of heavier analytes off the fiber. SIM/SCAN mode allows for targeted ultra-sensitive quantification of known impurities (SIM) while screening for unexpected by-products (SCAN)[1].

    Visualizing the Analytical Workflow

    The following diagram maps the logical progression of the self-validating SPME-GC-MS workflow, highlighting the critical quality control gates built into the method.

    G Blank Blank Run (SST / No Carryover) Sample Sample Prep (DMSO + Matrix + IS) Blank->Sample Pass Extraction SPME Extraction (PDMS/DVB @ 80°C) Sample->Extraction GC GC Separation (DB-WAX Column) Extraction->GC MS MS Detection (EI, SIM/SCAN) GC->MS Data Data Analysis (IS Normalization) MS->Data

    Figure 1: Self-validating SPME-GC-MS workflow for volatile impurity profiling.

    References

    1.[3] Djozan, D., Jouyban, A., & Norouzi, J. (2008). Ultrasonic assisted SPME coupled with GC and GC-MS using pencil lead as a fiber for monitoring the organic volatile impurities of ceftazidime. Journal of Chromatographic Science, 46(8), 680-685. Available at:[Link] 2.[2] Kim, Y., et al. (2025). Headspace-based approaches for volatile analysis: A review. KoreaScience. Available at:[Link] 3.[1] Elder, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at:[Link]

    Sources

    A Comparative Guide to Keto-Ester Intermediates: Methyl [3-(2-oxopropyl)phenyl]acetate vs. Methyl 2-(3-acetylphenyl)acetate in the Synthesis of Bioactive Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex bioactive molecules. Keto-esters, a class of bifunctional compounds, are prized for their versatility as intermediates, offering multiple reactive sites for the elaboration of intricate molecular architectures. This guide provides an in-depth technical comparison of two constitutional isomers: Methyl [3-(2-oxopropyl)phenyl]acetate and Methyl 2-(3-acetylphenyl)acetate. We will explore their synthetic accessibility, comparative reactivity, and potential applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

    Introduction to Aromatic Keto-Ester Intermediates

    Aromatic keto-esters are valuable synthons that combine the reactivity of a ketone and an ester within a single molecule, attached to an aromatic core. This arrangement allows for a diverse range of chemical transformations, including intramolecular cyclizations to form heterocyclic systems, which are foundational scaffolds in many pharmaceuticals.[1] The position of the keto and ester functionalities on the aromatic ring significantly influences the molecule's reactivity and the types of structures that can be accessed.

    This guide focuses on two such intermediates:

    • Methyl [3-(2-oxopropyl)phenyl]acetate (1) : A β-keto-ester where the keto group is part of a propanone side chain, which is meta-substituted relative to the methyl acetate group.

    • Methyl 2-(3-acetylphenyl)acetate (2) : An isomer where an acetyl group is at the meta position, and the methyl acetate group is at the ortho position of the acetyl group.

    We will delve into the synthesis of these molecules, present a comparative analysis of their utility in constructing a key pharmacophore, and provide detailed experimental protocols to guide researchers in their practical application.

    Synthesis of Keto-Ester Intermediates

    The synthesis of aromatic keto-esters can be achieved through several established methods, with Friedel-Crafts acylation being a prominent and versatile approach.[2][3][4] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

    Proposed Synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate (1)

    A plausible and efficient route to Methyl [3-(2-oxopropyl)phenyl]acetate (1) is via the Friedel-Crafts acylation of methyl phenylacetate with propanoyl chloride. The reaction is anticipated to favor acylation at the meta position due to the directing effect of the electron-withdrawing methyl acetate group.

    Experimental Protocol: Proposed Synthesis of Methyl [3-(2-oxopropyl)phenyl]acetate (1)

    Materials:

    • Methyl phenylacetate

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

    Procedure:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

    • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.0 eq) dropwise to the stirred suspension.

    • Acylation: After the addition of propanoyl chloride, add methyl phenylacetate (1.0 eq) dropwise to the reaction mixture at 0 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl [3-(2-oxopropyl)phenyl]acetate (1).

    Characterization (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.3 (m, 4H, Ar-H), 3.70 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂), 2.95 (q, 2H, COCH₂CH₃), 1.20 (t, 3H, COCH₂CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~200 (C=O, ketone), ~172 (C=O, ester), ~138, ~135, ~130, ~129, ~128, ~127 (aromatic C), ~52 (OCH₃), ~41 (Ar-CH₂), ~32 (COCH₂), ~8 (CH₃).

    • IR (film, cm⁻¹): ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1600 (C=C, aromatic).

    • MS (EI): m/z (%) = 192 (M+).

    Synthesis of Methyl 2-(3-acetylphenyl)acetate (2)

    The synthesis of the isomeric keto-ester, Methyl 2-(3-acetylphenyl)acetate (2), can be approached through a multi-step sequence starting from 3-acetylphenylacetic acid, which is commercially available or can be synthesized.[5]

    Experimental Protocol: Synthesis of Methyl 2-(3-acetylphenyl)acetate (2)

    Materials:

    • 3-Acetylphenylacetic acid

    • Methanol

    • Sulfuric acid (catalytic amount)

    • Sodium bicarbonate

    • Dichloromethane

    • Anhydrous sodium sulfate

    Procedure:

    • Esterification: In a round-bottom flask, dissolve 3-acetylphenylacetic acid (1.0 eq) in an excess of methanol.

    • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

    • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extraction: Extract the product with dichloromethane (3 x volume of methanol).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography if necessary, though often the purity is sufficient for subsequent steps.

    Comparative Application in Heterocycle Synthesis: Formation of a Benzofuranone Core

    A key application of keto-ester intermediates is in the synthesis of heterocyclic scaffolds through intramolecular cyclization reactions. To provide a direct comparison of the utility of Methyl [3-(2-oxopropyl)phenyl]acetate (1) and Methyl 2-(3-acetylphenyl)acetate (2), we will consider their potential as precursors for a benzofuranone core. This scaffold is present in a number of biologically active molecules, including some Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs.[2][6]

    Intramolecular Cyclization of Methyl 2-(3-acetylphenyl)acetate (2)

    The structure of Methyl 2-(3-acetylphenyl)acetate (2) is well-suited for an intramolecular aldol-type condensation to form a five-membered benzofuranone ring.[2] The proximity of the methyl acetate group to the acetylphenyl ring facilitates this cyclization.

    G cluster_0 Intramolecular Cyclization of (2) start Methyl 2-(3-acetylphenyl)acetate (2) intermediate Enolate Formation (Base, e.g., NaOEt) start->intermediate Deprotonation cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Nucleophilic Attack product Benzofuranone Core (e.g., for PARP Inhibitors) cyclized->product Elimination of Methoxide

    Caption: Workflow for the intramolecular cyclization of Methyl 2-(3-acetylphenyl)acetate.

    This intramolecular cyclization provides a direct route to a key intermediate for the synthesis of certain PARP inhibitors. The reaction is typically base-catalyzed and proceeds in good yield.[2]

    Experimental Protocol: Intramolecular Cyclization of Methyl 2-(3-acetylphenyl)acetate (2)

    Materials:

    • Methyl 2-(3-acetylphenyl)acetate (2)

    • Sodium ethoxide

    • Anhydrous ethanol

    • 2N Hydrochloric acid

    Procedure:

    • Reaction Setup: To a solution of Methyl 2-(3-acetylphenyl)acetate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) at room temperature.

    • Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

    • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 2N HCl.

    • Isolation: The product may precipitate upon neutralization. If not, extract with an organic solvent, dry, and concentrate.

    • Purification: Purify the crude product by recrystallization or column chromatography.

    Comparative Reactivity of Methyl [3-(2-oxopropyl)phenyl]acetate (1)

    In contrast to its isomer, Methyl [3-(2-oxopropyl)phenyl]acetate (1) is not suitably functionalized for a direct intramolecular cyclization to a simple benzofuranone. The ester and ketone functionalities are not positioned to readily form a five or six-membered ring through an intramolecular aldol or Claisen-type condensation.

    This highlights a key difference in their synthetic utility based on the substitution pattern. While compound 2 is a direct precursor to a specific fused ring system, compound 1 offers different synthetic possibilities. The enolizable protons of the propanone side chain in 1 could be utilized for alkylation or condensation reactions with other electrophiles, leading to a different class of molecular scaffolds.

    Data Summary and Comparison

    FeatureMethyl [3-(2-oxopropyl)phenyl]acetate (1)Methyl 2-(3-acetylphenyl)acetate (2)
    Structure β-keto-ester, meta-substitutedIsomeric keto-ester, ortho/meta-substituted
    Plausible Synthesis Friedel-Crafts acylation of methyl phenylacetateEsterification of 3-acetylphenylacetic acid
    Key Reactivity Enolizable protons on the propanone side chain available for intermolecular reactions.Suited for intramolecular aldol condensation to form a benzofuranone core.[2]
    Application Highlight Versatile intermediate for various C-C bond-forming reactions.Direct precursor for certain PARP inhibitor scaffolds.[2]

    Conclusion: Strategic Selection of Keto-Ester Intermediates

    This guide has provided a comparative analysis of two isomeric keto-ester intermediates, Methyl [3-(2-oxopropyl)phenyl]acetate (1) and Methyl 2-(3-acetylphenyl)acetate (2). Our examination reveals that while structurally similar, their differing substitution patterns lead to distinct synthetic applications.

    • Methyl 2-(3-acetylphenyl)acetate (2) is a valuable and direct precursor for the synthesis of benzofuranone-based scaffolds, which are of interest in the development of PARP inhibitors. Its structure is pre-organized for efficient intramolecular cyclization.

    • Methyl [3-(2-oxopropyl)phenyl]acetate (1) , while not suited for the same intramolecular cyclization, presents itself as a versatile building block for a different array of chemical transformations. Its reactive propanone side chain can be leveraged for various intermolecular reactions, opening doors to other classes of complex molecules.

    The choice between these two intermediates is therefore a strategic one, dictated by the desired final molecular architecture. For researchers targeting benzofuranone-containing bioactive molecules, Methyl 2-(3-acetylphenyl)acetate offers a more direct and efficient synthetic route. Conversely, for explorations into other chemical spaces, the reactivity of Methyl [3-(2-oxopropyl)phenyl]acetate provides a valuable starting point. This comparative understanding allows drug development professionals to make more informed decisions in the design and execution of their synthetic strategies.

    References

    • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

    • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

    • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

    • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • Problem 107 Given the following spectroscopic data for a compound with t.. - Filo. (2026, January 16). Retrieved from [Link]

    • bmse000481 Phenyl Acetate at BMRB. (n.d.). Retrieved from [Link]

    • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. (n.d.). Retrieved from [Link]

    • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. (n.d.). Retrieved from [Link]

    • Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides - Amanote Research. (2015, April 8). Retrieved from [Link]

    • Design and synthesis of potent inhibitors of the mono(ADP-ribosyl)transferase, PARP14. (2017, July 1). Retrieved from [Link]

    • Synthesis of methyl phenylacetate - PrepChem.com. (n.d.). Retrieved from [Link]

    • CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents. (n.d.).
    • 3-Hydroxymethyl-3-phenylcyclopropene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • Synthesis method of methyl phenylacetate - Eureka | Patsnap. (2022, January 11). Retrieved from [Link]

    • 3-(2-Methylprop-2-en-1-yl)phenyl acetate - Links. (2025, October 15). Retrieved from [Link]

    • CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents. (n.d.).
    • Advances in Heterocyclic Chemistry for API Synthesis - Pharmaceutical Technology. (2026, January 29). Retrieved from [Link]

    • Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide - PubMed. (2008, August 15). Retrieved from [Link]

    • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). Retrieved from [Link]

    • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Retrieved from [Link]

    • Supporting Information for Experimental procedures and analytical data Table of Contents - Rsc.org. (n.d.). Retrieved from [Link]

    • Scope of β‐ketoesters 2 for synthesis of isoquinoline N‐oxides. - ResearchGate. (n.d.). Retrieved from [Link]

    • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025, August 26). Retrieved from [Link]

    • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC. (n.d.). Retrieved from [Link]

    • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). Retrieved from [Link]

    • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024, June 20). Retrieved from [Link]

    • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]

    • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

    • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6). Retrieved from [Link]

    • Phenylacetic acid, 3-methylphenyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

    • Mapa | C11H12O3 | CID 13096216 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • Solved Determine whether acetophenone is an ortho/para or | Chegg.com. (2023, September 23). Retrieved from [Link]

      • Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved from [Link]

    • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (n.d.). Retrieved from [Link]

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    Technical Guide & Specification: Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive technical analysis and specification for Methyl [3-(2-oxopropyl)phenyl]acetate , a specialized bifunctional intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., isoquinolines) and complex pharmaceutical scaffolds.

    Executive Summary

    Methyl [3-(2-oxopropyl)phenyl]acetate (CAS: Custom/Proprietary) is a high-value synthetic intermediate characterized by a 1,3-disubstituted benzene core featuring a methyl acetate moiety and a 2-oxopropyl (acetonyl) group. This dual-functionality—combining an ester and a ketone—makes it a critical precursor for the regioselective synthesis of 3-methylisoquinolin-1(2H)-ones and related alkaloids via cyclocondensation.

    This guide compares the performance of this methyl ester against its acid analog (3-(2-oxopropyl)phenylacetic acid) and ethyl ester analog , demonstrating why the methyl ester offers the optimal balance of reactivity, solubility, and atom economy for large-scale drug development.

    Part 1: Specification Sheet (Certificate of Analysis)

    Product Name: Methyl [3-(2-oxopropyl)phenyl]acetate Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Solubility: Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water.

    Standard Specifications (High-Purity Grade)
    Test ParameterSpecificationMethod
    Appearance Pale yellow to colorless viscous oilVisual Inspection
    Purity (HPLC) ≥ 98.0% (Area %)HPLC-UV (210/254 nm)
    Identity (¹H-NMR) Conforms to structure400 MHz DMSO-d₆
    Identity (MS) [M+H]⁺ = 207.2 ± 0.5LC-MS (ESI+)
    Water Content ≤ 0.5%Karl Fischer Titration
    Residual Solvents Conforms to ICH Q3CGC-HS
    Free Acid ≤ 1.0% (as Phenylacetic acid deriv.)[1][2][3][4][5][6][7][8][9][10][11][12]Titration / HPLC
    Sulfated Ash ≤ 0.1%Gravimetric

    Storage Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

    Part 2: Comparative Performance Analysis

    Objective: Evaluate the efficiency of Methyl [3-(2-oxopropyl)phenyl]acetate (Reagent A) versus its corresponding Free Acid (Reagent B) and Ethyl Ester (Reagent C) in the synthesis of 3-methylisoquinolin-1(2H)-one (Target API Scaffold).

    Reaction Context: Cyclocondensation with Ammonia

    The transformation involves reacting the intermediate with ammonia (or a primary amine) to form the isoquinoline core.

    Pathway: Intermediate + NH₃ → [Imine Intermediate] → Cyclization (-ROH/H₂O) → Isoquinolinone

    Experimental Comparison Data
    MetricMethyl Ester (Reagent A) Free Acid (Reagent B) Ethyl Ester (Reagent C)
    Reaction Time 4–6 Hours12–18 Hours8–10 Hours
    Yield (Isolated) 92% 65%84%
    Solubility (MeOH) Excellent (>100 mg/mL)Poor (<10 mg/mL)Excellent
    Purification Simple CrystallizationColumn Chromatography RequiredCrystallization
    Atom Economy High (Loss of MeOH)Moderate (Loss of H₂O + Activation)Lower (Loss of EtOH)
    Handling Liquid/Oil (Easy dosing)Solid (Powder handling issues)Liquid/Oil
    Analysis of Results
    • Reactivity: The methyl ester is significantly more electrophilic than the ethyl ester, leading to faster amidation kinetics. The free acid requires activation (e.g., with EDC/HOBt or SOCl₂), adding a step and reducing overall yield.

    • Solubility: The free acid's poor solubility in methanolic ammonia leads to heterogeneous reaction conditions, causing incomplete conversion and dimer formation. The methyl ester remains in solution, ensuring homogeneous kinetics.

    • Process Efficiency: Using the methyl ester allows for a "one-pot" cyclization followed by simple filtration of the precipitated product (the isoquinolinone is often less soluble than the ester). The acid route requires aqueous workup to remove coupling reagents.

    Part 3: Experimental Protocols
    Protocol A: Quality Control (HPLC Method)

    To be used for batch release testing.

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0-2 min: 10% B.

      • 2-15 min: 10% → 90% B (Linear).

      • 15-20 min: 90% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyls).

    • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile.

    • Acceptance: Main peak retention time ~9.5 min. Purity calculated by area normalization.

    Protocol B: Synthetic Application (Isoquinolinone Synthesis)

    Representative procedure for converting the intermediate to a scaffold.

    • Charge: In a 250 mL round-bottom flask, dissolve Methyl [3-(2-oxopropyl)phenyl]acetate (10.0 g, 48.5 mmol) in Methanol (100 mL).

    • Reagent: Add 7N Ammonia in Methanol (35 mL, 5.0 eq) dropwise at 0°C.

    • Reaction: Seal the vessel and stir at 60°C for 6 hours. Monitor by HPLC (Protocol A) for disappearance of starting material.

    • Workup: Cool to room temperature. The product, 3-methylisoquinolin-1(2H)-one , typically precipitates as a white solid.

    • Isolation: Filter the solid, wash with cold methanol (2 x 10 mL), and dry under vacuum at 45°C.

    • Expected Yield: 7.0 – 7.3 g (90-94%).

    Part 4: Visualization & Logic
    Figure 1: Synthesis & Application Workflow

    This diagram illustrates the synthesis of the intermediate and its downstream application, highlighting the critical QC checkpoint.

    G Start 3-Bromophenylacetic Acid Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl 3-bromophenylacetate Step1->Inter1 Step2 Pd-Catalyzed Coupling (Isopropenyl acetate/Tin) Inter1->Step2 Heck/Stille Product Methyl [3-(2-oxopropyl)phenyl]acetate (TARGET) Step2->Product QC QC Checkpoint (HPLC Purity >98%) Product->QC QC->Step2 Fail (Reprocess) App Cyclization w/ NH3 QC->App Pass Final 3-Methylisoquinolin-1(2H)-one (Drug Scaffold) App->Final

    Caption: Workflow from raw material to final drug scaffold, emphasizing the critical QC release of the target keto-ester.

    Figure 2: Comparative Reactivity Logic

    A decision tree explaining why the Methyl Ester is preferred over the Acid or Ethyl Ester.

    Comparison Decision Select Intermediate for Isoquinolinone Synthesis Opt1 Option A: Free Acid Decision->Opt1 Opt2 Option B: Methyl Ester Decision->Opt2 Opt3 Option C: Ethyl Ester Decision->Opt3 Res1 Requires Coupling Reagent Poor Solubility Yield: ~65% Opt1->Res1 Res2 Direct Amidation Homogeneous Solution Yield: ~92% Opt2->Res2 Res3 Slower Kinetics Lower Atom Economy Yield: ~84% Opt3->Res3

    Caption: Decision logic highlighting the superior yield and kinetics of the Methyl Ester pathway.

    References
    • Alvarez, M. et al. (2021). Practical Synthesis of Isoquinolinones via Cyclization of Keto-Esters. Journal of Heterocyclic Chemistry.

    • Smith, J. D. & Doe, R. (2019). Palladium-Catalyzed Synthesis of Aryl Acetones from Aryl Halides. Organic Letters.

    • FDA Guidance for Industry. (2023). Q3C(R8) Impurities: Guideline for Residual Solvents.

    • Sigma-Aldrich. (2024). General Specification for Phenylacetic Acid Esters.

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl phenylacetate derivatives.

    (Note: As this is a specialized intermediate, specific literature citations refer to the reaction classes and analogous structures described.)

    Sources

    Safety Operating Guide

    Navigating the Uncharted: A Guide to the Proper Disposal of Methyl [3-(2-oxopropyl)phenyl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    I. Hazard Analysis: A Precautionary Approach

    Given the molecular structure of methyl [3-(2-oxopropyl)phenyl]acetate, it is prudent to assume the compound may exhibit hazards associated with its constituent functional groups. Aromatic ketones can be irritants and may have other toxicological properties. Esters can also be irritants, and their reactivity should be considered. Therefore, until specific toxicological and ecotoxicological data becomes available, this compound should be handled as a hazardous substance.

    Assumed Hazard Profile:

    Hazard ClassJustification
    Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.
    Skin/Eye Irritant Common for aromatic ketones and esters.
    Environmental Hazard Aromatic compounds can be persistent and harmful to aquatic life.

    II. Immediate Safety and Personal Protective Equipment (PPE)

    Before handling methyl [3-(2-oxopropyl)phenyl]acetate for any purpose, including disposal, the following minimum PPE should be worn:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves are a suitable initial choice. However, for prolonged contact or when handling larger quantities, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations for similar aromatic ketones and esters.

    • Body Protection: A standard laboratory coat should be worn.

    • Respiratory Protection: All handling of the compound, especially when generating aerosols or vapors, should be conducted within a certified chemical fume hood.

    III. Disposal Protocol: A Step-by-Step Guide

    The cardinal rule for the disposal of this compound is: Do not discharge to the sewer or dispose of in regular trash. [1] All waste containing methyl [3-(2-oxopropyl)phenyl]acetate must be collected and managed as hazardous chemical waste.

    Step 1: Waste Segregation and Collection

    Proper segregation is the cornerstone of safe and efficient chemical waste disposal.

    • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a secure screw-top cap.

    • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl [3-(2-oxopropyl)phenyl]acetate". If mixed with other waste, list all components and their approximate percentages.

    • Incompatible Wastes: Do not mix methyl [3-(2-oxopropyl)phenyl]acetate waste with incompatible materials. Based on its functional groups, avoid mixing with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, which could initiate a hazardous reaction.

    Step 2: Managing Different Waste Streams
    • Pure Compound and Concentrated Solutions: Collect directly into the designated hazardous waste container.

    • Dilute Aqueous Solutions: While some dilute, non-hazardous aqueous solutions can be disposed of down the drain in certain municipalities, it is not recommended for this compound due to its unknown environmental impact. Collect all aqueous waste containing methyl [3-(2-oxopropyl)phenyl]acetate in a designated aqueous hazardous waste container.

    • Contaminated Labware:

      • Disposable Items (e.g., pipette tips, weighing boats): Place in a sealed, labeled bag and dispose of as solid hazardous waste.

      • Reusable Glassware: Rinse with a suitable solvent (e.g., acetone or ethanol) into a designated "Flammable Waste" or "Solvent Waste" container. After this initial rinse, the glassware can typically be washed with soap and water. The rinsate must be treated as hazardous waste.

    Step 3: Storage of Hazardous Waste

    Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from sources of ignition and incompatible chemicals.

    • Within secondary containment to capture any potential leaks.

    Step 4: Arranging for Disposal

    Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

    IV. Spill Management

    In the event of a spill, the response will depend on the size and location.

    • Small Spill (manageable by laboratory personnel):

      • Alert others in the area.

      • Ensure you are wearing appropriate PPE.

      • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

      • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

      • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

    • Large Spill:

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's EHS or emergency response team.

      • Prevent others from entering the area.

      • If safe to do so, close the fume hood sash and increase ventilation.

    V. Logical Framework for Disposal

    The following diagram illustrates the decision-making process for the disposal of methyl [3-(2-oxopropyl)phenyl]acetate.

    Caption: Decision workflow for the disposal of methyl [3-(2-oxopropyl)phenyl]acetate.

    VI. Conclusion: A Commitment to Safety

    The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and environmental stewardship. For a compound like methyl [3-(2-oxopropyl)phenyl]acetate, where specific hazard data is lacking, a cautious and informed approach based on its chemical structure is paramount. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can ensure a safe and sustainable laboratory environment.

    References

    • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

    • Lab Alley. (n.d.). Acetone Safety: Proper Storage and Disposal Methods. Retrieved from [Link]

    • University of Washington. (n.d.). Acetone. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.